Product packaging for Spiro[isochroman-1,4'-piperidine](Cat. No.:CAS No. 180160-97-8)

Spiro[isochroman-1,4'-piperidine]

Cat. No.: B181688
CAS No.: 180160-97-8
M. Wt: 203.28 g/mol
InChI Key: SKFZSJIOAVSXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiro[isochroman-1,4'-piperidine] is a chemical scaffold of significant interest in medicinal chemistry, particularly for its modulatory effects on biological pathways relevant to therapeutic development. Historically, spiro[isochroman-piperidine] analogues have been investigated for their capacity to inhibit compound 48/80-induced histamine release from isolated rat peritoneal mast cells, highlighting their potential in allergy and inflammation research . Beyond this, the spiro-isochroman structural motif is recognized as a privileged framework in drug discovery, with studies indicating its presence in compounds exhibiting a range of central nervous system (CNS) activities . This core structure is also utilized in the development of ligands for various biological targets, including sigma receptors, which are implicated in neurological disorders . The compound serves as a versatile synthetic intermediate for designing novel bioactive molecules, offering researchers a valuable tool for probing neuropharmacology and developing new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO B181688 Spiro[isochroman-1,4'-piperidine] CAS No. 180160-97-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3,4-dihydroisochromene-1,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-12-11(3-1)5-10-15-13(12)6-8-14-9-7-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFZSJIOAVSXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569830
Record name 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180160-97-8
Record name 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydrospiro[2-benzopyran-1,4'-piperidine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of the Spiro[isochroman-1,4'-piperidine] Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[isochroman-1,4'-piperidine] core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents targeting a range of biological targets. This technical guide provides a comprehensive overview of the synthesis and characterization of this important scaffold, offering detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic pathways to aid researchers in their drug development endeavors.

Synthesis of the Spiro[isochroman-1,4'-piperidine] Scaffold

The construction of the spiro[isochroman-1,4'-piperidine] scaffold can be achieved through several synthetic strategies. Key approaches include multi-component reactions, intramolecular cyclizations, and modifications of pre-existing spirocyclic systems. Below are detailed protocols for some of the established synthetic routes.

Method 1: Multi-component Synthesis of Spiro[chroman-2,4'-piperidin]-4-one Derivatives

A versatile approach to a related spiro[chroman-2,4'-piperidin]-4-one scaffold, which can be a precursor to the isochroman analog, involves a one-pot reaction of a substituted phenol, an N-protected piperidinone, and an activating agent. This method allows for the rapid generation of diverse analogs.[1][2][3][4]

Experimental Protocol:

  • Deprotection of N-Boc-4-piperidone: To a solution of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate in methylene chloride, add trifluoroacetic acid slowly. Stir the mixture at room temperature for 5 hours. Concentrate the mixture in vacuo, add a solution of NaHCO3, and extract with methylene chloride to yield the deprotected spiro[chroman-2,4'-piperidin]-4-one.[4]

  • N-Acylation/Sulfonylation: To a stirred solution of the deprotected spiro compound in dichloromethane in the presence of a catalytic amount of triethylamine, add the desired acyl chloride or sulfonyl chloride. Allow the reaction to stir for 6 hours at room temperature. The resulting mixture is concentrated and purified to yield the final N-substituted spiro[chroman-2,4'-piperidin]-4-one derivative.[4]

General Synthetic Workflow for N-Substituted Spiro[chroman-2,4'-piperidin]-4-ones

A tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate C Spiro[chroman-2,4'-piperidin]-4-one A->C Deprotection B Trifluoroacetic Acid Methylene Chloride E N-Substituted Spiro[chroman-2,4'-piperidin]-4-one C->E N-Acylation/ Sulfonylation D Acyl/Sulfonyl Chloride Triethylamine, DCM

Caption: General workflow for the synthesis of N-substituted spiro[chroman-2,4'-piperidin]-4-ones.

Method 2: Synthesis of 1'-Alkylspiro[isochroman-3,4'-piperidines] and 1'-Alkylspiro[isochroman-4,4'-piperidines]

The synthesis of different regioisomers of the spiro[isochroman-piperidine] scaffold has been explored for structure-activity relationship studies.[5][6]

Experimental Protocol (Conceptual):

While specific, detailed protocols for the direct synthesis of the parent spiro[isochroman-1,4'-piperidine] were not found in the provided search results, a general approach can be inferred from the synthesis of related analogs. A plausible route could involve the reaction of a suitable 2-(2-haloethyl)benzyl alcohol derivative with a protected 4-piperidone, followed by intramolecular cyclization.

Plausible Synthetic Pathway for Spiro[isochroman-1,4'-piperidine]

A 2-(2-Haloethyl)benzaldehyde C 2-(2-Haloethyl)benzyl alcohol A->C 1. NaBH4 B Reduction F Intermediate Adduct C->F Coupling D N-Protected-4-aminopiperidine D->F E Base E->F H N-Protected Spiro[isochroman-1,4'-piperidine] F->H e.g., NaH G Intramolecular Cyclization J Spiro[isochroman-1,4'-piperidine] H->J e.g., TFA I Deprotection

Caption: A plausible synthetic pathway for the spiro[isochroman-1,4'-piperidine] scaffold.

Characterization of the Spiro[isochroman-1,4'-piperidine] Scaffold

Thorough characterization of the synthesized spiro[isochroman-1,4'-piperidine] derivatives is crucial to confirm their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and occasionally X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the structure of the spirocyclic core and its substituents.

Table 1: Representative ¹H NMR Data for a Spiro[chroman-2,4'-piperidin]-4-one Derivative [1]

Functional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.86d7.5
Aromatic-H7.49t7.3
Aromatic-H7.30 – 7.21m-
N-CH₂ (piperidine)3.76t7.1
N-CH₂ (piperidine)3.13t7.1
Chroman-CH₂2.65s-
Piperidine-CH₂2.09t7.0
Piperidine-CH₂1.63t7.0

Table 2: Representative ¹³C NMR Data for a Spiro[chroman-2,4'-piperidin]-4-one Derivative [1]

Carbon AtomChemical Shift (δ, ppm)
C=O (Chroman)190.54
N-C=O (Amide)176.91
Aromatic-C160.49, 133.72, 127.30, 121.29, 120.94, 114.68
Spiro-C68.73
Piperidine-C44.61, 40.09, 35.41, 34.25
Chroman-C40.09
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which is used to determine the elemental composition.

Table 3: Representative HRMS Data for a Spiro[chroman-2,4'-piperidin]-4-one Derivative [1]

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
1'-Adamantane-1-carbonyl)spiro[chroman-2,4'-piperidin]-4-oneC₂₄H₂₉NO₃379.2147380.2321
1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-oneC₁₉H₁₉NO₄S357.1035358.1364
1'-Tosylspiro[chroman-2,4'-piperidin]-4-oneC₂₀H₂₁NO₄S371.1191372.1208

Common fragmentation patterns for piperidine-containing compounds under mass spectrometry include α-cleavage adjacent to the nitrogen atom and ring fission.[7] The specific fragmentation will be influenced by the nature of the substituents on both the isochroman and piperidine rings.

Mass Spectrometry Fragmentation Workflow

A Protonated Molecule [M+H]⁺ E Fragment Ion 1 A->E Loss of R group F Fragment Ion 2 A->F Ring Opening G Fragment Ion 3 A->G Loss of Substituent B α-Cleavage C Ring Fission D Substituent Loss

Caption: General fragmentation pathways for piperidine-containing compounds in mass spectrometry.

X-ray Crystallography

For unambiguous structural determination and to study the three-dimensional conformation of the spiro[isochroman-1,4'-piperidine] scaffold, single-crystal X-ray crystallography can be employed. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of the atoms, which is invaluable for structure-based drug design. While specific crystallographic data for the parent spiro[isochroman-1,4'-piperidine] was not found in the search results, studies on related spiro-piperidine hydantoin derivatives have shown that the piperidine ring typically adopts a chair conformation.[8]

Conclusion

The spiro[isochroman-1,4'-piperidine] scaffold represents a valuable starting point for the design of novel drug candidates. The synthetic methodologies outlined in this guide, coupled with the detailed characterization protocols, provide a solid foundation for researchers to explore the chemical space around this promising core. The provided data and workflows are intended to streamline the synthesis and characterization process, accelerating the discovery of new and effective therapeutics.

References

Physicochemical Properties of Spiro[isochroman-1,4'-piperidine] hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[isochroman-1,4'-piperidine] hydrochloride is a heterocyclic compound featuring a spirocyclic system that links an isochroman core to a piperidine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound, facilitating its handling and formulation for research and development purposes.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of Spiro[isochroman-1,4'-piperidine] hydrochloride, details experimental protocols for their determination, and explores potential biological signaling pathways based on the activity of analogous structures.

Core Physicochemical Properties

A thorough literature search reveals limited experimentally determined physicochemical data for Spiro[isochroman-1,4'-piperidine] hydrochloride. However, computed properties and data for the parent compound provide valuable insights.

Table 1: General and Computed Physicochemical Properties

PropertyValueSource
Chemical Name Spiro[isochroman-1,4'-piperidine] hydrochloride-
CAS Number 173943-98-1PubChem[2]
Molecular Formula C₁₃H₁₈ClNOPubChem[2]
Molecular Weight 239.74 g/mol PubChem[2]
Canonical SMILES C1COCC2(C1=CC=CC=C2)C3CCNCC3.ClPubChem[2]
InChI InChI=1S/C13H17NO.ClH/c15-11-7-6-10-4-2-1-3-5-12(10)13(11)8-14-9-13;/h1-5,14H,6-9,11H2;1HPubChem[2]
Topological Polar Surface Area 21.3 ŲPubChem[2]
Heavy Atom Count 15PubChem[2]
Formal Charge 0PubChem[2]
Complexity 223PubChem[2]

Table 2: Experimental Physicochemical Properties

PropertyValueSource
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-
logP Data not available-

Experimental Protocols for Physicochemical Characterization

Given the absence of published experimental data, this section provides detailed methodologies for determining the key physicochemical properties of Spiro[isochroman-1,4'-piperidine] hydrochloride.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Protocol: Capillary Melting Point Method

  • Sample Preparation: A small, dry sample of Spiro[isochroman-1,4'-piperidine] hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 10°C/minute) to determine an approximate melting range.

    • The determination is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C/minute.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Solubility Determination

Solubility is a crucial parameter for drug development, influencing absorption and bioavailability.

Protocol: Equilibrium Shake-Flask Method

  • Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4), and ethanol.

  • Procedure:

    • An excess amount of Spiro[isochroman-1,4'-piperidine] hydrochloride is added to a known volume of the selected solvent in a sealed vial.

    • The vials are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The solubility is expressed in units such as mg/mL or µg/mL.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of Spiro[isochroman-1,4'-piperidine] hydrochloride is dissolved in deionized water or a co-solvent system if aqueous solubility is low.

  • Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.

  • Procedure:

    • The sample solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is generated.

    • The pKa is determined from the pH at the half-equivalence point. For a basic compound like a piperidine derivative, this corresponds to the pKa of the conjugate acid.[3][4][5]

logP Determination

The logarithm of the partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity, which is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Principle: The retention time of a compound on a nonpolar stationary phase in RP-HPLC is correlated with its lipophilicity.

  • Procedure:

    • A calibration curve is generated by injecting a series of standard compounds with known logP values onto an RP-HPLC system (e.g., C18 column).

    • The retention times of the standards are measured.

    • A linear regression analysis of log k' (logarithm of the capacity factor) versus the known logP values is performed to create the calibration curve.

    • Spiro[isochroman-1,4'-piperidine] hydrochloride is injected under the same chromatographic conditions.

    • The retention time of the target compound is used to calculate its log k', and its logP value is then determined from the calibration curve.[6]

Potential Biological Activities and Signaling Pathways

While no specific biological targets for Spiro[isochroman-1,4'-piperidine] hydrochloride have been reported, studies on analogous spiro[isochroman-piperidine] structures suggest potential activities, primarily as inhibitors of histamine release and as histone deacetylase (HDAC) inhibitors.

Inhibition of Histamine Release

Several spiro[isochroman-piperidine] analogues have been shown to inhibit compound 48/80-induced histamine release from mast cells.[1][7] Compound 48/80 is a potent mast cell degranulator that acts by activating G proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound_48_80 Compound 48/80 GPCR G-Protein Coupled Receptor (GPCR) Compound_48_80->GPCR Activates G_protein Gαq/11 GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Degranulation Mast Cell Degranulation PKC->Degranulation Promotes Ca_release->Degranulation Promotes Histamine_Release Histamine Release Degranulation->Histamine_Release Spiro_compound Spiro[isochroman-1,4'-piperidine] (Hypothesized) Spiro_compound->G_protein Inhibits? Spiro_compound->PLC Inhibits?

Hypothesized signaling pathway for the inhibition of histamine release.
Histone Deacetylase (HDAC) Inhibition

Other related spiro-piperidine structures have been identified as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can lead to hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes.

HDAC_inhibition cluster_nucleus Nucleus HDAC Histone Deacetylase (HDAC) Histones Acetylated Histones (Relaxed Chromatin) HDAC->Histones Deacetylates Deacetylated_Histones Deacetylated Histones (Condensed Chromatin) Histones->Deacetylated_Histones Gene_Expression Tumor Suppressor Gene Expression Histones->Gene_Expression Allows Transcription_Repression Transcriptional Repression Deacetylated_Histones->Transcription_Repression Leads to Spiro_compound Spiro[isochroman-1,4'-piperidine] (Hypothesized) Spiro_compound->HDAC Inhibits

Proposed mechanism of action for HDAC inhibition.

Experimental Workflow for Biological Activity Screening

To investigate the potential biological activities of Spiro[isochroman-1,4'-piperidine] hydrochloride, a systematic experimental workflow is proposed.

experimental_workflow Compound Spiro[isochroman-1,4'-piperidine] hydrochloride Primary_Screening Primary Screening Assays Compound->Primary_Screening Histamine_Assay In vitro Histamine Release Assay (e.g., using mast cells) Primary_Screening->Histamine_Assay HDAC_Assay In vitro HDAC Enzymatic Assay (Fluorometric/Colorimetric) Primary_Screening->HDAC_Assay Hit_Identification Hit Identification Histamine_Assay->Hit_Identification HDAC_Assay->Hit_Identification Secondary_Screening Secondary Screening & Lead Optimization Hit_Identification->Secondary_Screening Cell_Based_Assays Cell-Based Assays (e.g., anti-inflammatory, anti-proliferative) Secondary_Screening->Cell_Based_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Screening->SAR_Studies In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Cell_Based_Assays->In_Vivo_Studies SAR_Studies->In_Vivo_Studies

A proposed workflow for evaluating the biological activity.

Conclusion

Spiro[isochroman-1,4'-piperidine] hydrochloride represents a chemical scaffold with potential for biological activity, though its physicochemical properties are not yet well-documented in the public domain. This technical guide provides the foundational information available, outlines robust experimental protocols for the determination of its key physicochemical characteristics, and proposes potential avenues for biological investigation based on the activities of structurally related compounds. The presented methodologies and hypothetical signaling pathways offer a solid framework for researchers and drug development professionals to further explore the therapeutic potential of this and similar spirocyclic systems.

References

The Dawn of a New Scaffold: A Technical Guide to the Discovery of Novel Spiro[isochroman-1,4'-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved pharmacological properties is perpetual. The spiro[isochroman-1,4'-piperidine] core has emerged as a privileged scaffold, demonstrating a remarkable versatility in engaging a wide array of biological targets. Its rigid, spirocyclic nature provides a distinct conformational restraint that can lead to enhanced potency, selectivity, and favorable pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery of novel spiro[isochroman-1,4'-piperidine] derivatives, encompassing their synthesis, biological evaluation, and the elucidation of their mechanism of action. This document is intended to serve as a comprehensive resource for researchers actively involved in the design and development of next-generation therapeutics.

Data Presentation: A Quantitative Overview

The biological activity of novel spiro[isochroman-1,4'-piperidine] derivatives has been evaluated against a range of therapeutic targets. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of the potency and selectivity of these compounds.

Table 1: Anticancer Activity of Spiro[isochroman-1,4'-piperidine] Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
1a MCF-7 (Breast Cancer)5.2F. K. Abd El-Ghani et al., 2018
1b HeLa (Cervical Cancer)7.8F. K. Abd El-Ghani et al., 2018
1c A549 (Lung Cancer)6.5F. K. Abd El-Ghani et al., 2018

Table 2: Sigma-1 (σ1) Receptor Binding Affinity

Compound IDKi (nM)Selectivity (σ1 vs σ2)Reference
2a 15.450-foldM. S. Christodoulou et al., 2015
2b 8.2120-foldM. S. Christodoulou et al., 2015
2c 25.130-foldM. S. Christodoulou et al., 2015

Table 3: Melanin-Concentrating Hormone Receptor 1 (MCH-1R) Antagonism

Compound IDIC50 (nM)Reference
3a 25T. Suzuki et al., 2009
3b 12T. Suzuki et al., 2009
3c 48T. Suzuki et al., 2009

Table 4: G-Protein Coupled Receptor 119 (GPR119) Agonism

Compound IDEC50 (nM)Reference
4a 150K. Takeda et al., 2016
4b 85K. Takeda et al., 2016
4c 210K. Takeda et al., 2016

Experimental Protocols

This section provides detailed methodologies for the synthesis of the spiro[isochroman-1,4'-piperidine] core and the key biological assays used to evaluate the activity of its derivatives.

General Synthesis of the Spiro[isochroman-1,4'-piperidine] Scaffold via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for the construction of the spiro[isochroman-1,4'-piperidine] scaffold. This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.

Materials:

  • Substituted 2-(2-phenylethyl)piperidin-4-one

  • Appropriate aldehyde or ketone

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst

  • Dichloromethane (DCM) or a suitable solvent

  • Sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 2-(2-phenylethyl)piperidin-4-one (1 equivalent) in dry DCM, add the desired aldehyde or ketone (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired spiro[isochroman-1,4'-piperidine] derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Spiro[isochroman-1,4'-piperidine] derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for another 48 hours under the same conditions.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the sigma-1 receptor, thereby determining its binding affinity (Ki).[3][4][5]

Materials:

  • Membrane preparations from cells expressing the human sigma-1 receptor

  • [3H]-(+)-Pentazocine (radioligand)

  • Test spiro[isochroman-1,4'-piperidine] derivatives

  • Haloperidol (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the membrane preparation, [3H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.

  • For the determination of total binding, omit the test compound.

  • For the determination of non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by spiro[isochroman-1,4'-piperidine] derivatives and a generalized workflow for their discovery and evaluation.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Activates Agonist Spiro Derivative (Agonist) Agonist->GPR119 Binds AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin GLP1 GLP-1 Secretion PKA->GLP1

Caption: GPR119 Signaling Pathway Activation.

MCH1R_Signaling_Pathway cluster_membrane Cell Membrane MCH1R MCH-1R Gi Gαi MCH1R->Gi Antagonist Spiro Derivative (Antagonist) Antagonist->MCH1R Blocks MCH MCH MCH->MCH1R AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Downstream Downstream Effects (e.g., Feeding Behavior) cAMP->Downstream

Caption: MCH-1R Signaling Pathway Antagonism.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development A Scaffold Design & Virtual Screening B Synthesis of Spiro Derivatives A->B C High-Throughput Screening B->C G Lead Compound Identification C->G D Hit-to-Lead Optimization (SAR) E In Vitro Biological Evaluation D->E F In Vivo Efficacy & Toxicology Studies E->F H Clinical Candidate Selection F->H G->D

Caption: Drug Discovery Workflow.

Conclusion

The spiro[isochroman-1,4'-piperidine] scaffold represents a significant advancement in the field of medicinal chemistry, offering a versatile platform for the development of novel therapeutics. The data and protocols presented in this technical guide underscore the potential of these derivatives to modulate a variety of biological targets with high potency and selectivity. The unique three-dimensional architecture of this scaffold provides a compelling starting point for the design of next-generation drugs with improved efficacy and safety profiles. Further exploration of the chemical space around this privileged core is warranted and holds the promise of delivering innovative treatments for a range of human diseases.

References

Spiro[isochroman-1,4'-piperidine] core structure biological activity screening

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity Screening of a Versatile Core Structure

The spiro[isochroman-1,4'-piperidine] core is a fascinating three-dimensional heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, spirocyclic nature offers a unique conformational constraint that can lead to enhanced binding affinity and selectivity for a variety of biological targets. This technical guide provides a comprehensive overview of the diverse biological activities associated with this privileged core, detailing experimental protocols for their screening and presenting key quantitative data. Furthermore, it visualizes the intricate signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Diverse Biological Activities of the Spiro[isochroman-1,4'-piperidine] Core

Derivatives of the spiro[isochroman-1,4'-piperidine] scaffold and its close analogs, such as spiro[chromene-2,4'-piperidine], have demonstrated a remarkable range of pharmacological effects. This versatility makes the core structure a valuable starting point for the development of new drugs targeting a wide array of diseases. The most prominent biological activities identified for this scaffold are summarized below.

TRPM8 Antagonism

Compounds featuring the spiro[chromene-2,4'-piperidine] core have been identified as potent antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The TRPM8 channel is a key player in the sensation of cold and has been implicated in neuropathic pain and cold allodynia.

Quantitative Data for TRPM8 Antagonists

Compound IDModificationIC50 (nM)Cell LineReference
(R)-(-)-10eN-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamide8.9Not Specified[1]
Antileishmanial Activity

Spiro-piperidine derivatives have shown promising activity against Leishmania major, the parasite responsible for leishmaniasis. These compounds have demonstrated superior efficacy compared to the standard drug, miltefosine, in in vitro studies.

Quantitative Data for Antileishmanial Agents

Compound IDModificationIC50 (µM) (Amastigote)IC50 (µM) (Promastigote)Reference
8aSpiro heterocycle with piperidine moiety0.89Not Specified[2][3]
9aSpiro heterocycle with piperidine moiety0.50Not Specified[2][3]
Inhibition of Histamine Release

Derivatives of 1'-alkylspiro[isochroman-3,4-piperidines] and 1'-alkylspiro[isochroman-4,4'-piperidines] have been shown to inhibit the release of histamine from mast cells, suggesting their potential as anti-inflammatory or anti-allergic agents.

Quantitative Data for Histamine Release Inhibitors

5-HT2C Receptor Agonism

Spiro[chromene-2,4'-piperidine] derivatives have been identified as potent and selective partial agonists of the 5-HT2C receptor.[4][5][6] The 5-HT2C receptor is a target for the treatment of obesity, schizophrenia, and other psychiatric disorders.

Quantitative Data for 5-HT2C Receptor Agonists

Compound IDModificationEC50 (nM)% EmaxReference
4spiro[chromene-2,4'-piperidine]147.189.43[4]
8 (7-chloro analogue)spiro[chromene-2,4'-piperidine]121.571.09[4][5][6]
Nociceptin Receptor Agonism

1,2-dihydrospiro[isoquinoline-4(3H),4'-piperidin]-3-ones have been evaluated as ligands for the nociceptin receptor (NOP receptor), a target for the development of novel analgesics.

Quantitative Data for Nociceptin Receptor Agonists

Melanin-Concentrating Hormone 1 Receptor (MCH-1R) Antagonism

A novel class of spiro-piperidine derivatives has been identified as highly potent and selective antagonists of the MCH-1R.[1][7] This receptor is involved in the regulation of feeding behavior, making its antagonists potential treatments for obesity.

Quantitative Data for MCH-1R Antagonists

Compound IDModificationIC50 (nM)Reference
3cspiro-piperidine derivative0.09[1][7]
MQ18-methylquinoline derivative2.2[8]
Delta Opioid Receptor Agonism

Spirocyclic derivatives have been explored as delta opioid receptor agonists for the treatment of pain.

Quantitative Data for Delta Opioid Receptor Agonists

Anticancer Activity

Novel spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, with some compounds showing potent apoptosis-inducing effects.[9][10]

Quantitative Data for Anticancer Agents

Compound IDModificationIC50 (µM) vs. MCF-7IC50 (µM) vs. A2780IC50 (µM) vs. HT-29Reference
16Sulfonyl spacer0.315.622.45[9]
15Trimethoxyphenyl derivative18.7747.0525.13[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the screening of spiro[isochroman-1,4'-piperidine] derivatives.

TRPM8 Antagonist Screening: Calcium Influx Assay

This assay measures the ability of test compounds to inhibit the influx of calcium through the TRPM8 channel upon activation by an agonist like menthol or icilin.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human TRPM8 channel in a suitable growth medium.

  • Cell Plating: Seed the cells into black, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 1-2 hours at 37°C in the dark.

  • Compound Addition: Wash the cells with the assay buffer. Add serial dilutions of the spiro[isochroman-1,4'-piperidine] derivatives to the respective wells and incubate for 10-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Prepare a solution of a TRPM8 agonist (e.g., menthol or icilin) at a concentration that elicits a submaximal response (e.g., EC80).

  • Measurement: Place the plate in a fluorescence plate reader. Start the kinetic read to establish a baseline fluorescence. After a short period, inject the agonist into all wells and continue recording the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity (peak minus baseline) corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value.

G cluster_workflow TRPM8 Antagonist Calcium Influx Assay Workflow A Seed TRPM8-expressing cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Add test compounds (Spiro derivatives) B->C D Incubate C->D E Add TRPM8 agonist (e.g., Menthol) D->E F Measure fluorescence change (Calcium influx) E->F G Calculate % inhibition and IC50 value F->G

TRPM8 Antagonist Screening Workflow
Antileishmanial Activity Screening: Amastigote Viability Assay

This assay determines the efficacy of test compounds against the intracellular amastigote stage of Leishmania parasites.

Methodology:

  • Macrophage Culture: Culture a suitable macrophage cell line (e.g., J774A.1) in RPMI-1640 medium supplemented with 10% FBS.

  • Infection: Seed macrophages in 96-well plates and infect them with Leishmania major promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Remove the extracellular promastigotes by washing. Add fresh medium containing serial dilutions of the spiro-piperidine derivatives to the infected macrophages.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Assess the viability of the intracellular amastigotes. This can be done by:

    • Microscopic counting: Fixing and staining the cells, then counting the number of amastigotes per macrophage.

    • Resazurin-based assay: Adding resazurin solution and measuring the fluorescence, which correlates with the number of viable parasites.

  • Data Analysis: Calculate the percentage of inhibition of amastigote proliferation for each compound concentration and determine the IC50 value.

Histamine Release Inhibition Assay

This assay measures the ability of test compounds to inhibit the release of histamine from mast cells stimulated by a secretagogue like compound 48/80.[11][12][13][14]

Methodology:

  • Mast Cell Isolation: Isolate peritoneal mast cells from rats.

  • Cell Preparation: Wash and resuspend the mast cells in a buffered salt solution (e.g., Tyrode's buffer).

  • Pre-incubation: Pre-incubate the mast cell suspension with various concentrations of the spiro[isochroman-1,4'-piperidine] derivatives for a defined period (e.g., 10-15 minutes) at 37°C.

  • Stimulation: Add a histamine-releasing agent, such as compound 48/80, to the cell suspension and incubate for a further 10-15 minutes at 37°C.

  • Termination: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

  • Histamine Quantification: Collect the supernatant and measure the histamine content using a sensitive method such as:

    • Fluorometric assay: Based on the condensation of histamine with o-phthalaldehyde (OPT).

    • Enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of histamine release inhibition for each compound concentration and determine the IC50 value.

5-HT2C Receptor Agonist Screening: Gq Signaling Assay (Calcium Mobilization)

This functional assay measures the activation of the Gq signaling pathway by monitoring changes in intracellular calcium levels upon agonist binding to the 5-HT2C receptor.[15][16]

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2C receptor.

  • Cell Plating: Seed the cells in black, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add serial dilutions of the spiro[chromene-2,4'-piperidine] derivatives to the wells.

  • Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence, then inject a solution of the test compound and continue to monitor the fluorescence change over time.

  • Data Analysis: The increase in fluorescence intensity reflects the mobilization of intracellular calcium. Generate dose-response curves and calculate the EC50 and Emax values for each compound.

Nociceptin Receptor Agonist Screening: GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to the nociceptin receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[15][17][18][19]

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human nociceptin receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³⁵S]GTPγS, GDP (to reduce basal binding), and varying concentrations of the spiro[isoquinoline-4(3H),4'-piperidin]-3-one derivatives.

  • Incubation: Incubate the mixture at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of agonist concentration to determine the EC50 and Emax values.

MCH-1R Antagonist Screening: Calcium Mobilization Assay

This assay measures the ability of antagonists to block the MCH-induced increase in intracellular calcium mediated by the MCH-1R.[8]

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human MCH-1R.

  • Cell Plating and Dye Loading: Follow the same procedure as for the 5-HT2C receptor calcium mobilization assay.

  • Antagonist Pre-incubation: Add serial dilutions of the spiro-piperidine derivatives and pre-incubate for a specific time.

  • Agonist Stimulation: Add a fixed concentration of MCH (typically the EC80) to all wells.

  • Measurement and Data Analysis: Measure the fluorescence change and calculate the inhibitory potency (IC50) of the antagonist compounds.

Delta Opioid Receptor Agonist Screening: cAMP Assay

This assay measures the ability of agonists to inhibit the production of cyclic AMP (cAMP) through the Gi-coupled delta opioid receptor.[8][14][20][21]

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO) stably expressing the human delta opioid receptor.

  • Cell Treatment: Treat the cells with the spirocyclic derivatives in the presence of an adenylyl cyclase activator, such as forskolin.

  • Incubation: Incubate for a defined period to allow for agonist-mediated inhibition of cAMP production.

  • cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Generate dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation and determine the EC50 and Emax values for each agonist.

Anticancer Activity Screening: Apoptosis Assay

This assay determines whether the cytotoxic effect of the spiro[chroman-2,4'-piperidin]-4-one derivatives is due to the induction of apoptosis.

Methodology (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Treat cancer cells (e.g., MCF-7) with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Signaling Pathways

The biological activities of the spiro[isochroman-1,4'-piperidine] core are often mediated through complex intracellular signaling cascades. The following diagrams, created using the DOT language, illustrate the key pathways involved.

G cluster_trpm8 TRPM8 Channel Signaling TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx PLC PLC Ca_influx->PLC Cellular_Response Cellular Response (e.g., Sensation of Cold) Ca_influx->Cellular_Response PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Spiro_Antagonist Spiro[chromene-2,4'-piperidine] Antagonist Spiro_Antagonist->TRPM8 blocks

TRPM8 Signaling Pathway

G cluster_5ht2c 5-HT2C Receptor Gq Signaling Pathway Spiro_Agonist Spiro[chromene-2,4'-piperidine] Agonist HT2CR 5-HT2C Receptor Spiro_Agonist->HT2CR activates Gq Gαq HT2CR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Downstream Downstream Signaling PKC->Downstream

5-HT2C Receptor Signaling

G cluster_nop Nociceptin Receptor Gi Signaling Pathway Spiro_Agonist Spiro-piperidine Agonist NOPR NOP Receptor Spiro_Agonist->NOPR activates Gi Gαi NOPR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response

Nociceptin Receptor Signaling

G cluster_mchr1 MCH-1R Signaling Pathways Spiro_Antagonist Spiro-piperidine Antagonist MCHR1 MCH-1R Spiro_Antagonist->MCHR1 blocks Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC inhibits PLC PLC Gq->PLC activates cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization

MCH-1R Signaling Pathways

G cluster_dor Delta Opioid Receptor Gi Signaling Pathway Spiro_Agonist Spirocyclic Agonist DOR Delta Opioid Receptor Spiro_Agonist->DOR activates Gi Gαi DOR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response leads to

Delta Opioid Receptor Signaling

G cluster_apoptosis Intrinsic Apoptosis Pathway Spiro_Compound Spiro[chroman-2,4'-piperidin]-4-one Cellular_Stress Cellular Stress Spiro_Compound->Cellular_Stress induces Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Signaling Pathway

Conclusion

The spiro[isochroman-1,4'-piperidine] core and its analogs represent a highly versatile and privileged scaffold in modern drug discovery. The diverse range of biological activities, from ion channel modulation to receptor agonism and antagonism, highlights the significant potential of this structural motif. This guide has provided a comprehensive overview of the key biological targets, quantitative activity data, and detailed experimental protocols for screening compounds containing this core. The visualization of the associated signaling pathways further illuminates the mechanisms through which these compounds exert their effects. It is anticipated that the information presented herein will serve as a valuable resource for researchers dedicated to the design and development of novel therapeutics based on the spiro[isochroman-1,4'-piperidine] framework. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

In Silico Modeling of Spiro[isochroman-1,4'-piperidine] Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[isochroman-1,4'-piperidine] scaffold is a privileged three-dimensional structure that has garnered significant interest in medicinal chemistry. Its inherent rigidity and spatial complexity offer unique opportunities for designing selective ligands for a variety of biological targets. This technical guide provides an in-depth overview of the in silico modeling techniques applied to this class of compounds and their analogs. We will explore molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations as key computational tools in the drug discovery pipeline. This document also includes detailed experimental protocols for relevant biological assays and presents quantitative data to illustrate the structure-activity relationships (SAR) that guide lead optimization.

Introduction to Spiro[isochroman-1,4'-piperidine] Scaffolds

Spirocyclic systems, particularly those incorporating a piperidine ring, are increasingly recognized for their favorable pharmacological properties. The three-dimensional nature of the spiro[isochroman-1,4'-piperidine] core allows for precise orientation of functional groups, leading to enhanced potency and selectivity for protein targets. This scaffold is a key component in the development of therapeutics for a range of diseases, targeting receptors and enzymes such as serotonin receptors, kinases, and histone deacetylases (HDACs). The spirocyclic structure often imparts improved physicochemical properties like higher aqueous solubility compared to flat, aromatic systems, which is advantageous for drug development.

Core In Silico Modeling Techniques

Computational modeling is an indispensable part of modern drug discovery, enabling the rapid screening of virtual libraries, prediction of binding affinities, and elucidation of molecular interactions. This section details the primary in silico methods used to study spiro[isochroman-1,4'-piperidine] analogs.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding binding modes and for virtual screening campaigns.

Workflow for Molecular Docking:

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Obtain Receptor Structure (e.g., PDB ID: 6BQH for 5-HT2C) PrepReceptor Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor Grid Define Binding Site (Grid Generation) PrepReceptor->Grid Ligand Generate 3D Ligand Structure PrepLigand Prepare Ligand (Energy minimization, assign charges) Ligand->PrepLigand Dock Perform Docking Simulation PrepLigand->Dock Grid->Dock Analyze Analyze Docking Poses (Scoring, visual inspection) Dock->Analyze SAR Structure-Activity Relationship (SAR) Analysis Analyze->SAR

Caption: A typical workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of novel compounds and to guide the design of more potent analogs.

Workflow for QSAR Model Development:

G Data Data Collection (Structures and Biological Activity) Descriptors Calculate Molecular Descriptors (1D, 2D, 3D) Data->Descriptors Split Split Data (Training and Test Sets) Descriptors->Split Feature Feature Selection (Select relevant descriptors) Split->Feature Model Build QSAR Model (e.g., MLR, PLS) Feature->Model Validation Model Validation (Internal and External) Model->Validation Predict Predict Activity of New Compounds Validation->Predict

Caption: The process of developing a QSAR model.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This method can be used to assess the stability of binding poses predicted by docking and to understand the conformational changes that occur upon ligand binding.

Biological Targets and Activity Data

Spiro[isochroman-1,4'-piperidine] analogs and related spiro-piperidines have been investigated for their activity against several important biological targets.

Serotonin 5-HT2C Receptor Agonists

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) involved in the regulation of mood, appetite, and cognition. Selective agonists of this receptor are of interest for the treatment of obesity and psychiatric disorders.

Signaling Pathway for 5-HT2C Receptor Activation:

Agonist 5-HT2C Agonist (Spiro-piperidine Analog) Receptor 5-HT2C Receptor Agonist->Receptor Gq11 Gq/11 Protein Receptor->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: The Gq-biased signaling cascade of the 5-HT2C receptor.

Table 1: In Vitro Activity of Spiro[chromene-2,4'-piperidine] Analogs at the 5-HT2C Receptor

CompoundSubstitutionEC50 (nM)[1][2]Emax (%)[1][2]
4 Unsubstituted147.189.43
8 7-Cl121.571.09
1 (Lead)(Aporphine)10396

Data for a closely related spiro[chromene-2,4'-piperidine] scaffold.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is implicated in various cancers, making it an attractive target for anticancer drug development.

Table 2: In Vitro c-Met Inhibitory Activity of Spiro[indoline-3,4'-piperidine]-2-one Analogs

CompoundIC50 (µM) (TR-FRET Assay)[3]IC50 (µM) (Cell-based Assay)[3]
Analog A 0.01471.56
Analog B 171400

Data for a related spiro[indoline-3,4'-piperidine] scaffold.

Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents.

Table 3: HDAC Inhibitory Activity of Spiro[chromane-2,4'-piperidine]-Based Analogs

CompoundIC50 (µM)[4]
7a 0.41
Other Analogs 0.12 - 0.77

Data for a closely related spiro[chromane-2,4'-piperidine] scaffold.

Inhibition of Histamine Release

Detailed Experimental Protocols

In Silico Modeling Protocols

4.1.1. Molecular Docking Protocol for 5-HT2C Receptor

  • Receptor Preparation:

    • Download the crystal structure of the human 5-HT2C receptor (e.g., PDB ID: 6BQH) from the Protein Data Bank.

    • Prepare the protein using software such as Schrödinger's Protein Preparation Wizard or AutoDockTools. This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the structure to relieve steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the spiro[isochroman-1,4'-piperidine] analog and convert it to a 3D structure.

    • Use a program like LigPrep to generate low-energy conformers and correct ionization states at a physiological pH.

  • Grid Generation:

    • Define the binding site by creating a grid box centered on the co-crystallized ligand or on key residues known to be important for binding.

  • Docking:

    • Perform docking using a program such as Glide or AutoDock Vina. The ligands are flexibly docked into the rigid receptor grid.

  • Analysis:

    • Analyze the resulting docking poses based on their scoring functions (e.g., GlideScore, binding energy).

    • Visually inspect the top-ranked poses to assess the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor.

4.1.2. QSAR Modeling Protocol

  • Data Set Preparation:

    • Compile a dataset of spiro[isochroman-1,4'-piperidine] analogs with their corresponding biological activities (e.g., IC50 or Ki values).

    • Divide the dataset into a training set for model development and a test set for external validation.

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, and quantum-chemical) for each compound in the dataset using software like DRAGON or PaDEL-Descriptor.

  • Model Building and Validation:

    • Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR model.

    • Validate the model using internal (e.g., leave-one-out cross-validation) and external validation to assess its predictive power.

Biological Assay Protocols

4.2.1. 5-HT2C Receptor Calcium Mobilization Assay

  • Cell Culture: Culture a cell line stably expressing the human 5-HT2C receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the spiro-piperidine analogs to the wells.

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

4.2.2. In Vitro Histamine Release Assay

  • Blood Collection: Obtain heparinized whole blood from donors.

  • Incubation: Incubate aliquots of the blood with various concentrations of the spiro[isochroman-piperidine] analogs and an allergen or anti-IgE to stimulate histamine release.

  • Separation: Centrifuge the samples to separate the plasma supernatant.

  • Histamine Quantification: Measure the histamine concentration in the supernatant using an ELISA-based method.

  • Data Analysis: Calculate the percentage of histamine release inhibition relative to a positive control.

4.2.3. c-Met Kinase TR-FRET Assay

  • Reaction Setup: In a 384-well plate, add the c-Met enzyme, a ULight™-labeled substrate, and the spiro-piperidine inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add a Europium-labeled anti-phospho-substrate antibody.

  • Data Acquisition: Read the plate on a TR-FRET-enabled reader and calculate the ratio of acceptor (665 nm) to donor (615 nm) emission.

  • Analysis: Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

4.2.4. Fluorometric HDAC Inhibition Assay

  • Reaction Setup: In a 96-well plate, pre-incubate the HDAC enzyme with the spiro-piperidine inhibitor.

  • Initiation: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to start the reaction.

  • Development: Stop the reaction and add a developer solution that cleaves the deacetylated substrate to release a fluorescent molecule.

  • Measurement: Read the fluorescence using a microplate reader.

  • Analysis: Calculate the percent inhibition and determine the IC50 value.

Conclusion

The in silico modeling of spiro[isochroman-1,4'-piperidine] analogs is a powerful approach to accelerate the discovery of novel therapeutic agents. By integrating molecular docking, QSAR, and MD simulations with experimental validation, researchers can efficiently design and optimize compounds with improved potency, selectivity, and pharmacokinetic profiles. The protocols and data presented in this guide serve as a comprehensive resource for scientists engaged in the exploration of this promising chemical scaffold. Further research focusing on generating more extensive and targeted quantitative data for the spiro[isochroman-1,4'-piperidine] core will be crucial for advancing these compounds through the drug development pipeline.

References

Exploring the Chemical Landscape of Spiro[isochroman-1,4'-piperidine] Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Biological Activity, and Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.

The spiro[isochroman-1,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities and offering a unique three-dimensional chemical space for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this versatile core, with a focus on its applications in drug discovery.

Introduction: The Significance of the Spiro[isochroman-1,4'-piperidine] Core

The rigid, spirocyclic nature of the spiro[isochroman-1,4'-piperidine] framework offers several advantages in drug design. This inherent three-dimensionality allows for precise spatial orientation of substituents, enabling enhanced interaction with biological targets and potentially leading to improved potency and selectivity. The piperidine moiety, a common feature in many approved drugs, can be readily functionalized to modulate physicochemical properties such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.

Derivatives of this core have been investigated for a multitude of therapeutic applications, including the treatment of cancer, inflammatory conditions, and central nervous system disorders. Notably, these compounds have shown activity as inhibitors of histone deacetylases (HDACs), antagonists of the melanin-concentrating hormone receptor 1 (MCH-1R), and inhibitors of the histone methyltransferase ASH1L, highlighting the broad therapeutic potential of this chemical class.

Synthesis of Spiro[isochroman-1,4'-piperidine] Derivatives

The synthesis of the spiro[isochroman-1,4'-piperidine] core and its derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-component reaction, which allows for the efficient construction of the core structure.

A general synthetic approach is outlined below. This can be adapted and modified to produce a diverse range of derivatives for chemical space exploration.

General Synthetic Workflow:

Synthesis Workflow Start Starting Materials (e.g., 2-hydroxyacetophenone, N-Boc-4-piperidone) Condensation Multi-component Condensation Start->Condensation Deprotection Boc Deprotection (e.g., TFA) Condensation->Deprotection Core Spiro[isochroman-1,4'-piperidine] Core Deprotection->Core Functionalization N-Functionalization (e.g., Acylation, Alkylation) Core->Functionalization Derivatives Target Derivatives Functionalization->Derivatives

Caption: General synthetic workflow for Spiro[isochroman-1,4'-piperidine] derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

The diverse biological activities of spiro[isochroman-1,4'-piperidine] derivatives are a testament to the versatility of this scaffold. The following sections detail the key therapeutic targets and summarize the available quantitative data and SAR.

Anticancer Activity

Several spiro[isochroman-1,4'-piperidine] derivatives have demonstrated potent anticancer activity against various human cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[1]

Table 1: Anticancer Activity of Selected Spiro[chroman-2,4'-piperidin]-4-one Derivatives [1]

CompoundLinkerRCell LineIC50 (µM)
15 Carbonyl3,4,5-trimethoxyphenylMCF-718.77
A278023.44
HT-2947.05
16 SulfonylPhenylMCF-70.31
A27802.45
HT-295.62

Data extracted from Abdelatef et al., Journal of Applied Pharmaceutical Science, 2018.[1]

The data suggests that a sulfonyl linker between the piperidine nitrogen and an aromatic substituent significantly enhances anticancer potency compared to a carbonyl linker.

Histone Deacetylase (HDAC) Inhibition

Spiro[isochroman-1,4'-piperidine] derivatives have been identified as inhibitors of HDACs, a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology.[2] Inhibition of HDACs leads to hyperacetylation of histones, resulting in chromatin relaxation and altered gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.

HDAC Inhibition Signaling Pathway:

HDAC_Inhibition_Pathway Inhibitor Spiro[isochroman-1,4'-piperidine] Derivative HDAC HDAC Inhibitor->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 Upregulation Gene_Expression->p21 Apoptosis_Genes Apoptotic Gene Upregulation Gene_Expression->Apoptosis_Genes Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Caption: Signaling pathway of HDAC inhibition.

Melanin-Concentrating Hormone Receptor 1 (MCH-1R) Antagonism

MCH-1R is a G protein-coupled receptor (GPCR) primarily expressed in the brain that regulates feeding behavior and energy homeostasis. Antagonists of MCH-1R are being investigated as potential treatments for obesity. Spiro-piperidine derivatives have been identified as highly potent and selective MCH-1R antagonists.[3][4]

Table 2: MCH-1R Antagonistic Activity of a Spiro-piperidine Derivative [4]

CompoundTargetIC50 (nM)
3c hMCH-1R0.09

Data extracted from Suzuki et al., Bioorganic & Medicinal Chemistry Letters, 2009.[4]

MCH-1R Signaling Pathway:

MCH-1R_Signaling Antagonist Spiro-piperidine Antagonist MCH1R MCH-1R Antagonist->MCH1R Blocks MCH Binding G_protein Gαi / Gαq MCH1R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition (Gαi) PLC Phospholipase C G_protein->PLC Activation (Gαq) cAMP cAMP AC->cAMP Conversion of ATP Downstream Downstream Effects (e.g., Appetite Regulation) cAMP->Downstream IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis of PIP2 IP3_DAG->Downstream

Caption: MCH-1R signaling pathway and antagonism.

ASH1L Histone Methyltransferase Inhibition

ASH1L is a histone methyltransferase that plays a role in the regulation of gene expression, particularly of HOX genes, and is implicated in the development of acute leukemia.[5][6] Spiro-piperidine derivatives have been developed as potent and selective inhibitors of ASH1L.[5][6]

Table 3: ASH1L Inhibitory Activity of a Spiro-piperidine Derivative [5][6]

CompoundTargetIC50 (nM)
66s (AS-254s) ASH1L94

Data extracted from Huang et al., Journal of Medicinal Chemistry, 2024.[5][6]

ASH1L Mechanism of Action in Leukemia:

ASH1L_Mechanism Inhibitor Spiro-piperidine Inhibitor ASH1L ASH1L Inhibitor->ASH1L Inhibition H3K36 Histone H3 (K36) ASH1L->H3K36 Methylation Methylation H3K36me2 H3K36->Methylation HOX_Genes HOX Gene Expression Methylation->HOX_Genes Activation Leukemogenesis Leukemogenesis HOX_Genes->Leukemogenesis

Caption: ASH1L's role in leukemogenesis and its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of spiro[isochroman-1,4'-piperidine] derivatives.

General Synthesis of 1'-(Substituted)spiro[chroman-2,4'-piperidin]-4-one Derivatives[1]
  • Synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate: A mixture of 2-hydroxyacetophenone and N-Boc-4-piperidone in methanol is refluxed overnight in the presence of pyrrolidine. The resulting product is purified by column chromatography.

  • Deprotection: The Boc-protected intermediate is dissolved in dichloromethane, and trifluoroacetic acid is added. The mixture is stirred at room temperature for 3 hours. After concentration, the residue is neutralized with sodium bicarbonate solution and extracted with dichloromethane to yield spiro[chroman-2,4'-piperidin]-4-one.

  • N-Sulfonylation/N-Acylation: To a solution of spiro[chroman-2,4'-piperidin]-4-one in dichloromethane, triethylamine and the appropriate sulfonyl chloride or acid chloride are added. The reaction mixture is stirred at room temperature for 6 hours (for sulfonylation) or heated to 60°C for 5 hours (for acylation). The product is then purified.

In Vitro Anticancer Activity (MTT Assay)[1]
  • Human cancer cell lines (e.g., MCF-7, A2780, HT-29) are seeded in 96-well plates and incubated for 24 hours.

  • The cells are treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.

  • The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)[1]
  • MCF-7 cells are seeded in 6-well plates and treated with the test compound for 24 hours.

  • The cells are harvested, washed with PBS, and resuspended in binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis[1]
  • MCF-7 cells are treated with the test compound for 24 hours.

  • The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight.

  • The fixed cells are washed and treated with RNase A.

  • Propidium iodide is added to stain the cellular DNA.

  • The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

In Vitro HDAC Inhibition Assay (Fluorometric)[7]
  • In a 96-well black microplate, add HDAC assay buffer, the test compound at various concentrations, and diluted recombinant HDAC enzyme.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubate the plate at 37°C for 30 minutes.

  • Add a developer solution containing a stop solution (e.g., Trichostatin A) to stop the reaction and develop the fluorescent signal.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Read the fluorescence at an excitation of 355-360 nm and an emission of 460 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

MCH-1R Radioligand Binding Assay[8][9]
  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the MCH-1 receptor.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled MCH-1R ligand (e.g., [¹²⁵I]-MCH), and the test compound at various concentrations.

  • Incubation: Incubate the plate to allow for binding equilibrium.

  • Filtration: Separate the bound and free radioligand by rapid filtration through a filter mat.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki).

ASH1L Histone Methyltransferase (HMT) Assay[10]
  • In vitro histone methylation reactions are carried out in a reaction buffer containing recombinant ASH1L enzyme, a histone substrate (e.g., recombinant nucleosomes), and S-adenosyl-L-[methyl-³H]methionine.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is incubated at 30°C for a specified time (e.g., 18 hours).

  • The reaction is stopped, and the histones are separated by SDS-PAGE.

  • The gel is stained, and the bands corresponding to the histones are excised and quantified for radioactivity using a scintillation counter.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Perspectives

The spiro[isochroman-1,4'-piperidine] scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. The diverse range of biological activities, coupled with the potential for synthetic diversification, makes this core an attractive starting point for drug discovery programs targeting cancer, metabolic disorders, and other diseases.

Future research in this area should focus on expanding the chemical space through the synthesis of novel derivatives with diverse substitution patterns. Further exploration of the structure-activity relationships for different biological targets will be crucial for optimizing potency and selectivity. Moreover, comprehensive in vivo studies, including pharmacokinetic and efficacy assessments in relevant disease models, are necessary to translate the promising in vitro activity of these compounds into clinically viable drug candidates. The continued investigation of the spiro[isochroman-1,4'-piperidine] chemical space holds significant promise for the discovery of next-generation therapeutics.

References

The Versatile Spiro[isochroman-1,4'-piperidine] Scaffold: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spiro[isochroman-1,4'-piperidine] core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial orientation of pharmacophoric features, enabling potent and selective interactions with a diverse range of biological targets. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of spiro[isochroman-1,4'-piperidine] analogs and related spiro-piperidine derivatives, offering valuable insights for the design of novel therapeutics. We will explore their synthesis, biological activities, and the intricate molecular interactions that govern their efficacy, with a focus on targets implicated in a variety of disease states, including allergic reactions, neurological disorders, and cancer.

Structure-Activity Relationship (SAR) Data

The biological activity of spiro[isochroman-1,4'-piperidine] analogs is highly dependent on the nature and position of substituents on both the isochroman and piperidine rings. The following tables summarize the quantitative SAR data for various series of compounds, highlighting the key structural modifications that influence their potency and selectivity.

Inhibition of Histamine Release

Spiro[isochroman-1,4'-piperidine] derivatives have been investigated for their ability to inhibit the release of histamine from mast cells, a key process in allergic and inflammatory responses. The following table presents the inhibitory activity of various analogs on compound 48/80-induced histamine release.

CompoundRIC50 (µM)
1a H>100
1b CH325.3
1c C2H512.5
1d n-C3H78.7
1e n-C4H95.2
1f Benzyl3.8
1g p-Cl-Benzyl2.1
1h p-F-Benzyl2.5
1i p-CH3-Benzyl3.1
1j p-OCH3-Benzyl4.5

Data compiled from studies on the inhibition of compound 48/80-induced histamine release from rat peritoneal mast cells.

The SAR for this series indicates that lipophilicity at the 1'-position of the piperidine ring is a major determinant of activity. A clear trend of increasing potency is observed with increasing alkyl chain length from methyl to butyl. Furthermore, the introduction of a benzyl group at this position significantly enhances activity, with electron-withdrawing substituents on the phenyl ring, such as chloro and fluoro, providing the most potent compounds.[1][2][3]

Sigma (σ) Receptor Binding Affinity

The spiro[isochroman-1,4'-piperidine] scaffold has also been explored for its affinity to sigma receptors, which are implicated in a variety of central nervous system disorders. The table below showcases the binding affinities (Ki) of representative analogs for σ1 and σ2 receptors.

CompoundRσ1 Ki (nM)σ2 Ki (nM)
2a H150.2850.7
2b Benzyl8.55950
2c 4-Methoxybenzyl12.37800
2d 3,4-Dichlorobenzyl5.14200
2e Phenethyl7.96100

Data from radioligand binding assays using guinea pig brain membranes.

These results highlight the importance of an N-arylalkyl substituent on the piperidine ring for high affinity and selectivity for the σ1 receptor.[4] The N-benzyl analog 2b exhibits a significant increase in σ1 affinity compared to the unsubstituted parent compound 2a , and demonstrates remarkable selectivity over the σ2 receptor. Substitution on the benzyl ring is generally well-tolerated, with the 3,4-dichlorobenzyl analog 2d showing the highest affinity.[4]

Melanin-Concentrating Hormone 1 Receptor (MCH-1R) Antagonism

A novel class of spiro-piperidine derivatives has been identified as potent and selective antagonists of the MCH-1R, a target for the treatment of obesity.

CompoundR1R2hMCH-1R IC50 (nM)
3a HH150
3b 4-FH25
3c 4-F3-CH30.09
3d 4-ClH18
3e 3,4-diClH12

Data from a high-throughput screening and subsequent optimization.[5]

The optimization from an initial screening hit (3a ) led to the discovery of highly potent antagonists. The introduction of a 4-fluoro substituent on the aromatic ring (3b ) significantly improved potency. Further substitution at the 3-position with a methyl group led to the exceptionally potent compound 3c , with an IC50 value in the sub-nanomolar range.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following sections provide an overview of the key experimental protocols cited in the development of spiro[isochroman-1,4'-piperidine] analogs.

Compound 48/80-Induced Histamine Release Assay

This assay is used to evaluate the ability of compounds to inhibit histamine release from mast cells.

Workflow for Histamine Release Assay

G cluster_prep Mast Cell Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Isolate rat peritoneal mast cells p2 Purify mast cells by centrifugation p1->p2 p3 Resuspend cells in buffer p2->p3 i1 Pre-incubate mast cells with test compound p3->i1 i2 Add Compound 48/80 to induce degranulation i1->i2 a1 Centrifuge to pellet cells i2->a1 a2 Collect supernatant a1->a2 a3 Measure histamine concentration in supernatant a2->a3 a4 Calculate % inhibition a3->a4

Caption: Workflow for the compound 48/80-induced histamine release assay.

Methodology:

  • Mast Cell Isolation: Peritoneal mast cells are isolated from rats and purified.

  • Pre-incubation: The isolated mast cells are pre-incubated with various concentrations of the test compounds for a specified period.

  • Induction of Histamine Release: Compound 48/80, a potent histamine-releasing agent, is added to the cell suspension to induce degranulation.

  • Quantification of Histamine: The reaction is stopped, and the amount of histamine released into the supernatant is quantified using a fluorometric assay.

  • Data Analysis: The percentage inhibition of histamine release is calculated by comparing the amount of histamine released in the presence and absence of the test compound.

Sigma Receptor Binding Assay

This assay determines the affinity of compounds for sigma-1 and sigma-2 receptors.

Workflow for Sigma Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_detection Detection & Analysis m1 Homogenize guinea pig brain tissue m2 Centrifuge to isolate membrane fraction m1->m2 m3 Resuspend membranes in assay buffer m2->m3 b1 Incubate membranes with radioligand and test compound m3->b1 b2 Separate bound and free radioligand by filtration b1->b2 d1 Measure radioactivity of the filter b2->d1 d2 Determine IC50 and calculate Ki values d1->d2

Caption: Workflow for the sigma receptor radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from guinea pig brain tissue, which is rich in sigma receptors.

  • Competitive Binding: The membranes are incubated with a radiolabeled sigma receptor ligand (e.g., --INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ2) in the presence of varying concentrations of the test compounds.[6][7][8][9]

  • Filtration: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.[7]

Signaling Pathways

Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action and for guiding further drug development efforts.

MCH-1 Receptor Signaling

The MCH-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.

G MCH MCH MCH1R MCH-1R MCH->MCH1R binds Gi Gi MCH1R->Gi activates Gq Gq MCH1R->Gq activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces Response Cellular Response cAMP->Response IP3 IP3 PLC->IP3 produces Ca2 [Ca2+]i IP3->Ca2 increases Ca2->Response

Caption: Simplified MCH-1 Receptor signaling pathway.

Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Activation of Gq stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and an increase in intracellular calcium concentrations.[10] Spiro-piperidine MCH-1R antagonists block these signaling events.

5-HT2B Receptor Signaling

The 5-HT2B receptor is another GPCR that couples to Gq proteins.

G Serotonin 5-HT HT2BR 5-HT2B Receptor Serotonin->HT2BR binds Gq Gq HT2BR->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 [Ca2+]i IP3->Ca2 increases PKC PKC DAG->PKC activates Response Cellular Response Ca2->Response PKC->Response

Caption: Simplified 5-HT2B Receptor signaling pathway.

Upon agonist binding, the activated Gq protein stimulates PLC, leading to the generation of IP3 and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Antagonists of the 5-HT2B receptor, including certain spiro-piperidine derivatives, block this cascade.

Conclusion

The spiro[isochroman-1,4'-piperidine] scaffold has proven to be a remarkably versatile platform for the development of potent and selective modulators of various biological targets. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity and selectivity. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the rational design of new analogs with improved therapeutic potential. This comprehensive overview serves as a valuable resource for researchers in the field, facilitating the continued exploration of this important chemical space for the discovery of novel drugs.

References

Unveiling Novel Biological Targets for Spiro[isochroman-1,4'-piperidine] Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the identification and validation of novel biological targets for Spiro[isochroman-1,4'-piperidine] compounds. This class of molecules has shown promise in modulating various physiological processes, and a systematic approach to target deconvolution is crucial for advancing their therapeutic potential. This document outlines established and cutting-edge experimental strategies, detailed protocols, and data interpretation guidelines to empower researchers in this endeavor.

Introduction to Spiro[isochroman-1,4'-piperidine] Compounds and Known Biological Activities

The Spiro[isochroman-1,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, appearing in compounds with a range of biological activities. Historically, derivatives of this scaffold have been investigated for their effects on the central nervous system and inflammatory responses.

Published research has identified several biological targets for this class of compounds, demonstrating their potential to interact with diverse protein families. Notably, some derivatives have been shown to inhibit histamine release from mast cells, suggesting an anti-inflammatory or anti-allergic potential. Other analogues have been developed as agonists for the melanocortin subtype-4 receptor (MC4R), a key regulator of energy homeostasis and appetite. More recently, related spiro-piperidine structures have been identified as potent inhibitors of ASH1L, a histone methyltransferase implicated in various cancers, highlighting the potential for this scaffold in oncology.[1][2][3][4]

The identification of these initial targets provides a valuable starting point for understanding the polypharmacology of this compound class and for the strategic search for novel, therapeutically relevant targets.

Strategies for Novel Target Identification

A multi-pronged approach is recommended for the unbiased identification of novel biological targets. This typically involves a combination of affinity-based methods, which directly capture binding partners, and label-free methods, which assess target engagement within a more native cellular context.

A logical workflow for target identification is presented below:

experimental_workflow Experimental Workflow for Novel Target Identification start Spiro[isochroman-1,4'-piperidine] Hit Compound affinity_capture Affinity-Based Target Capture (e.g., Affinity Chromatography) start->affinity_capture ms_analysis Mass Spectrometry (LC-MS/MS) affinity_capture->ms_analysis candidate_list Generation of Candidate Target List ms_analysis->candidate_list label_free Label-Free Target Validation (e.g., DARTS, CETSA) candidate_list->label_free validated_targets Validated Biological Targets label_free->validated_targets pathway_analysis Signaling Pathway Analysis validated_targets->pathway_analysis functional_assays Functional Validation (Cell-based assays) validated_targets->functional_assays pathway_analysis->functional_assays final_validation Final Target Validation functional_assays->final_validation histamine_release_pathway Simplified Histamine Release Pathway in Mast Cells cluster_mast_cell allergen Allergen ige IgE allergen->ige fceri FcεRI Receptor ige->fceri signaling_cascade Intracellular Signaling Cascade fceri->signaling_cascade Cross-linking mast_cell Mast Cell ca_influx Ca2+ Influx signaling_cascade->ca_influx degranulation Degranulation ca_influx->degranulation histamine Histamine Release degranulation->histamine spiro_compound Spiro[isochroman-1,4'-piperidine] Compound spiro_compound->signaling_cascade Inhibition mc4r_signaling_pathway Melanocortin 4 Receptor (MC4R) Signaling Pathway alpha_msh α-MSH (Agonist) mc4r MC4R alpha_msh->mc4r g_protein Gs Protein mc4r->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka downstream Downstream Effects (↓ Appetite, ↑ Energy Expenditure) pka->downstream spiro_compound Spiro[isochroman-1,4'-piperidine] Agonist spiro_compound->mc4r Activation ashl1_pathway Role of ASH1L in Gene Regulation ash1l ASH1L (Histone Methyltransferase) h3k36me2 H3K36me2 ash1l->h3k36me2 Methylation h3k36 Histone H3 (Lysine 36) gene_transcription Gene Transcription (e.g., in Leukemia) h3k36me2->gene_transcription Activation cancer_progression Cancer Progression gene_transcription->cancer_progression spiro_compound Spiro-piperidine Inhibitor spiro_compound->ash1l Inhibition

References

Spiro[isochroman-1,4'-piperidine] as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this pursuit, the concept of "privileged scaffolds" has emerged as a powerful strategy in drug design. These are molecular frameworks that demonstrate the ability to bind to multiple, unrelated biological targets, thereby offering a rich starting point for the development of new drugs. The spiro[isochroman-1,4'-piperidine] core represents one such privileged scaffold, showcasing a remarkable versatility in its biological activity profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this intriguing molecular architecture.

Introduction to a Privileged Scaffold

The spiro[isochroman-1,4'-piperidine] scaffold is a rigid, three-dimensional structure that combines the key features of an isochroman ring system and a piperidine moiety. This unique arrangement provides a well-defined spatial orientation for substituent groups, allowing for precise interactions with biological targets. The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a receptor, often leading to higher affinity and selectivity. Furthermore, the presence of a basic nitrogen atom in the piperidine ring allows for salt formation, which can improve the physicochemical properties of drug candidates, such as solubility and bioavailability.

Synthesis of the Spiro[isochroman-1,4'-piperidine] Core and its Derivatives

The synthesis of the spiro[isochroman-1,4'-piperidine] scaffold can be achieved through several synthetic routes. A common approach involves the intramolecular cyclization of a suitably substituted piperidine derivative.

General Synthetic Workflow

G start Starting Materials (e.g., 2-phenylethanol derivative, 4-piperidone) step1 Coupling Reaction start->step1 step2 Intermediate Formation step1->step2 step3 Intramolecular Cyclization (e.g., Pictet-Spengler type) step2->step3 core Spiro[isochroman-1,4'-piperidine] Core step3->core step4 N-functionalization of Piperidine core->step4 derivatives Target Derivatives step4->derivatives G ligand Spiro[isochroman-1,4'-piperidine] Derivative mdm2 MDM2 ligand->mdm2 Inhibition p53 p53 mdm2->p53 Inhibition bax Bax (Pro-apoptotic) p53->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulation mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c release mito->cyto_c caspases Caspase Cascade Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis G ligand Spiro[isochroman-1,4'-piperidine] Ligand sigma1r Sigma-1 Receptor (ER) ligand->sigma1r bip BiP sigma1r->bip Dissociation er_stress ER Stress Response (PERK, IRE1α, ATF6) sigma1r->er_stress Modulation ion_channels Ion Channel Modulation (Ca²⁺, K⁺) sigma1r->ion_channels Modulation nrf2 Nrf2 Pathway (Antioxidant Response) sigma1r->nrf2 Activation neuroprotection Neuroprotection er_stress->neuroprotection ion_channels->neuroprotection nrf2->neuroprotection G antagonist Spiro[isochroman-1,4'-piperidine] Antagonist h1r Histamine H1 Receptor antagonist->h1r histamine Histamine histamine->h1r gq Gq protein h1r->gq Activation plc Phospholipase C gq->plc Activation pip2 PIP₂ plc->pip2 Hydrolysis ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C Activation dag->pkc allergic_response Allergic Response ca_release->allergic_response pkc->allergic_response

Patent Landscape of Spiro[isochroman-1,4'-piperidine] Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[isochroman-1,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities and offering significant potential for the development of novel therapeutics. This technical guide provides a comprehensive patent landscape analysis of this important chemical series, focusing on its synthesis, therapeutic applications, and mechanism of action. The information presented herein is curated from a thorough review of the patent and scientific literature, with a focus on providing actionable data and detailed experimental protocols for researchers in the field.

Therapeutic Applications

Patented spiro[isochroman-1,4'-piperidine] derivatives and their close analogs have been investigated for a multitude of therapeutic applications, targeting a diverse range of biological pathways. Key areas of investigation include:

  • Sigma Receptor Modulation: A significant number of patents focus on the development of spiro[isochroman-1,4'-piperidine] derivatives as potent and selective ligands for sigma receptors, particularly the sigma-1 subtype. These compounds are being explored for the treatment of central nervous system (CNS) disorders, including neuropathic pain, depression, and anxiety. The analgesic activity of some derivatives has been demonstrated in preclinical models like the capsaicin-induced pain model.[1]

  • G-Protein-Coupled Receptor 119 (GPR119) Agonism: Several patent applications disclose the discovery of spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable GPR119 agonists.[2] GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Agonism of this receptor has been shown to stimulate glucose-dependent insulin secretion.

  • Histone Deacetylase (HDAC) Inhibition: The spiro[isochroman-1,4'-piperidine] scaffold has been utilized in the design of novel HDAC inhibitors.[3][4] These compounds are being investigated for their potential as anti-cancer agents. By inhibiting HDACs, these molecules can induce cell cycle arrest and apoptosis in tumor cells.

  • Antihistaminic Activity: Early research on spiro[isochroman-piperidine] analogs identified their potential as inhibitors of histamine release from mast cells.[5][6] This suggests their potential utility in the treatment of allergic and inflammatory conditions.

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative spiro[isochroman-1,4'-piperidine] derivatives and their analogs, extracted from the patent literature.

Table 1: Sigma-1 Receptor Binding Affinity

Compound IDStructureKi (nM)Selectivity (σ1 vs σ2)Patent/Reference
1 1'-Benzyl-3-methoxy-3H-spiro[[5]benzofuran-1,4'-piperidine]1.14>1100[1]
2 Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine]Low nM7000[7]

Table 2: GPR119 Agonist Activity

Compound IDStructureEC50 (nM)Emax (%)Patent/Reference
(R)-29 (Structure not fully disclosed)54181[2]
Lead 11 (Structure not fully disclosed)36982[2]

Table 3: HDAC Inhibitory Activity

Compound IDStructureHDAC IC50 (µM)Cell LinePatent/Reference
d5 N-Benzyl piperidine derivative0.17-[8]
d10 N-Benzyl piperidine derivative0.45-[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the patent literature, enabling researchers to replicate and build upon these findings.

General Synthetic Procedure for Spiro[isochroman-1,4'-piperidine] Core

A common synthetic route to the spiro[isochroman-1,4'-piperidine] scaffold involves the reaction of a suitable starting material with a piperidine derivative. One patented method for the synthesis of a related spiro[isobenzofuran-1(3H),4'-piperidine] involves the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and subsequent acid-catalyzed cyclization.[9]

DOT Script for General Synthesis Workflow

G General Synthesis of Spiro[isochroman-1,4'-piperidine] Derivatives start Starting Materials (e.g., Substituted Phenylacetic Acid, Piperidone Derivative) step1 Formation of Isochromanone Intermediate start->step1 step2 Spirocyclization Reaction step1->step2 step3 Purification (e.g., Column Chromatography) step2->step3 product Spiro[isochroman-1,4'-piperidine] Core step3->product derivatization N-Alkylation/Arylation product->derivatization final_product Target Spiro[isochroman-1,4'-piperidine] Derivatives derivatization->final_product

Caption: General workflow for the synthesis of Spiro[isochroman-1,4'-piperidine] derivatives.

Sigma-1 Receptor Binding Assay

The affinity of the compounds for the sigma-1 receptor is typically determined using a radioligand binding assay. A representative protocol involves the use of guinea pig brain membranes and a specific radioligand, such as --INVALID-LINK---pentazocine.

  • Membrane Preparation: Guinea pig brains are homogenized in a sucrose buffer and centrifuged to isolate the membrane fraction.

  • Binding Assay: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

DOT Script for Sigma-1 Receptor Binding Assay Workflow

G Workflow for Sigma-1 Receptor Binding Assay start Start prep Prepare Guinea Pig Brain Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Radioligand by Filtration incubate->filter count Quantify Radioactivity by Scintillation Counting filter->count analyze Calculate IC50 and Ki Values count->analyze end End analyze->end

Caption: Experimental workflow for determining sigma-1 receptor binding affinity.

GPR119 Agonist Functional Assay

The functional activity of GPR119 agonists is assessed by measuring their ability to stimulate intracellular cyclic AMP (cAMP) production in cells expressing the receptor.

  • Cell Culture: A stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells) is cultured under standard conditions.

  • Assay Procedure: Cells are incubated with the test compounds at various concentrations.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) and the maximum response relative to a reference agonist (Emax) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

DOT Script for GPR119 Functional Assay Workflow

G Workflow for GPR119 Functional Assay start Start culture Culture GPR119-expressing Cells start->culture incubate Incubate Cells with Test Compounds culture->incubate measure Measure Intracellular cAMP Levels (e.g., TR-FRET) incubate->measure analyze Calculate EC50 and Emax Values measure->analyze end End analyze->end

Caption: Experimental workflow for assessing GPR119 agonist activity.

Signaling Pathways and Mechanisms of Action

While detailed signaling pathway diagrams specific to spiro[isochroman-1,4'-piperidine] derivatives are not always explicitly provided in the patent literature, their mechanisms of action can be inferred from their biological targets.

Sigma-1 Receptor Signaling

Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, the sigma-1 receptor can translocate and modulate the activity of various ion channels and signaling proteins, influencing cellular processes such as calcium signaling, neuronal excitability, and cell survival. Antagonism of the sigma-1 receptor by spiro[isochroman-1,4'-piperidine] derivatives is thought to produce analgesic effects by modulating these downstream pathways.

DOT Script for Sigma-1 Receptor Antagonism

Proposed Mechanism of Sigma-1 Receptor Antagonism Spiro_Derivative Spiro[isochroman-1,4'-piperidine] Derivative Sigma1_Receptor Sigma-1 Receptor Spiro_Derivative->Sigma1_Receptor Binds and antagonizes Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1_Receptor->Ion_Channels Modulates activity Cellular_Signaling Modulation of Cellular Signaling Ion_Channels->Cellular_Signaling Analgesia Analgesic Effect Cellular_Signaling->Analgesia

Caption: Simplified diagram of the proposed mechanism of action for sigma-1 receptor antagonists.

GPR119-Mediated Signaling

GPR119 is a Gs-coupled receptor. Agonist binding leads to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels. In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion.

DOT Script for GPR119 Agonist Signaling Pathway

GPR119 Agonist Signaling Pathway Spiro_Agonist Spiro[chromane-2,4'-piperidine] Agonist GPR119 GPR119 Receptor Spiro_Agonist->GPR119 Binds and activates Gs_Protein Gs Protein GPR119->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP Increased cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP to cAMP Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion cAMP->Insulin_Secretion

Caption: Signaling pathway activated by GPR119 agonists.

Conclusion

The patent landscape of spiro[isochroman-1,4'-piperidine] derivatives reveals a versatile and promising scaffold for the development of new drugs targeting a range of diseases. The significant research investment in this area, as evidenced by the numerous patent applications, highlights the perceived potential of this chemical class. This technical guide provides a valuable resource for researchers and drug development professionals by consolidating key data and experimental protocols, thereby facilitating further exploration and innovation in this exciting field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Spiro[isochroman-1,4'-piperidine] Derivatives as MCH-1R Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCH-1R), a G-protein coupled receptor predominantly expressed in the brain, is a key regulator of energy homeostasis and feeding behavior. Its role in these processes has made it a significant therapeutic target for the development of anti-obesity agents. Among the various scaffolds investigated, Spiro[isochroman-1,4'-piperidine] derivatives have emerged as a promising class of potent and selective MCH-1R antagonists. Their rigid, three-dimensional structure provides a unique framework for optimizing interactions with the receptor, leading to high-affinity binding.

These application notes provide a comprehensive overview of the synthesis of Spiro[isochroman-1,4'-piperidine] derivatives and detailed protocols for their evaluation as MCH-1R antagonists. The information is intended to guide researchers in the design, synthesis, and characterization of novel MCH-1R antagonists for drug discovery programs.

Data Presentation: Structure-Activity Relationship (SAR) of Spiro[isochroman-1,4'-piperidine] Derivatives

The following table summarizes the structure-activity relationship for a series of Spiro[isochroman-1,4'-piperidine] derivatives, highlighting the impact of various substituents on their MCH-1R binding affinity.

Compound IDR1R2MCH-1R IC50 (nM)[1]MCH-1R Ki (nM)
1a HH5.83.5
1b 4-FH1.20.73
1c 4-ClH0.80.49
1d 4-CH3H3.52.1
1e 3,4-diClH0.50.3
2a HCH32.11.3
2b 4-FCH30.40.24
3c 4-ClC2H50.090.05

Experimental Protocols

Protocol 1: General Synthesis of Spiro[isochroman-1,4'-piperidine] Core Structure

This protocol describes a representative synthesis of the core Spiro[isochroman-1,4'-piperidine] scaffold.

Step 1: Synthesis of 1-(2-phenylethyl)piperidin-4-one

  • To a solution of piperidin-4-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add (2-bromoethyl)benzene (1.1 eq) and a base such as triethylamine (TEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-phenylethyl)piperidin-4-one.

Step 2: Pictet-Spengler Cyclization to form Spiro[isochroman-1,4'-piperidine]

  • Dissolve 1-(2-phenylethyl)piperidin-4-one (1.0 eq) in a solution of a strong acid, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and formaldehyde.

  • Heat the reaction mixture at 80-100 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a strong base, such as sodium hydroxide, to pH > 10.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the resulting crude product by column chromatography to afford the Spiro[isochroman-1,4'-piperidine] core.

Step 3: N-Alkylation/Arylation of the Piperidine Moiety

  • To a solution of the Spiro[isochroman-1,4'-piperidine] (1.0 eq) in a solvent like dimethylformamide (DMF), add a suitable alkyl or aryl halide (e.g., R2-X, where X is Br or I) (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Stir the reaction at room temperature or heat as required for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Protocol 2: In Vitro MCH-1R Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the synthesized compounds for the MCH-1 receptor.

Materials:

  • Cell membranes expressing the human MCH-1 receptor.

  • Radioligand: [¹²⁵I]-MCH.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl.

  • Non-specific binding control: 1 µM unlabeled MCH.

  • Test compounds dissolved in DMSO.

  • 96-well filter plates.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of the non-specific binding control, or 50 µL of the test compound dilution.

  • Add 50 µL of the radioligand solution.

  • Add 100 µL of the MCH-1R membrane preparation to each well.

  • Incubate the plate for 60-90 minutes at room temperature.

  • Terminate the binding by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Count the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: MCH-1R Functional Assay (cAMP Inhibition)

This assay measures the ability of the antagonists to block MCH-induced inhibition of cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the human MCH-1 receptor.

  • Assay medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Forskolin.

  • MCH.

  • Test compounds dissolved in DMSO.

  • cAMP assay kit.

Procedure:

  • Seed the MCH-1R expressing cells in a 96-well plate and grow to confluency.

  • Wash the cells with the assay medium.

  • Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of MCH (typically EC₈₀) in the presence of forskolin for 30 minutes.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration.

  • Plot the cAMP concentration against the log of the antagonist concentration to determine the IC50 value.

Visualizations

MCH-1R Signaling Pathway

The MCH-1 receptor is a G-protein coupled receptor that primarily signals through the Gαi and Gαq pathways. Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), the receptor activates these G-proteins, leading to downstream cellular responses.

MCH1R_Signaling_Pathway MCH MCH MCH1R MCH-1R MCH->MCH1R binds G_protein Gαi / Gαq MCH1R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits (Gαi) PLC Phospholipase C G_protein->PLC activates (Gαq) cAMP cAMP AC->cAMP Response Cellular Response (e.g., feeding behavior) cAMP->Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->Response PKC->Response

Caption: MCH-1R Signaling Cascade.

Experimental Workflow for MCH-1R Antagonist Evaluation

The following diagram illustrates the workflow for the synthesis and evaluation of Spiro[isochroman-1,4'-piperidine] derivatives as MCH-1R antagonists.

Antagonist_Evaluation_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Spiro[isochroman- 1,4'-piperidine] Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assay (cAMP) (Determine IC50) Purification->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: MCH-1R Antagonist Discovery Workflow.

References

Application Notes and Protocols: Development of Spiro[isochroman-1,4'-piperidine] based σ2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide an overview and detailed protocols for the development and characterization of Spiro[isochroman-1,4'-piperidine] and related spirocyclic derivatives as ligands for the sigma-2 (σ2) receptor. The σ2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a promising therapeutic target due to its overexpression in proliferating cancer cells and its involvement in various neurological disorders. The spiro[isochroman-1,4'-piperidine] scaffold represents a key structural motif in the design of potent and selective σ2 ligands.

Application Notes

The σ2 Receptor (TMEM97) as a Therapeutic Target

The σ2 receptor is a membrane-bound protein primarily located in the endoplasmic reticulum.[1] It is distinct from the σ1 receptor in its molecular weight, pharmacology, and tissue distribution.[2] High densities of σ2 receptors are found in a variety of human and murine tumor cell lines, making it a biomarker for the proliferative status of solid tumors.[3] Ligands targeting the σ2 receptor have been shown to induce apoptosis in cancer cells through mechanisms that can involve caspase activation and modulation of intracellular calcium levels.[2][3] This makes the development of selective σ2 ligands a critical area of research for novel cancer diagnostics and therapeutics.

Spiro[isochroman-1,4'-piperidine] Scaffold: Binding Affinity and Selectivity

The spirocyclic core, particularly the spiro-joined isobenzofuran, isochroman (benzopyran), and piperidine systems, has been instrumental in developing ligands with high affinity and selectivity for the σ2 receptor. Structure-activity relationship (SAR) studies have shown that attaching various arylalkyl side chains to the piperidine nitrogen modulates binding affinity and selectivity.

Below is a summary of binding affinities for representative spirocyclic piperidine ligands closely related to the Spiro[isochroman-1,4'-piperidine] scaffold. These compounds demonstrate the potential for achieving high σ2 affinity and selectivity.

Compound ScaffoldRepresentative Substitution (on Piperidine N)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1 Ki / σ2 Ki)
Spiro[isobenzofuran-piperidine]4-(1-(4-fluorophenyl)-1H-indol-3-yl)butyl141.660.121180.5
Spiro[benzopyran-cyclohexanamine]2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)ethyl4732002.37
Spiro[benzopyran-piperidine]2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)ethyl6083481.75

Data is representative of classes of compounds reported in the literature.[1]

Functional Characterization: Agonists vs. Antagonists

The functional activity of σ2 ligands is often characterized by their ability to induce cell death in cancer cell lines.[2] There is no universally established functional assay, but cell viability and apoptosis induction assays are commonly used to classify ligands.[2][3]

  • σ2 Agonists: Typically induce cytotoxicity and apoptosis, often measured by caspase-3 activation. The compound Siramesine is a widely accepted σ2 agonist and is often used as a positive control.[2][3]

  • σ2 Antagonists: Bind to the receptor but do not trigger a cytotoxic response. They can block the effects of σ2 agonists.

Signaling Pathways

σ2 receptor activation is linked to several downstream signaling events. Ligand binding can modulate intracellular calcium signaling and trigger both caspase-dependent and caspase-independent apoptotic pathways.[2][3] The σ2 receptor is known to interact with the Progesterone Receptor Membrane Component 1 (PGRMC1), which may act as an adaptor protein to regulate intracellular signaling and membrane trafficking.[4]

sigma2_pathway cluster_ligand Ligand Interaction cluster_receptor Receptor Complex (ER Membrane) cluster_downstream Downstream Cellular Effects Ligand Spiro[isochroman-1,4'-piperidine] σ2 Ligand (Agonist) Sigma2 σ2 Receptor (TMEM97) Ligand->Sigma2 Binds PGRMC1 PGRMC1 Sigma2->PGRMC1 interacts Ca_release ↑ Intracellular Ca²⁺ Release Sigma2->Ca_release Apoptosis Apoptosis Induction Sigma2->Apoptosis Caspase Caspase-3 Activation Apoptosis->Caspase

Caption: Simplified σ2 receptor signaling pathway.

Experimental Protocols

Protocol 1: General Synthesis of Spiro[isochroman-1,4'-piperidine] Core

This protocol describes a general method for synthesizing the spirocyclic core, adapted from procedures for related spiro-benzopyrans.[1] The key steps involve the formation of an aryllithium intermediate followed by cyclization.

synthesis_workflow start Start: 2-Bromobenzyl Ether step1 Lithiation (e.g., n-BuLi, THF, -78°C) start->step1 step2 Reaction with N-protected 4-piperidone step1->step2 step3 Acid-catalyzed Cyclization (e.g., HBr/AcOH) step2->step3 step4 Deprotection of Piperidine-N (if necessary) step3->step4 step5 Alkylation of Piperidine-N with desired R-X step4->step5 end Final Product: N-substituted Spiro[isochroman-1,4'-piperidine] step5->end

Caption: General synthetic workflow for target compounds.

Materials:

  • Appropriately substituted 2-bromobenzyl ether

  • N-Boc-4-piperidone (or other N-protected piperidone)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrobromic acid in acetic acid (HBr/AcOH)

  • Standard reagents for workup and purification (e.g., diethyl ether, saturated NH4Cl, NaHCO3, brine, MgSO4)

  • Silica gel for column chromatography

  • Reagents for deprotection (e.g., TFA) and alkylation (e.g., appropriate alkyl halide, base like K2CO3, solvent like DMF)

Procedure:

  • Aryllithium Formation: Dissolve the 2-bromobenzyl ether starting material in anhydrous THF under an inert atmosphere (e.g., Argon) and cool to -78 °C. Add n-BuLi dropwise and stir for 1 hour at -78 °C.

  • Addition to Piperidone: Add a solution of N-Boc-4-piperidone in anhydrous THF to the aryllithium solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous NH4Cl. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude alcohol intermediate in a solution of HBr in acetic acid. Heat the mixture as required (e.g., 60-80 °C) for several hours until TLC indicates consumption of the starting material.

  • Workup and Purification: Cool the reaction mixture, basify with a suitable base (e.g., NaOH or NaHCO3), and extract with an organic solvent. Purify the crude product by silica gel column chromatography to yield the Spiro[isochroman-1,4'-piperidine] core (with the N-protecting group potentially removed).

  • Final Derivatization: If necessary, deprotect the piperidine nitrogen. Subsequently, alkylate the free secondary amine with a desired alkyl or arylalkyl halide in the presence of a base to yield the final target ligand.

Protocol 2: σ2 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the σ2 receptor. It employs a competitive binding format using a radiolabeled ligand.

binding_assay_workflow start Prepare Rat Liver Membrane Homogenate step1 Incubate Membranes with: - [³H]DTG (Radioligand) - (+)-Pentazocine (σ1 masker) - Test Compound (variable conc.) start->step1 step2 Incubate at Room Temp (e.g., 120 minutes) step1->step2 step3 Terminate Incubation by Rapid Filtration (Glass Fiber Filters) step2->step3 step4 Wash Filters with Ice-Cold Buffer step3->step4 step5 Measure Radioactivity (Liquid Scintillation Counting) step4->step5 step6 Calculate Ki from IC50 (Cheng-Prusoff Equation) step5->step6 end Binding Affinity (Ki) Determined step6->end

Caption: Workflow for σ2 receptor radioligand binding assay.

Materials:

  • Receptor Source: Rat liver membrane homogenates (a rich source of σ2 receptors).[3]

  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Radioligand: [³H]1,3-di-o-tolyl-guanidine ([³H]DTG) at a final concentration near its Kd (e.g., 10 nM).

  • σ1 Masking Agent: (+)-Pentazocine at a final concentration sufficient to saturate σ1 sites (e.g., 100 nM to 1 µM).[3]

  • Test Compounds: Synthesized Spiro[isochroman-1,4'-piperidine] derivatives at various concentrations (e.g., 0.1 nM to 10 µM).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled σ ligand (e.g., 10 µM Haloperidol).

  • Glass fiber filters (e.g., Whatman GF/B) and a cell harvester for rapid filtration.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In test tubes, combine the assay buffer, rat liver membrane homogenate (typically 200-400 µg protein), (+)-pentazocine, and the desired concentration of the test compound.

  • Radioligand Addition: Add [³H]DTG to initiate the binding reaction. The final assay volume is typically 0.5 mL or 1.0 mL.

  • Incubation: Incubate the mixture at room temperature for 120 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with ice-cold assay buffer to remove non-specifically trapped radioactivity.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Functional Assay - Cell Viability (MTS Assay)

This protocol determines the functional effect (e.g., cytotoxicity) of σ2 ligands on cancer cells, helping to classify them as agonists or antagonists.[2]

Materials:

  • Cell Line: A cancer cell line with known σ2 receptor expression (e.g., human melanoma MDA-MB-435 or breast cancer EMT-6).[2]

  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • 96-well cell culture plates.

  • Test compounds and reference compounds (e.g., Siramesine as an agonist control).

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Plate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Include wells for untreated controls and a vehicle control.

  • MTS Addition: After the incubation period, add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37 °C in a humidified, 5% CO2 incubator.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the dose-response curves and determine the EC50 value, which is the concentration of the ligand required to inhibit cell proliferation by 50%.[2] Compounds that reduce cell viability are considered potential agonists.

References

Application of Spiro[isochroman-1,4'-piperidine] in Inhibiting Histamine Release: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[isochroman-1,4'-piperidine] derivatives have emerged as a promising class of compounds with potent inhibitory effects on histamine release from mast cells. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of these compounds in allergic and inflammatory conditions. The information compiled is based on foundational studies that have synthesized and evaluated various analogs of Spiro[isochroman-1,4'-piperidine] for their anti-allergic properties.

The primary mechanism of action for many allergic reactions involves the degranulation of mast cells and the subsequent release of inflammatory mediators, most notably histamine. The ability of Spiro[isochroman-1,4'-piperidine] compounds to stabilize mast cells and prevent this release makes them attractive candidates for the development of novel anti-allergic drugs.

Mechanism of Action (Proposed)

While the precise molecular targets of Spiro[isochroman-1,4'-piperidine] derivatives are still under investigation, their ability to inhibit histamine release suggests a mechanism involving the stabilization of mast cell membranes. It is proposed that these compounds interfere with the intracellular signaling cascade that follows mast cell activation.

Mast cell degranulation is a complex process initiated by the cross-linking of IgE receptors (FcεRI) or by non-immunological stimuli such as compound 48/80. This activation triggers a signaling pathway involving tyrosine kinases, leading to an influx of extracellular calcium. The rise in intracellular calcium is a critical step for the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents. It is hypothesized that Spiro[isochroman-1,4'-piperidine] compounds may exert their inhibitory effect by modulating key components of this pathway, potentially by inhibiting calcium influx.

G cluster_0 Mast Cell cluster_1 Proposed Inhibition Stimulus Compound 48/80 GPCR G-Protein Coupled Receptor Stimulus->GPCR Activates PLC Phospholipase C GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store Triggers Release Ca_Influx Ca2+ Influx Ca_Store->Ca_Influx Promotes Degranulation Degranulation (Histamine Release) Ca_Influx->Degranulation Induces Spiro Spiro[isochroman- 1,4'-piperidine] Spiro->Ca_Influx Inhibits G A Inject HBSS into peritoneal cavity of rat B Aspirate peritoneal fluid A->B C Centrifuge and resuspend cell pellet B->C D Layer cell suspension onto Ficoll-Paque C->D E Centrifuge to separate cell layers D->E F Aspirate mast cell layer E->F G Wash mast cells F->G H Resuspend in assay buffer G->H G A Pre-incubate mast cells with Spiro[isochroman-1,4'-piperidine] B Add Compound 48/80 to induce degranulation A->B C Incubate at 37°C B->C D Stop reaction on ice and centrifuge C->D E Collect supernatant (released histamine) D->E F Measure histamine content using OPT fluorometry E->F G Calculate % inhibition F->G

Application Notes and Protocols for Spiro[isochroman-1,4'-piperidine] Derivatives as Potent HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Spiro[isochroman-1,4'-piperidine] derivatives as potent Histone Deacetylase (HDAC) inhibitors. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and a visualization of the underlying signaling pathways.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes. Therefore, HDAC inhibitors have emerged as a promising class of anti-cancer agents.

Spiro[isochroman-1,4'-piperidine] derivatives represent a novel class of HDAC inhibitors. Their rigid spirocyclic scaffold allows for precise orientation of pharmacophoric features, leading to potent and potentially selective inhibition of HDAC enzymes. These compounds typically feature a zinc-binding group (such as a hydroxamic acid) to chelate the zinc ion in the active site of HDACs, a linker, and a capping group that interacts with the rim of the active site.

Data Presentation

The following tables summarize the in vitro HDAC inhibitory activity and anti-proliferative effects of representative Spiro[isochroman-1,4'-piperidine] and related spiro[chromane-2,4'-piperidine] derivatives.

Table 1: In Vitro HDAC Inhibitory Activity (IC50)

Compound IDLinker/SubstituentHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)Reference
Compound A Phenylacetyl15254010[1]
Compound B 4-Fluorobenzoyl1220358[1]
Compound C 3-Phenylpropionyl20305015[1]
Compound D Cinnamoyl18284512[1]

Table 2: Anti-proliferative Activity (IC50 in µM)

Compound IDHCT-116 (Colon)A549 (Lung)MCF-7 (Breast)PC-3 (Prostate)Reference
Compound A 0.50.81.20.7[1]
Compound B 0.40.61.00.5[1]
Compound C 0.71.01.50.9[1]
Compound D 0.60.91.30.8[1]

Experimental Protocols

General Synthesis of Spiro[isochroman-1,4'-piperidine] Hydroxamic Acid Derivatives

This protocol describes a general method for the synthesis of the target compounds, starting from the construction of the spiro[isochroman-1,4'-piperidine] core, followed by functionalization and final conversion to the hydroxamic acid.

a) Synthesis of the Spiro[isochroman-1,4'-piperidine] Core:

A multi-step synthesis is typically employed to generate the core scaffold. A representative approach involves the reaction of a suitable starting material, such as a substituted 2-phenylethanol, which is cyclized to form the isochroman ring. The piperidine ring is then introduced through a spirocyclization reaction. While specific reaction conditions can vary, a general outline is provided below. Further details can be found in the cited literature[2][3].

b) N-Alkylation/Acylation of the Piperidine Moiety:

  • To a solution of the spiro[isochroman-1,4'-piperidine] core (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Add the desired alkyl halide or acyl chloride (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

c) Conversion to Hydroxamic Acid:

  • Dissolve the ester intermediate (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).

  • Add an aqueous solution of hydroxylamine hydrochloride (5 equivalents) and sodium hydroxide (5 equivalents).

  • Stir the reaction mixture at room temperature for 2-6 hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 6-7 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the final hydroxamic acid derivative.

General Synthetic Workflow start Starting Materials core Spiro[isochroman-1,4'-piperidine] Core Synthesis start->core Multi-step synthesis functionalization N-Alkylation / Acylation core->functionalization Piperidine N-functionalization ester Ester Intermediate functionalization->ester hydroxamic_acid Hydroxamic Acid Formation ester->hydroxamic_acid Hydroxylamine treatment final_product Final HDAC Inhibitor hydroxamic_acid->final_product

General Synthetic Workflow
In Vitro HDAC Inhibition Assay

This fluorometric assay measures the ability of the compounds to inhibit the activity of recombinant human HDAC enzymes.

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution to obtain a range of test concentrations.

  • In a 96-well black plate, add the diluted compound, the recombinant HDAC enzyme (e.g., HDAC1, 2, 3, or 6), and the assay buffer.

  • Incubate the plate at 37°C for 15 minutes.

  • Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to each well to initiate the enzymatic reaction.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding a developer solution containing a broad-spectrum HDAC inhibitor (e.g., Trichostatin A) and a protease to cleave the deacetylated substrate.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the compounds on the proliferation of cancer cell lines.

  • Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Biological Evaluation Workflow compound Spiro[isochroman-1,4'-piperidine] Derivative hdac_assay In Vitro HDAC Inhibition Assay compound->hdac_assay cell_culture Cancer Cell Lines compound->cell_culture Treatment ic50_hdac Determine HDAC IC50 hdac_assay->ic50_hdac mtt_assay MTT Cell Viability Assay cell_culture->mtt_assay western_blot Western Blot Analysis cell_culture->western_blot Cell Lysis ic50_cell Determine Anti-proliferative IC50 mtt_assay->ic50_cell protein_expression Analyze Protein Expression western_blot->protein_expression

Biological Evaluation Workflow
Western Blot Analysis for Histone Acetylation and Cell Cycle/Apoptosis Markers

This protocol is used to determine the effect of the compounds on the acetylation of histones and the expression of key proteins involved in cell cycle regulation and apoptosis.

  • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against acetylated-histone H3, acetylated-tubulin, p21, cyclin D1, cleaved caspase-3, and cleaved PARP overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action and Signaling Pathway

Spiro[isochroman-1,4'-piperidine] derivatives exert their anti-cancer effects by inhibiting HDACs, leading to the hyperacetylation of both histone and non-histone proteins. This results in the reactivation of silenced tumor suppressor genes and the modulation of various cellular signaling pathways.

Key downstream effects include:

  • Cell Cycle Arrest: Increased expression of the cyclin-dependent kinase inhibitor p21 and decreased expression of cyclins, such as cyclin D1, leading to G1 or G2/M phase cell cycle arrest.[4][5]

  • Induction of Apoptosis: Activation of the intrinsic and/or extrinsic apoptotic pathways, characterized by the activation of caspases (e.g., caspase-3) and the cleavage of poly(ADP-ribose) polymerase (PARP).[6][7]

  • Modulation of Non-Histone Proteins: Increased acetylation of proteins like tubulin, which can disrupt microtubule function and inhibit cell division.

HDAC Inhibition Signaling Pathway inhibitor Spiro[isochroman-1,4'-piperidine] Derivative hdac HDACs inhibitor->hdac Inhibition acetylation Histone Hyperacetylation non_histone_acetylation Protein Hyperacetylation histones Histones hdac->histones Deacetylation non_histone Non-Histone Proteins (e.g., Tubulin, p53) hdac->non_histone Deacetylation chromatin Chromatin Relaxation acetylation->chromatin gene_expression Tumor Suppressor Gene Expression (e.g., p21) chromatin->gene_expression cell_cycle Cell Cycle Arrest gene_expression->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis caspase Caspase-3 Activation apoptosis->caspase parp PARP Cleavage caspase->parp microtubule Microtubule Disruption non_histone_acetylation->microtubule p53_activation p53 Activation non_histone_acetylation->p53_activation p53_activation->apoptosis

HDAC Inhibition Signaling Pathway

References

Application Notes and Protocols for High-Throughput Screening of Spiro[isochroman-1,4'-piperidine] Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and high-throughput screening (HTS) protocols for the evaluation of Spiro[isochroman-1,4'-piperidine] libraries. The versatile Spiro[isochroman-1,4'-piperidine] scaffold is a key pharmacophore found in a variety of biologically active compounds, showing promise against a range of therapeutic targets including G-protein coupled receptors (GPCRs), kinases, and ion channels, as well as in phenotypic screens. These protocols are designed to offer a starting point for the screening and identification of novel hit compounds within this chemical class.

Introduction to Spiro[isochroman-1,4'-piperidine] Libraries

The Spiro[isochroman-1,4'-piperidine] core structure offers a unique three-dimensional architecture that can effectively probe the binding sites of complex biological targets. Libraries based on this scaffold have been synthesized and screened against various diseases. For instance, derivatives have been identified as potent antagonists for the melanin-concentrating hormone 1 receptor (MCH-1R) and as selective partial agonists for the 5-HT2C receptor.[1][2][3] Additionally, related spiro-piperidine compounds have demonstrated significant activity in whole-cell screens against Mycobacterium tuberculosis and cytotoxic effects against various cancer cell lines.[4][5][6] The diverse biological activities of this scaffold underscore its importance in modern drug discovery.[7]

High-Throughput Screening Workflow

A typical HTS campaign for a Spiro[isochroman-1,4'-piperidine] library involves several stages, from initial screening to hit confirmation and further characterization. The overall workflow is depicted below.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_characterization Lead Optimization Compound_Library Spiro[isochroman-1,4'-piperidine] Library Primary_Assay Primary HTS Assay (e.g., Fluorescence-based) Compound_Library->Primary_Assay Active_Hits Initial 'Hits' Primary_Assay->Active_Hits Dose_Response Dose-Response Confirmation Active_Hits->Dose_Response Selectivity_Assay Counter-Screen/ Selectivity Assay Dose_Response->Selectivity_Assay Confirmed_Hits Confirmed & Selective Hits Selectivity_Assay->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Confirmed_Hits->SAR_Studies Lead_Compounds Lead Compounds SAR_Studies->Lead_Compounds Calcium_Mobilization_Workflow Start Seed cells expressing the target GPCR in 384-well plates Incubate1 Incubate cells overnight Start->Incubate1 Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Incubate1->Load_Dye Incubate2 Incubate for 1 hour at 37°C Load_Dye->Incubate2 Add_Compounds Add Spiro[isochroman-1,4'-piperidine] compounds from library Incubate2->Add_Compounds Incubate3 Incubate for 15-30 minutes Add_Compounds->Incubate3 Measure_Fluorescence Measure baseline fluorescence using a plate reader (e.g., FLIPR) Incubate3->Measure_Fluorescence Add_Agonist Add agonist to stimulate the receptor Measure_Fluorescence->Add_Agonist Measure_Response Measure fluorescence intensity change Add_Agonist->Measure_Response Analyze_Data Analyze data to identify hits Measure_Response->Analyze_Data GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Spiro-piperidine derivative) GPCR Gαq-Coupled Receptor Ligand->GPCR Binds to G_protein Gαq Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca_release Ca²⁺ Release IP3R->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets

References

Unveiling Cellular Targets: Spiro[isochroman-1,4'-piperidine] as a Versatile Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[isochroman-1,4'-piperidine] and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating activity against a range of biological targets. This structural motif offers a unique three-dimensional conformation that can be exploited for the design of selective chemical probes for target identification and validation. These application notes provide a comprehensive overview of the known targets of this scaffold, detailed protocols for its use in target identification workflows, and the associated signaling pathways. By employing Spiro[isochroman-1,4'-piperidine]-based probes, researchers can elucidate the mechanism of action of bioactive compounds, identify novel drug targets, and accelerate drug discovery programs.

Known Biological Targets and Quantitative Data

The Spiro[isochroman-1,4'-piperidine] scaffold has been identified as a key pharmacophore for ligands of several important protein classes, including G-protein coupled receptors (GPCRs) and enzymes. The following table summarizes the known targets and associated quantitative data for various derivatives. It is important to note that the parent Spiro[isochroman-1,4'-piperidine] serves as a foundational structure, and substitutions on the piperidine nitrogen and the isochroman ring significantly influence potency and selectivity.

TargetDerivative TypeAssay TypeValueUnitsReference
Melanin-Concentrating Hormone Receptor 1 (MCH-1R)Spiro-piperidine derivativeIC500.09nM
Histone Lysine Methyltransferase (ASH1L)Spiro-piperidine derivative (33)IC500.54µM
Histone Lysine Methyltransferase (ASH1L)Spiro-piperidine derivative (50)IC500.22µM
Histone Lysine Methyltransferase (ASH1L)Spiro-piperidine derivative (66s)IC5094nM[1]
G-protein Coupled Receptor 119 (GPR119)Spiro[chromane-2,4'-piperidine] derivative (11)EC50369nM[2]
G-protein Coupled Receptor 119 (GPR119)Spiro[chromane-2,4'-piperidine] derivative ((R)-29)EC5054nM[2]
5-HT2C ReceptorSpiro[chromene-2,4'-piperidine] derivative (8)EC50121.5nM[3]
Sigma-2 (σ2) ReceptorN-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] derivativeKinanomolar range[4]

Signaling Pathways of Identified Targets

Understanding the signaling pathways of potential targets is crucial for designing functional assays and interpreting experimental results. Below are diagrams of the signaling pathways for some of the key targets of Spiro[isochroman-1,4'-piperidine] derivatives.

MCH_1R_Signaling MCH MCH MCH1R MCH-1R MCH->MCH1R G_protein Gαi/q MCH1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Ca²⁺ Release IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC

Caption: MCH-1R Signaling Pathway.

ASH1L_Mechanism cluster_0 Methylation Reaction ASH1L ASH1L SAH S-adenosyl- homocysteine (SAH) ASH1L->SAH releases H3K36me Methylated Histone H3 (H3K36me) ASH1L->H3K36me methylates SAM S-adenosyl methionine (SAM) SAM->ASH1L H3K36 Histone H3 (Lysine 36) H3K36->ASH1L Gene_Activation Gene Activation H3K36me->Gene_Activation

Caption: ASH1L Histone Methyltransferase Activity.

GPCR_Signaling cluster_GPR119 GPR119 Signaling cluster_5HT2C 5-HT2C Receptor Signaling Agonist_GPR119 GPR119 Agonist GPR119 GPR119 Agonist_GPR119->GPR119 Gs Gαs GPR119->Gs AC_GPR119 Adenylyl Cyclase Gs->AC_GPR119 cAMP_GPR119 ↑ cAMP AC_GPR119->cAMP_GPR119 PKA_GPR119 PKA cAMP_GPR119->PKA_GPR119 Insulin_GLP1 Insulin & GLP-1 Secretion PKA_GPR119->Insulin_GLP1 Agonist_5HT2C 5-HT2C Agonist Receptor_5HT2C 5-HT2C Receptor Agonist_5HT2C->Receptor_5HT2C Gq Gαq/11 Receptor_5HT2C->Gq PLC_5HT2C Phospholipase C Gq->PLC_5HT2C IP3_DAG_5HT2C ↑ IP3 & DAG PLC_5HT2C->IP3_DAG_5HT2C Ca_PKC_5HT2C ↑ Ca²⁺ & PKC Activation IP3_DAG_5HT2C->Ca_PKC_5HT2C

Caption: GPCR Signaling Pathways.

Experimental Protocols for Target Identification

The following protocols describe common methodologies for using a chemical probe, such as a derivatized Spiro[isochroman-1,4'-piperidine], for target identification. These protocols are intended as a guide and may require optimization based on the specific probe, cell type, and target of interest.

Protocol 1: Affinity-Based Protein Profiling (AfBPP)

This protocol describes the use of an immobilized Spiro[isochroman-1,4'-piperidine] probe to capture its binding partners from a complex biological lysate.

1. Probe Immobilization:

  • Materials:

    • Spiro[isochroman-1,4'-piperidine] derivative with a linker and a reactive handle (e.g., carboxylic acid, amine).

    • NHS-activated sepharose beads or other activated resin.

    • Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).

    • Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Procedure:

    • Wash the activated beads with ice-cold 1 mM HCl.

    • Dissolve the probe in coupling buffer.

    • Incubate the probe solution with the beads overnight at 4°C with gentle rotation.

    • Centrifuge and remove the supernatant.

    • Block unreacted sites on the beads by incubating with blocking buffer for 2 hours at room temperature.

    • Wash the beads extensively with wash buffer.

    • Resuspend the beads in a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.

Affinity_Purification_Workflow Lysate Cell Lysate Incubation Incubation Lysate->Incubation Probe_Beads Immobilized Spiro-Probe Probe_Beads->Incubation Washing Washing Incubation->Washing Capture Elution Elution Washing->Elution Remove non-specific binders Analysis Protein ID (MS/MS) Elution->Analysis Elute bound proteins

Caption: Affinity Purification Workflow.

2. Affinity Pulldown:

  • Materials:

    • Immobilized probe beads.

    • Control beads (without the probe).

    • Cell or tissue lysate.

    • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors).

    • Wash buffer.

    • Elution buffer (e.g., 0.1 M glycine-HCl pH 2.5, or a buffer containing a high concentration of free competitor ligand).

  • Procedure:

    • Incubate the cell lysate with the probe-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using the elution buffer.

    • Neutralize the eluate if using a low pH elution buffer.

    • Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry for identification.

Protocol 2: Photo-Affinity Labeling (PAL)

This protocol is for a Spiro[isochroman-1,4'-piperidine] probe that has been modified with a photoreactive group (e.g., benzophenone, diazirine) and a reporter tag (e.g., alkyne, biotin) for subsequent detection or enrichment.

  • Materials:

    • Photo-affinity probe.

    • Cells of interest.

    • UV lamp (e.g., 365 nm).

    • Lysis buffer.

    • Click chemistry reagents (if using an alkyne tag) or streptavidin beads (if using a biotin tag).

  • Procedure:

    • Treat the cells with the photo-affinity probe at a suitable concentration and for an appropriate time to allow for target engagement.

    • As a negative control, pre-incubate a separate batch of cells with an excess of a non-photoreactive competitor ligand before adding the probe.

    • Expose the cells to UV light for a specified duration to induce covalent cross-linking of the probe to its target.

    • Harvest and lyse the cells.

    • If using an alkyne-tagged probe, perform a click chemistry reaction to attach a fluorescent dye or biotin for visualization or enrichment, respectively.

    • If using a biotin-tagged probe, enrich the labeled proteins using streptavidin beads.

    • Analyze the labeled or enriched proteins by in-gel fluorescence or mass spectrometry.

PAL_Workflow Start Start Incubate Incubate cells with photo-affinity probe Start->Incubate UV UV Irradiation (Cross-linking) Incubate->UV Lyse Cell Lysis UV->Lyse Click Click Chemistry (Tagging) Lyse->Click Enrich Enrichment Click->Enrich Analyze MS Analysis Enrich->Analyze End End Analyze->End

Caption: Photo-Affinity Labeling Workflow.

Conclusion

The Spiro[isochroman-1,4'-piperidine] scaffold provides a versatile starting point for the development of potent and selective chemical probes. The application notes and protocols presented here offer a framework for researchers to utilize these probes for the identification and validation of novel drug targets. Successful application of these techniques will undoubtedly contribute to a deeper understanding of complex biological processes and the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific research objectives.

References

Application Notes & Protocols: Radiolabeling of Spiro[isochroman-1,4'-piperidine] for In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of spiro[isochroman-1,4'-piperidine] derivatives for in vivo imaging, primarily targeting the sigma-1 (σ1) receptor. The protocols are compiled from peer-reviewed literature and are intended to guide researchers in the development and application of these radiotracers for preclinical and clinical research.

Introduction

Spiro[isochroman-1,4'-piperidine] is a privileged scaffold for developing high-affinity and selective ligands for various central nervous system (CNS) targets, most notably the sigma-1 (σ1) receptor. The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and addiction.[1][2] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of biological processes, and PET radiotracers based on the spiro[isochroman-1,4'-piperidine] core are valuable tools for studying σ1 receptor density and occupancy in both preclinical and clinical settings.[3][4]

This document focuses on the Fluorine-18 (¹⁸F) labeling of these compounds, as ¹⁸F is a preferred radionuclide for PET due to its favorable physical properties, including a 109.8-minute half-life and low positron energy.[5][6]

Radiolabeling Chemistry: [¹⁸F]Fluorination

The most common strategy for the radiosynthesis of ¹⁸F-labeled spiro[isochroman-1,4'-piperidine] derivatives is a one-step nucleophilic substitution reaction. This involves the reaction of a precursor molecule, typically containing a good leaving group such as a tosylate, with [¹⁸F]fluoride.

Precursor Synthesis

The synthesis of the tosylate precursor is a critical first step. A general synthetic route is outlined below.

G cluster_0 Precursor Synthesis spiro Spiro[isochroman-1,4'-piperidine] alkylation N-Alkylation with bromo-alcohol spiro->alkylation tosylation Tosylation of hydroxyl group alkylation->tosylation precursor Tosylate Precursor tosylation->precursor

Caption: General scheme for the synthesis of a tosylate precursor for radiolabeling.

A specific example is the synthesis of the precursor for [¹⁸F]Fluspidine, a well-characterized σ1 receptor PET tracer.[3]

Automated Radiosynthesis of [¹⁸F]-labeled Spiro[isochroman-1,4'-piperidine]

The radiosynthesis is typically performed in an automated synthesis module to ensure reproducibility and radiation safety. The following protocol is a generalized procedure based on the synthesis of [¹⁸F]Fluspidine.[3][7]

G cluster_1 Automated Radiosynthesis Workflow start [¹⁸F]Fluoride Trapping on Anion Exchange Cartridge elution Elution with K₂CO₃/Kryptofix 2.2.2. start->elution drying Azeotropic Drying with Acetonitrile elution->drying labeling Reaction with Tosylate Precursor (85-120°C, 10-15 min) drying->labeling purification Semi-preparative HPLC Purification labeling->purification formulation Solid-Phase Extraction & Formulation purification->formulation qc Quality Control formulation->qc

Caption: Workflow for the automated radiosynthesis of [¹⁸F]-labeled spiro[isochroman-1,4'-piperidine] derivatives.

Experimental Protocols

Protocol for Automated Radiosynthesis

Objective: To synthesize [¹⁸F]-labeled spiro[isochroman-1,4'-piperidine] via nucleophilic substitution.

Materials:

  • Automated synthesis module (e.g., TRACERlab™ FX F-N)

  • Tosylate precursor (2-5 mg)

  • [¹⁸F]Fluoride in [¹⁸O]water

  • Kryptofix 2.2.2. (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for injection

  • Anion exchange cartridge (e.g., QMA)

  • C18 Sep-Pak cartridge

  • Sterile filter (0.22 µm)

  • Semi-preparative HPLC system with a radioactivity detector

Procedure:

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron target onto a pre-conditioned anion exchange cartridge.

  • Elution: Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C). Repeat this step 2-3 times to ensure the reaction mixture is anhydrous.

  • Radiolabeling Reaction: Add a solution of the tosylate precursor (2-5 mg) in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K₂₂₂ complex. Seal the reaction vessel and heat at 85-120°C for 10-15 minutes.[7]

  • Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column (e.g., reverse-phase C18) to separate the ¹⁸F-labeled product from unreacted precursor and other impurities.

  • Formulation: Collect the HPLC fraction containing the desired product and pass it through a C18 Sep-Pak cartridge. Wash the cartridge with water for injection to remove residual HPLC solvents. Elute the final product from the cartridge with ethanol and dilute with sterile saline for injection.

  • Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile vial.

Quality Control Protocol

Objective: To ensure the identity, purity, and safety of the final radiopharmaceutical product.[6][8]

Tests:

  • Appearance: Visual inspection for clarity and absence of particulate matter.

  • pH: Measurement using a pH meter or pH paper (acceptance criteria: 4.5-7.5).

  • Radiochemical Purity: Determined by analytical radio-HPLC and radio-TLC. The radio-HPLC system should be equipped with a radioactivity detector. (acceptance criteria: >95%).

  • Radionuclidic Identity and Purity: Confirmed by measuring the half-life of the product and using a gamma-ray spectrometer to identify the characteristic 511 keV peak of ¹⁸F.

  • Residual Solvents: Analysis by gas chromatography (GC) to quantify residual solvents like acetonitrile and ethanol (acceptance criteria: within pharmacopeia limits).

  • Bacterial Endotoxins: Limulus Amebocyte Lysate (LAL) test to ensure the absence of pyrogens.

  • Sterility: The final product should be tested for sterility according to standard pharmacopeia methods.

Data Presentation

The following tables summarize typical quantitative data for ¹⁸F-labeled spiro[isochroman-1,4'-piperidine] derivatives targeting the σ1 receptor.

Table 1: In Vitro Binding Affinity

CompoundTargetKᵢ (nM)Selectivity (σ1 vs σ2)Reference
[¹⁸F]Fluspidineσ10.59>1000[3]
Derivative 1σ12.30142-fold[9]
Derivative 2σ10.79350-fold[9]

Table 2: Radiosynthesis and Quality Control Data

RadiotracerRadiochemical Yield (decay-corrected)Radiochemical PurityMolar Activity (GBq/µmol)Reference
[¹⁸F]Fluspidine37 ± 8%>99%177 ± 52[3][7]
Derivative 18-10%>99%56-78[9]
Derivative 235-60%>99%30-55[9]

In Vivo Imaging Studies

Animal Models and Protocol

In vivo imaging studies are typically conducted in rodents (mice or rats) to evaluate the biodistribution and target engagement of the radiotracer.[10][11][12]

G cluster_2 In Vivo PET Imaging Workflow animal_prep Animal Preparation (Anesthesia) injection Radiotracer Injection (Tail Vein) animal_prep->injection acquisition Dynamic/Static PET Scan injection->acquisition ct_scan CT Scan for Anatomical Reference acquisition->ct_scan analysis Image Reconstruction and Analysis ct_scan->analysis biodistribution Ex Vivo Biodistribution (Optional) analysis->biodistribution

Caption: General workflow for a preclinical PET imaging study.

Protocol for In Vivo Biodistribution in Mice:

  • Anesthetize healthy mice (e.g., with isoflurane).

  • Inject a known amount of the ¹⁸F-labeled radiotracer (typically 1-5 MBq) via the tail vein.

  • At predetermined time points (e.g., 2, 15, 30, 60, and 120 minutes) post-injection, euthanize the animals.

  • Dissect major organs and tissues (brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

Biodistribution Data

The biodistribution of ¹⁸F-labeled spiro[isochroman-1,4'-piperidine] derivatives typically shows good brain uptake followed by washout from non-target regions.

Table 3: Biodistribution of a Representative ¹⁸F-labeled Spiro[isochroman-1,4'-piperidine] in Mice (%ID/g)

Organ2 min p.i.15 min p.i.30 min p.i.60 min p.i.
Brain3.5 ± 0.42.8 ± 0.32.1 ± 0.21.5 ± 0.2
Heart4.1 ± 0.53.2 ± 0.42.5 ± 0.31.8 ± 0.2
Lungs5.2 ± 0.63.9 ± 0.52.9 ± 0.42.0 ± 0.3
Liver6.8 ± 0.77.5 ± 0.87.1 ± 0.76.2 ± 0.6
Kidneys3.9 ± 0.44.5 ± 0.54.8 ± 0.54.2 ± 0.4
Spleen2.5 ± 0.32.1 ± 0.21.8 ± 0.21.4 ± 0.1
Muscle1.2 ± 0.11.0 ± 0.10.8 ± 0.10.6 ± 0.1
Blood2.1 ± 0.21.5 ± 0.21.1 ± 0.10.8 ± 0.1

Data are presented as mean ± SD and are representative values compiled from literature.[9]

Sigma-1 Receptor Signaling

Understanding the biological target is crucial for interpreting imaging data. The σ1 receptor is a chaperone protein that modulates a variety of signaling pathways.

G cluster_3 Sigma-1 Receptor Signaling ligand σ1 Receptor Ligand (e.g., Spiro-piperidine) sigma1 Sigma-1 Receptor (ER-Mitochondria) ligand->sigma1 ip3r IP3 Receptor sigma1->ip3r ion_channels Ion Channels (K⁺, Na⁺, Ca²⁺) sigma1->ion_channels ca_signaling Ca²⁺ Signaling ip3r->ca_signaling cellular_processes Neuronal Plasticity, Cell Survival ca_signaling->cellular_processes ion_channels->cellular_processes

Caption: Simplified diagram of the sigma-1 receptor's role in cellular signaling.[2][13][14]

Upon ligand binding, the σ1 receptor can dissociate from its binding partner BiP and translocate to modulate the activity of various proteins, including the IP3 receptor, thereby influencing intracellular calcium signaling.[2] It also directly interacts with and modulates various ion channels. These actions contribute to its role in neuroprotection and neuronal plasticity.[2][14]

Conclusion

The radiolabeling of spiro[isochroman-1,4'-piperidine] derivatives with ¹⁸F provides a powerful class of PET radiotracers for in vivo imaging of the σ1 receptor. The protocols and data presented here offer a comprehensive guide for researchers interested in utilizing these tools for neuroscience research and drug development. Adherence to established protocols for radiosynthesis and quality control is essential for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Overcoming synthetic bottlenecks in Spiro[isochroman-1,4'-piperidine] synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the synthesis of Spiro[isochroman-1,4'-piperidine] and its derivatives.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Low to no yield during the oxa-Pictet-Spengler reaction for isochroman ring formation.

Possible Causes:

  • Low reactivity of the β-phenylethanol: The reaction is sensitive to the electronic properties of the aromatic ring. Electron-withdrawing groups can decrease nucleophilicity and hinder cyclization.[1]

  • Unstable aldehyde reactant: Aliphatic aldehydes, in particular, can be unstable under the reaction conditions.[1]

  • Suboptimal reaction conditions: High temperatures and long reaction times are often required, which can lead to side product formation and degradation.[1]

  • Inadequate acid catalysis: The reaction often requires a strong acid catalyst to promote the formation of the key oxonium intermediate.[2]

Solutions:

  • Use of a more activating solvent: Hexafluoroisopropanol (HFIP) has been shown to promote reactions involving cationic intermediates and can significantly improve reaction rates and scope.[1]

  • Employ an aldehyde surrogate: Using an epoxide in place of an aldehyde can be a highly effective strategy. The in situ formation of the aldehyde via Meinwald rearrangement in HFIP can lead to cleaner reactions and higher yields.[1]

  • Optimize the acid catalyst: While traditional methods use protic acids like hydrochloric acid[2], exploring Lewis acids or optimizing the concentration of the protic acid could be beneficial.

  • Modify the β-phenylethanol: If possible, using a derivative with electron-donating groups on the aromatic ring can increase its nucleophilicity and facilitate the reaction.

Question 2: Difficulty in achieving N-arylation or N-alkylation of the piperidine ring.

Possible Causes:

  • Steric hindrance: The spirocyclic nature of the molecule can create steric hindrance around the piperidine nitrogen, making it less accessible to bulky electrophiles.

  • Low nucleophilicity of the piperidine nitrogen: The nitrogen's basicity might be insufficient for the desired reaction.

  • Poor leaving group on the alkylating/arylating agent: The reaction will be inefficient if the leaving group is not sufficiently labile.

  • Side reactions: Competing reactions, such as elimination, can occur, especially with hindered substrates.

Solutions:

  • Employ a suitable coupling reaction for N-arylation: The Buchwald-Hartwig N-arylation is a powerful method for forming C-N bonds and has been successfully applied to complex nitrogen heterocycles.[3]

  • Optimize reaction conditions for N-alkylation:

    • Base: Use a non-nucleophilic base like potassium carbonate or triethylamine to activate the piperidine nitrogen.

    • Solvent: Aprotic polar solvents like DMF or acetonitrile are generally suitable.

    • Temperature: Heating the reaction mixture may be necessary to overcome activation barriers.

  • Activate the electrophile: For N-acylation, converting a carboxylic acid to a more reactive acid chloride can improve yields.[4]

Question 3: Formation of multiple products and difficulty in purification.

Possible Causes:

  • Lack of stereocontrol: The formation of the spirocenter can lead to diastereomers if not controlled.

  • Side reactions: As mentioned, side reactions due to harsh conditions can lead to a complex mixture of products.

  • Incomplete reactions: Unreacted starting materials will contaminate the product.

Solutions:

  • Optimize reaction conditions for stereoselectivity: For reactions like the Pictet-Spengler, the choice of catalyst and solvent can influence the diastereoselectivity.[5]

  • Use milder reaction conditions: Employing strategies like the epoxide-based oxa-Pictet-Spengler in HFIP can allow for reactions at room temperature, minimizing side product formation.[1]

  • Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and ensure it goes to completion.

  • Employ appropriate purification techniques: Column chromatography is often necessary to separate the desired product from impurities and side products.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the synthesis of the Spiro[isochroman-1,4'-piperidine] core?

A common and effective method is the oxa-Pictet-Spengler reaction. This involves the condensation of a β-phenylethanol with an appropriate carbonyl compound (or a surrogate like an epoxide) in the presence of an acid catalyst.[1]

Q2: Are there alternative methods to the oxa-Pictet-Spengler reaction?

Yes, multi-component reactions can also be employed to construct spiro-piperidine scaffolds. For instance, a one-pot reaction involving an amine, formaldehyde, and a cyclic 1,3-diketone can be used to synthesize bis-spiro piperidine derivatives.[6][7] While not directly forming the isochroman part, this highlights the utility of multi-component strategies for the piperidine portion.

Q3: How can I introduce functional groups onto the piperidine nitrogen?

Standard N-functionalization reactions can be used. For example, N-acylation can be achieved using acid chlorides or sulfonyl chlorides in the presence of a base like triethylamine.[4] N-alkylation can be performed with alkyl halides. For more challenging N-arylations, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are recommended.[3]

Q4: What are some key considerations for optimizing the synthesis?

  • Solvent choice: Solvents can have a significant impact on reaction rates and yields. For example, using water as a solvent in some multi-component reactions has been shown to be highly efficient.[8] For the oxa-Pictet-Spengler reaction, HFIP can be a superior choice over traditional solvents.[1]

  • Catalyst selection: The choice of acid catalyst (protic vs. Lewis acid) in the oxa-Pictet-Spengler reaction is crucial.[2] In other multi-component reactions, a base like piperidine may be required.[8]

  • Reaction temperature and time: Optimization of these parameters is essential to maximize yield and minimize side product formation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Spiro-piperidine Synthesis

Reaction TypeKey ReactantsCatalystSolventTemperatureTimeYield (%)Reference
oxa-Pictet-Spengler (epoxide variant)β-phenylethanol, epoxideTriflic acidHFIP20°C< 1 hNot specified, but described as high yielding[1]
Multi-component (bis-spiro piperidine)Aniline, dimedone, formaldehydenano-γ-Al2O3/Sb(V)DichloromethaneRoom Temp.ShortHigh[6]
N-acylationSpiro[chroman-2,4'-piperidin]-4-one, acid chlorideTriethylamineTHF60°C5 h67%[4]
N-sulfonylationSpiro[chroman-2,4'-piperidin]-4-one, sulfonyl chlorideTriethylamineDichloromethaneRoom Temp.6 h71%[4]

Experimental Protocols

Protocol 1: General Procedure for oxa-Pictet-Spengler Reaction using an Epoxide Surrogate [1]

  • To a solution of the β-phenylethanol (1.0 equiv.) in hexafluoroisopropanol (HFIP) (0.2 M), add the corresponding epoxide (1.2 equiv.).

  • Cool the mixture to 0°C and add triflic acid (0.1 equiv.).

  • Allow the reaction to warm to room temperature (20°C) and stir for less than 1 hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isochroman derivative.

Protocol 2: General Procedure for N-acylation of Spiro[isochroman-1,4'-piperidine] [4]

  • Dissolve the Spiro[isochroman-1,4'-piperidine] (1.0 equiv.) in dry tetrahydrofuran (THF).

  • Add a catalytic amount of triethylamine.

  • Slowly add the appropriate acid chloride (1.2 equiv.).

  • Heat the reaction mixture to 60°C and stir for 5 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the N-acylated product.

Visualizations

experimental_workflow cluster_synthesis Spiro[isochroman-1,4'-piperidine] Synthesis cluster_functionalization Derivative Synthesis start β-phenylethanol + N-Boc-4-piperidone step1 oxa-Pictet-Spengler Reaction start->step1 intermediate1 N-Boc-Spiro[isochroman- 1,4'-piperidine] step1->intermediate1 step2 Boc Deprotection (e.g., TFA/DCM) intermediate1->step2 product Spiro[isochroman- 1,4'-piperidine] step2->product step3 N-Arylation / N-Alkylation (e.g., Buchwald-Hartwig) product->step3 final_product Functionalized Derivative step3->final_product signaling_pathway cluster_cell Cellular Context ligand Spiro-piperidine Derivative receptor Sigma-2 Receptor (TMEM97) ligand->receptor Binding effector Effector Proteins (e.g., Progesterone Receptor Membrane Component 1) receptor->effector Interaction downstream Downstream Signaling (e.g., Calcium signaling, Lipid metabolism) effector->downstream Modulation apoptosis Apoptosis downstream->apoptosis Induction

References

Improving the yield and purity of Spiro[isochroman-1,4'-piperidine] reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Spiro[isochroman-1,4'-piperidine] reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Spiro[isochroman-1,4'-piperidine], offering potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Possible CauseSuggested Solution
Inactive Starting Materials Ensure the purity and reactivity of starting materials, particularly the aldehyde or ketone and the β-arylethylamine. If necessary, purify starting materials by recrystallization or distillation.
Ineffective Catalyst The Pictet-Spengler reaction, a common route for this synthesis, is typically acid-catalyzed.[1] Verify the concentration and purity of the acid catalyst (e.g., HCl, TFA). Consider screening different Brønsted or Lewis acids.
Suboptimal Reaction Temperature Some Pictet-Spengler reactions require heating to proceed at an appreciable rate.[1] If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for product formation and potential decomposition.
Presence of Water The initial iminium ion formation in the Pictet-Spengler reaction involves the elimination of water. Ensure all glassware is thoroughly dried and use anhydrous solvents to drive the equilibrium towards product formation.

Issue 2: Low Yield of Spiro[isochroman-1,4'-piperidine]

Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, consider extending the reaction time or adding a fresh portion of the catalyst.
Side Product Formation Competing side reactions can significantly lower the yield of the desired product. Analyze the crude reaction mixture to identify major byproducts. Adjusting the reaction temperature, catalyst, or solvent may favor the desired reaction pathway.
Product Degradation The spirocyclic product may be unstable under the reaction or workup conditions. Consider performing the reaction at a lower temperature or using milder workup procedures. Minimizing the exposure time to acidic or basic conditions during extraction and purification is crucial.
Inefficient Purification Loss of product during purification steps such as column chromatography can impact the final yield. Optimize the purification protocol by carefully selecting the stationary and mobile phases. Ensure complete transfer of the product at each step.

Issue 3: Impure Product After Purification

Possible CauseSuggested Solution
Co-eluting Impurities An impurity may have a similar polarity to the desired product, making separation by standard chromatography challenging. Experiment with different solvent systems or chromatography techniques (e.g., reverse-phase chromatography, preparative HPLC).
Formation of Stereoisomers The spirocyclization may result in the formation of diastereomers. The ratio of these isomers can sometimes be influenced by the reaction conditions. Chiral chromatography may be necessary for their separation if they are not readily separable by standard methods.
Residual Starting Materials or Reagents Incomplete reaction or inefficient workup can leave unreacted starting materials or reagents in the final product. Ensure the reaction has gone to completion and perform thorough aqueous washes during the workup to remove any water-soluble impurities.
Product Instability on Silica Gel Some amine-containing compounds can be unstable on silica gel. Consider deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent or using an alternative stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Spiro[isochroman-1,4'-piperidine]?

A1: The Pictet-Spengler reaction is a widely employed and effective method for the synthesis of tetrahydroisoquinoline and related spirocyclic structures.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For Spiro[isochroman-1,4'-piperidine], this would typically involve the reaction of a suitably substituted phenylethanolamine derivative with a protected piperidone.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate and developed in an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring, providing information on the mass of the product and any major byproducts.

Q3: What are some common side products in this synthesis?

A3: Potential side products can include uncyclized imine or enamine intermediates, products of N-acylation if an acylating agent is used in a variation of the Pictet-Spengler reaction, and over-alkylation products if the piperidine nitrogen is unprotected and reactive. The specific side products will depend on the exact starting materials and reaction conditions used.

Q4: What purification methods are most effective for Spiro[isochroman-1,4'-piperidine]?

A4: Column chromatography is a standard method for purifying the crude product. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of the product and impurities. Recrystallization can also be an effective method for obtaining highly pure product, particularly for the hydrochloride salt form.

Data Presentation

Table 1: Optimization of Pictet-Spengler Reaction Conditions for Spiro[isochroman-1,4'-piperidine] Synthesis (Hypothetical Data)

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1HCl (1.2 eq)Toluene80126592
2TFA (1.2 eq)Dichloromethane40247595
3p-TSA (1.2 eq)Acetonitrile60187093
4TFA (1.2 eq)Dichloromethane25486096

Experimental Protocols

Key Experiment: Pictet-Spengler Synthesis of N-Benzyl-Spiro[isochroman-1,4'-piperidine] (General Protocol)

This protocol is a generalized procedure based on the principles of the Pictet-Spengler reaction for the synthesis of a protected form of the target molecule.

  • Starting Material Preparation: To a solution of 2-(3-hydroxyphenyl)ethanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), add N-benzyl-4-piperidone (1.1 eq).

  • Reaction Initiation: Add a suitable acid catalyst, such as trifluoroacetic acid (TFA, 1.2 eq), dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-spiro[isochroman-1,4'-piperidine].

  • Deprotection (Optional): The N-benzyl protecting group can be removed by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) to yield the final Spiro[isochroman-1,4'-piperidine].

Visualizations

pictet_spengler_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_arylethylamine β-Arylethylamine schiff_base Schiff Base/Imine beta_arylethylamine->schiff_base Condensation aldehyde_ketone Aldehyde/Ketone aldehyde_ketone->schiff_base iminium_ion Iminium Ion schiff_base->iminium_ion + H+ spirocyclic_intermediate Spirocyclic Intermediate iminium_ion->spirocyclic_intermediate Electrophilic Cyclization spiro_product Spiro[isochroman-1,4'-piperidine] spirocyclic_intermediate->spiro_product Rearomatization (-H+) experimental_workflow start Start reactants Mix β-Arylethylamine and Aldehyde/Ketone start->reactants add_catalyst Add Acid Catalyst reactants->add_catalyst reaction Monitor Reaction (TLC/LC-MS) add_catalyst->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure Product characterization->end troubleshooting_yield low_yield Low Yield? check_reactants Check Reactant Purity low_yield->check_reactants Yes optimize_catalyst Optimize Catalyst/Solvent check_reactants->optimize_catalyst adjust_temp_time Adjust Temp/Time optimize_catalyst->adjust_temp_time side_reaction Side Reactions? adjust_temp_time->side_reaction improve_workup Improve Workup/Purification success Improved Yield improve_workup->success modify_conditions Modify Conditions to Minimize Side Products side_reaction->modify_conditions Yes product_degradation Product Degradation? side_reaction->product_degradation No modify_conditions->improve_workup product_degradation->improve_workup No milder_conditions Use Milder Conditions product_degradation->milder_conditions Yes milder_conditions->improve_workup

References

Addressing solubility issues of Spiro[isochroman-1,4'-piperidine] in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spiro[isochroman-1,4'-piperidine]

Welcome to the technical support center for Spiro[isochroman-1,4'-piperidine] and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound class in biological assays.

Frequently Asked Questions (FAQs)

Q1: My Spiro[isochroman-1,4'-piperidine] compound is precipitating in my aqueous assay buffer. What is the primary cause?

A1: Spiro[isochroman-1,4'-piperidine] and similar spirocyclic scaffolds, while often possessing better physicochemical properties than flat aromatic structures, can still exhibit poor aqueous solubility.[1] Precipitation typically occurs when the compound's concentration exceeds its solubility limit in the final assay buffer. This is common when a concentrated stock solution, usually in 100% Dimethyl Sulfoxide (DMSO), is diluted into an aqueous medium.[2] The dramatic decrease in the percentage of organic solvent causes the compound to fall out of solution.

Q2: What is the maximum recommended concentration of DMSO for my cell-based assay?

A2: The final concentration of DMSO should be kept as low as possible, ideally below 0.1%, to minimize cellular toxicity.[3] While many robust cell lines can tolerate up to 0.5% DMSO for short periods, concentrations above 1% are often cytotoxic and can damage cell membranes, induce oxidative stress, or cause cell death.[3][4] It is crucial to determine the no-effect concentration for your specific cell line by running a DMSO dose-response curve.[5]

Q3: Can I use co-solvents other than DMSO to improve solubility?

A3: Yes, several co-solvents can be explored. Water-miscible organic solvents like ethanol, methanol, or polyethylene glycol (PEG) can be used.[6] However, each co-solvent has its own potential for cellular toxicity and interference with the assay, so they must be validated. For some compounds, formulation strategies like using cyclodextrins to form inclusion complexes or employing surfactants can also enhance solubility.[6][7]

Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my experiments?

A4:

  • Kinetic solubility is measured by diluting a DMSO stock solution into an aqueous buffer and observing the concentration at which precipitation occurs over a short incubation period (e.g., 1-2 hours).[2] This is most relevant for typical in vitro assays where compounds are introduced from a stock solution and the experiment is conducted relatively quickly.[8]

  • Thermodynamic solubility is the true equilibrium solubility of a compound, determined by incubating an excess of the solid compound in a buffer for an extended period (e.g., >24 hours) until equilibrium is reached.[2] This is more relevant for pre-formulation and understanding oral absorption.

For most biological assays, kinetic solubility is the more practical and relevant measure.[8]

Q5: My compound seems to dissolve initially but then crashes out over the course of a long-term (e.g., 72-hour) incubation. Why?

A5: This is a classic sign of a supersaturated solution. When a DMSO stock is diluted, it can form a temporarily clear, supersaturated solution where the compound concentration is above its thermodynamic solubility limit.[9] Over time, the compound will equilibrate and precipitate out as the more stable, less soluble crystalline form. For long-term studies, it is critical to work at concentrations below the thermodynamic solubility limit or use specialized formulations to maintain stability.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving solubility issues with Spiro[isochroman-1,4'-piperidine].

Issue: Compound Precipitation Observed During Assay Preparation
Possible Cause Troubleshooting Steps
Concentration Exceeds Kinetic Solubility 1. Reduce Final Concentration: Lower the final concentration of the compound in the assay. 2. Increase Final DMSO %: If the cell line permits, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.25%), ensuring it remains below toxic levels.[3] 3. Perform a Kinetic Solubility Assay: Formally determine the kinetic solubility limit in your specific assay buffer (see protocol below).
Poor Mixing Technique 1. Use Serial Dilutions: Instead of a single large dilution, perform a multi-step serial dilution in the assay buffer. 2. Vortex/Mix Vigorously: Ensure rapid and thorough mixing immediately after adding the compound stock to the buffer to avoid localized high concentrations that can initiate precipitation.[10]
Buffer Composition/pH 1. Check pH: The piperidine moiety is basic. Ensure the buffer pH is compatible with the compound's pKa. A lower pH might increase the solubility of a basic compound.[6][11] 2. Serum Protein Binding: If using serum-containing media, note that binding to proteins like albumin can help keep hydrophobic compounds in solution. Assays in serum-free media may show lower solubility.
Issue: Inconsistent or Non-Reproducible Assay Results
Possible Cause Troubleshooting Steps
Micro-precipitation 1. Centrifuge Plates: Before reading plates (e.g., in an ELISA or absorbance-based assay), centrifuge them to pellet any micro-precipitates that could interfere with optical measurements. 2. Visual Inspection: Carefully inspect wells under a microscope for any signs of compound precipitation.
Hygroscopic DMSO Stock 1. Use Fresh DMSO: DMSO is highly hygroscopic and absorbs water from the air, which can lower the solubility of your compound in the stock solution over time.[5] 2. Aliquot Stocks: Store stock solutions in small, tightly sealed aliquots under dessication or inert gas to prevent moisture absorption.
Compound Adsorption to Plastics 1. Use Low-Binding Plates: Highly lipophilic compounds can adsorb to the plastic walls of microplates, reducing the effective concentration in solution. Consider using low-adhesion or polypropylene plates. 2. Include Detergents: Adding a very low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) to the buffer can sometimes reduce non-specific binding, but this must be tested for assay compatibility.[12]

Data Presentation: Solubility & Solvent Tolerance

Table 1: General Solubility Profile of Spiro-Piperidine Scaffolds Note: These are typical values. Actual solubility must be determined empirically for each specific derivative.

Solvent / BufferTypical Kinetic SolubilityNotes
100% DMSO> 20 mMStandard solvent for primary stock solutions.[13]
100% Ethanol1 - 10 mMAlternative stock solvent; may be more suitable for certain assays.
PBS (pH 7.4) with 1% DMSO1 - 50 µMSolubility is highly structure-dependent.[14]
Cell Culture Media + 10% FBS5 - 100 µMSerum proteins often increase apparent solubility.

Table 2: Recommended Maximum Final DMSO Concentrations in Cell-Based Assays

Final DMSO Conc.General Effect on Most Cell LinesRecommended Use Case
< 0.1% Generally considered safe with minimal effects.[3]Ideal for all assays, especially long-term (>48h) or with sensitive cells.
0.1% - 0.5% Well-tolerated by many robust cell lines for up to 72 hours.[5]A common and acceptable range for many screening assays.
0.5% - 1.0% Potential for increased cytotoxicity and off-target effects.[5]Use with caution for short-term exposure (<24h) only after validation.
> 1.0% Significant cytotoxicity is common.[3][4]Not recommended for cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Weigh Compound: Accurately weigh the required mass of your Spiro[isochroman-1,4'-piperidine] derivative.

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilize: Vortex vigorously for 2-5 minutes. If necessary, use a sonicating water bath for 10-15 minutes to ensure the compound is fully dissolved.

  • Inspect: Visually inspect the solution to ensure there are no undissolved particulates.

  • Store: Store in small, tightly capped aliquots at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.

Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol is adapted from standard high-throughput screening methods.[8][10]

  • Prepare Compound Plate: In a 96-well clear bottom plate, add 2 µL of your 10 mM DMSO stock solution to the top row.

  • Prepare Serial Dilutions: Add 100 µL of 100% DMSO to the remaining wells in the column. Perform a 1:2 serial dilution down the column. This creates a DMSO plate with a range of compound concentrations.

  • Transfer to Assay Plate: Transfer 2 µL from each well of the DMSO plate to a new 96-well clear bottom assay plate.

  • Add Buffer: Rapidly add 198 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) to all wells of the assay plate. This results in a final DMSO concentration of 1%.

  • Mix and Incubate: Immediately seal the plate and mix on a plate shaker for 5 minutes. Incubate at room temperature for 1-2 hours.

  • Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring turbidity/light scattering (e.g., at 620 nm).

  • Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control wells.

Visualizations

Logical and Experimental Workflows

G cluster_0 Troubleshooting Workflow A Compound Precipitates in Assay B Is final concentration known to be soluble? A->B C Perform Kinetic Solubility Assay B->C No E Check mixing protocol. Use serial dilution. B->E Yes D Lower final concentration C->D H Problem Solved D->H F Is assay long-term (>24h)? E->F G Consider formulation (e.g., cyclodextrin) F->G Yes F->H No G->H

Caption: A logical workflow for troubleshooting compound precipitation.

G cluster_1 Kinetic Solubility Experimental Workflow P1 Prepare 10 mM Stock in 100% DMSO P2 Create serial dilution in DMSO plate P1->P2 P3 Transfer 2 µL to assay plate P2->P3 P4 Add 198 µL assay buffer P3->P4 P5 Incubate 1-2 hours at room temp P4->P5 P6 Read turbidity on nephelometer P5->P6 P7 Determine highest soluble concentration P6->P7

Caption: An experimental workflow for determining kinetic solubility.

Hypothetical Signaling Pathway

The Spiro[isochroman-1,4'-piperidine] scaffold is found in compounds targeting various receptors, such as sigma receptors or GPCRs.[15] Poor solubility can prevent the compound from reaching its target, leading to inaccurate results.

G cluster_2 Hypothetical GPCR Antagonism Compound Spiro[isochroman-1,4'-piperidine] (In Solution) Precipitate Precipitated Compound (Inactive) Compound->Precipitate Poor Solubility Receptor GPCR Target Compound->Receptor Binds G_Protein G Protein Activation Receptor->G_Protein Blocks Effector Downstream Effector G_Protein->Effector Activates Response Cellular Response Effector->Response Leads to

Caption: Impact of solubility on a hypothetical GPCR signaling pathway.

References

Optimizing the pharmacokinetic properties of Spiro[isochroman-1,4'-piperidine] leads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the pharmacokinetic properties of Spiro[isochroman-1,4'-piperidine] leads and related compounds.

Frequently Asked Questions (FAQs)

Q1: My Spiro[isochroman-1,4'-piperidine] lead compound shows good in vitro potency but poor oral bioavailability. What are the common reasons and how can I improve it?

A1: Poor oral bioavailability is a frequent challenge in drug development and can stem from several factors, including poor absorption, high first-pass metabolism, or rapid clearance. For spiro[isochroman-1,4'-piperidine] scaffolds, extensive structure-activity relationship (SAR) studies have shown that modifications to the piperidine ring can significantly impact pharmacokinetic properties.

Troubleshooting Steps:

  • Assess Physicochemical Properties: Start by evaluating the compound's solubility and permeability. Low aqueous solubility can limit dissolution and subsequent absorption. Consider formulation strategies or chemical modifications to improve solubility.

  • Investigate Metabolic Stability: The compound may be undergoing extensive metabolism in the liver (first-pass effect). Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolic pathways.

  • Structural Modifications:

    • N-Substitution on the Piperidine Ring: Introducing N-aryl or N-alkylaryl substituents on the piperidine ring has been shown to improve the pharmacokinetic profile. For instance, the addition of a 4-fluorobenzyl or 2-phenylethyl group can lead to lower clearance, increased half-life, and higher area under the curve (AUC) after both intravenous and oral administration.[1]

    • Conformational Restriction: Exploiting conformational restriction in the linker-to-tail moiety can be a key strategy. This approach has led to the identification of optimized drug candidates with improved potency and bioavailability.[2]

    • Bioisosteric Replacement: Utilize bioisosterism to systematically screen for new hits that maintain potency while improving absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Q2: I am observing high clearance rates with my lead compound in in vivo studies. What strategies can I employ to reduce clearance?

A2: High clearance suggests that the compound is being rapidly removed from circulation, either by metabolism in the liver or by renal excretion. To address this, consider the following:

Troubleshooting Steps:

  • Identify the Primary Clearance Mechanism: Determine whether the clearance is primarily metabolic or renal. This can be investigated through in vitro metabolism studies and by analyzing the chemical properties of the compound (e.g., polarity).

  • Block Metabolic Hotspots: If metabolic clearance is high, identify the specific sites on the molecule that are most susceptible to metabolism (metabolic hotspots). This can be done using in vitro metabolite identification studies. Once identified, these positions can be blocked by introducing chemically stable groups (e.g., fluorine atoms) to prevent metabolic reactions.

  • Modify Physicochemical Properties:

    • Increase Plasma Protein Binding: Higher plasma protein binding can reduce the fraction of unbound drug available for clearance. Modifications that increase lipophilicity can sometimes increase plasma protein binding.

    • Reduce Polarity: For compounds cleared renally, reducing polarity can decrease the rate of excretion.

  • SAR-Guided Modifications: As demonstrated in studies with spiro[chromane-2,4'-piperidine] derivatives, specific substitutions can lead to an overall lower clearance rate.[1] A systematic SAR study is crucial to find the optimal balance between potency and reduced clearance.

Q3: How can I assess the in vitro ADME profile of my Spiro[isochroman-1,4'-piperidine] derivatives early in the discovery process?

A3: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to avoid high attrition rates at later stages.[4] Key in vitro assays include:

  • Physicochemical Profiling: Measurement of solubility, lipophilicity (LogP/LogD), and pKa.

  • Permeability Assays: Using models like Caco-2 or PAMPA to predict intestinal absorption.

  • Metabolic Stability Assays: Incubation with liver microsomes (human and mouse) or hepatocytes to determine intrinsic clearance.[1]

  • Cytochrome P450 (CYP) Inhibition Assays: To assess the potential for drug-drug interactions.[4]

  • Plasma Protein Binding Assays: To determine the extent to which the compound binds to plasma proteins.

Troubleshooting Guides

Problem: Inconsistent results in in vitro metabolic stability assays.

Possible Cause Troubleshooting Action
Poor compound solubility in the assay buffer. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in the incubation mixture does not cause precipitation. Check for compound precipitation visually or by analytical methods.
Degradation of the compound in the buffer (non-enzymatic). Run a control incubation without the metabolic enzymes (e.g., heat-inactivated microsomes) to assess the chemical stability of the compound under the assay conditions.
Suboptimal enzyme or cofactor concentration. Ensure that the concentration of liver microsomes (or other enzyme sources) and cofactors (e.g., NADPH) are within the recommended range for the assay.
Analytical method not sensitive or specific enough. Optimize the LC-MS/MS method for the parent compound to ensure adequate sensitivity and resolution from potential interfering peaks.

Problem: Low oral exposure in animal models despite good in vitro permeability and metabolic stability.

Possible Cause Troubleshooting Action
Efflux by transporters in the gut wall (e.g., P-glycoprotein). Conduct in vitro transporter assays (e.g., using Caco-2 cells with and without a P-gp inhibitor) to determine if the compound is a substrate for efflux transporters.
Poor dissolution in the gastrointestinal tract. Investigate different salt forms or formulations (e.g., amorphous solid dispersions) to improve dissolution rate and extent.
High first-pass metabolism not captured by in vitro assays. Consider in vivo models with cannulated bile ducts to directly measure biliary excretion and first-pass extraction.
Gut wall metabolism. In addition to liver microsomes, assess metabolism in intestinal microsomes.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Selected Spiro-piperidine Derivatives

CompoundTargetIC50 / EC50Oral Bioavailability (%)Key Structural FeaturesReference
Lead Compound 11 GPR119 AgonistEC50 = 369 nMNot ReportedSpiro[chromane-2,4'-piperidine] scaffold[2]
(R)-29 GPR119 AgonistEC50 = 54 nMGood (in vivo efficacy at 3 mg/kg)Terminal benzyl-type bulky substituent and a methylene linker[2]
4-fluorobenzyl spirocycle HDAC InhibitorSubmicromolar IC50≥ 35%N-(4-fluorobenzyl) on piperidine[1]
2-phenylethyl spirocycle HDAC InhibitorSubmicromolar IC50≥ 35%N-(2-phenylethyl) on piperidine[1]
Compound 3c MCH-1R AntagonistIC50 = 0.09 nMNot ReportedNovel spiro-piperidine class[5]
Compound 4d H+,K+-ATPase InhibitorStrong inhibitory activityHigh stomach concentration in rats3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one derivative[6]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (e.g., human or mouse) on ice.

    • Prepare a solution of NADPH regenerating system.

    • Prepare the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, add the incubation buffer, followed by the liver microsomes.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Add the test compound to initiate the reaction (final concentration typically 1 µM).

    • Add the NADPH solution to start the metabolic reaction.

  • Time Points and Quenching:

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (Clint).

Protocol 2: In Vivo Pharmacokinetic Study in Mice

  • Animal Dosing:

    • Fast the animals (e.g., C57BL/6N mice) overnight before dosing.

    • For oral administration, formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer by oral gavage.

    • For intravenous administration, dissolve the compound in a suitable vehicle (e.g., saline with a co-solvent) and administer via the tail vein.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., retro-orbital sinus or tail vein).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance (Cl), volume of distribution (Vd), and half-life (t1/2).

    • Calculate oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration, correcting for the dose.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies cluster_optimization Lead Optimization Cycle physchem Physicochemical Profiling permeability Permeability (Caco-2/PAMPA) physchem->permeability metabolism Metabolic Stability (Microsomes) physchem->metabolism sar SAR-Guided Modification permeability->sar metabolism->sar Identify Liabilities cyp CYP Inhibition cyp->sar pk_study Pharmacokinetic Study (Mouse/Rat) efficacy_model Efficacy Model (e.g., Xenograft) pk_study->efficacy_model pk_study->sar Feedback synthesis Synthesis of New Analogs sar->synthesis synthesis->physchem New Leads logical_relationship cluster_properties Desired Pharmacokinetic Properties cluster_factors Influencing Factors high_bioavailability High Oral Bioavailability low_clearance Low Clearance optimal_half_life Optimal Half-life low_clearance->optimal_half_life absorption Good Absorption absorption->high_bioavailability metabolic_stability Metabolic Stability metabolic_stability->high_bioavailability metabolic_stability->low_clearance permeability High Permeability permeability->absorption solubility Good Solubility solubility->absorption signaling_pathway_troubleshooting start Lead Compound with Poor PK Profile q1 High Clearance? start->q1 q2 Poor Absorption? start->q2 q1->q2 No metabolic High Metabolic Clearance q1->metabolic Yes solubility Low Solubility q2->solubility Yes permeability Low Permeability q2->permeability Yes action1 Block Metabolic Hotspots metabolic->action1 renal High Renal Clearance action2 Modify Substituents to Reduce Polarity renal->action2 action3 Improve Solubility (Salt Forms, Formulation) solubility->action3 action4 Enhance Permeability (Modify Lipophilicity) permeability->action4

References

Chiral Separation of Spiro[isochroman-1,4'-piperidine] Enantiomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the chiral separation of Spiro[isochroman-1,4'-piperidine] enantiomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chiral separation of spiro[isochroman-1,4'-piperidine] enantiomers?

A1: The primary challenges include achieving baseline resolution of the enantiomers, preventing peak tailing, and developing a robust and reproducible method. The rigid, three-dimensional structure of spiro compounds can make finding a suitable chiral stationary phase (CSP) that provides sufficient enantioselectivity challenging.

Q2: Which types of chiral stationary phases (CSPs) are most effective for separating spirocyclic compounds like Spiro[isochroman-1,4'-piperidine]?

A2: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the most successful for the chiral separation of a wide range of compounds, including spirocycles.[1] Immobilized polysaccharide CSPs are particularly versatile as they are compatible with a broader range of solvents.

Q3: What are the recommended starting conditions for method development?

A3: For HPLC, a good starting point is a normal-phase method using a polysaccharide-based CSP with a mobile phase consisting of a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. For Supercritical Fluid Chromatography (SFC), a mobile phase of supercritical CO2 with an alcohol co-solvent is a common starting point.

Q4: How can I improve the resolution between the enantiomers?

A4: To improve resolution, you can try the following:

  • Optimize the mobile phase: Adjust the ratio of the organic modifier (alcohol) in the mobile phase. A lower percentage of the modifier often increases retention and can improve separation.

  • Change the organic modifier: Switching from isopropanol to ethanol, or vice-versa, can alter the selectivity.

  • Lower the flow rate: Reducing the flow rate can enhance efficiency and resolution, although it will increase the analysis time.

  • Decrease the temperature: Lowering the column temperature can sometimes improve chiral recognition and, consequently, resolution.

  • Screen different CSPs: If optimization on one column is unsuccessful, screening other polysaccharide-based CSPs is recommended.

Q5: What causes peak tailing and how can I prevent it?

A5: Peak tailing for basic compounds like Spiro[isochroman-1,4'-piperidine] is often due to secondary interactions with acidic sites on the silica support of the CSP. To mitigate this, adding a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Separation Unsuitable Chiral Stationary Phase (CSP).Screen different polysaccharide-based CSPs (e.g., amylose-based, cellulose-based).
Inappropriate mobile phase.Try different alcohol modifiers (isopropanol, ethanol) and vary their percentage in the mobile phase.
Poor Resolution Mobile phase composition is not optimal.Systematically vary the percentage of the alcohol modifier.
Flow rate is too high.Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
Temperature is not optimal.Experiment with different column temperatures (e.g., 25°C, 15°C).
Peak Tailing Secondary interactions with the stationary phase.Add a basic modifier like 0.1% Diethylamine (DEA) to the mobile phase.
Column overload.Reduce the sample concentration or injection volume.
Long Run Times High retention on the column.Increase the percentage of the alcohol modifier in the mobile phase.
Low flow rate.Increase the flow rate, ensuring resolution is not compromised.
Irreproducible Results Column not equilibrated.Ensure the column is thoroughly equilibrated with the mobile phase before each injection.
Inconsistent mobile phase preparation.Prepare fresh mobile phase for each set of experiments and ensure accurate composition.

Experimental Protocols

Below are detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) that can serve as a starting point for the chiral separation of Spiro[isochroman-1,4'-piperidine] enantiomers. These are based on successful methods for structurally related spirocyclic compounds.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on the separation of spiro hydantoin derivatives and is adaptable for Spiro[isochroman-1,4'-piperidine].

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV detector

Chromatographic Conditions:

Parameter Condition
Column CHIRAL ART Amylose-SA (Immobilized amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the sample.

  • Monitor the separation and identify the retention times of the two enantiomers.

  • Calculate the separation factor (α) and resolution (Rs) to evaluate the separation performance.

Supercritical Fluid Chromatography (SFC) Method

This protocol provides a greener and often faster alternative to HPLC for chiral separations.

Instrumentation:

  • SFC system with a CO2 pump and a co-solvent pump

  • Autosampler

  • Column oven

  • Back pressure regulator

  • UV detector

Chromatographic Conditions:

Parameter Condition
Column CHIRAL ART Cellulose-SC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Supercritical CO2 / Methanol (80:20, v/v) with 0.1% DEA
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Temperature 35°C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Preparation Dissolve the sample in the co-solvent (Methanol) at a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase until the pressure and temperature are stable.

  • Inject the sample.

  • Record the chromatogram and determine the retention times for each enantiomer.

  • Assess the quality of the separation by calculating the separation factor (α) and resolution (Rs).

Data Presentation

The following tables summarize the expected chromatographic results for the separation of a hypothetical pair of Spiro[isochroman-1,4'-piperidine] enantiomers based on the protocols above.

Table 1: HPLC Separation Data

Enantiomer Retention Time (min) Separation Factor (α) Resolution (Rs)
Enantiomer 112.51.352.1
Enantiomer 215.2

Table 2: SFC Separation Data

Enantiomer Retention Time (min) Separation Factor (α) Resolution (Rs)
Enantiomer 14.81.422.5
Enantiomer 26.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing racemate Racemic Spiro[isochroman-1,4'-piperidine] dissolve Dissolve in Mobile Phase (1 mg/mL) racemate->dissolve injection Inject Sample dissolve->injection separation Chiral Separation (HPLC or SFC) injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Calculate Retention Times, Resolution, and Separation Factor chromatogram->analysis

Caption: Experimental workflow for the chiral separation of Spiro[isochroman-1,4'-piperidine] enantiomers.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Start Chiral Separation check_separation Baseline Separation? start->check_separation no_separation No Separation check_separation->no_separation No poor_resolution Poor Resolution check_separation->poor_resolution Partial success Successful Separation check_separation->success Yes change_csp Change CSP no_separation->change_csp optimize_mobile_phase Optimize Mobile Phase (Modifier Ratio/Type) poor_resolution->optimize_mobile_phase change_csp->optimize_mobile_phase adjust_conditions Adjust Flow Rate or Temperature optimize_mobile_phase->adjust_conditions adjust_conditions->check_separation

Caption: A logical workflow for troubleshooting common issues in chiral separation experiments.

References

Technical Support Center: Troubleshooting Spiro[isochroman-1,4'-piperidine] Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Spiro[isochroman-1,4'-piperidine] and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: My assay shows unexpected activity when using Spiro[isochroman-1,4'-piperidine]. What are the common causes of interference?

A1: Small molecules like Spiro[isochroman-1,4'-piperidine] can interfere with biochemical assays through several mechanisms, leading to false-positive or false-negative results. The most common causes include:

  • Compound Aggregation: At certain concentrations, the compound may form colloidal aggregates that can sequester and non-specifically inhibit enzymes or disrupt protein-protein interactions.[1][2]

  • Fluorescence Interference: The compound may possess intrinsic fluorescence (autofluorescence) at the excitation and emission wavelengths of your assay, leading to a high background signal.[1][3] Conversely, it could quench the fluorescence signal from your reporter molecule.[1][4]

  • Chemical Reactivity: The compound might react with assay components, such as enzymes, substrates, or detection reagents.[1][5]

  • Interference with Detection System: The compound may directly inhibit or activate reporter enzymes (e.g., luciferase) or interact with assay reagents like antibodies in immunoassays.[6][7]

Q2: How can I determine if my Spiro[isochroman-1,4'-piperidine] derivative is aggregating in my assay?

A2: Compound aggregation is a frequent cause of non-specific inhibition. Here are a few steps to investigate this:

  • Detergent Test: Re-run your assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100).[2] If the inhibitory activity of your compound is significantly reduced, aggregation is likely the cause.

  • Vary Enzyme Concentration: True inhibitors that bind to the target enzyme should have an IC50 value that is independent of the enzyme concentration. If the IC50 value of your compound increases with higher enzyme concentrations, it suggests a stoichiometric, non-specific inhibition mechanism like aggregation.

  • Centrifugation: Before taking a reading, centrifuge your assay plate. If the compound is precipitating or forming large aggregates, you may observe a pellet and a decrease in the apparent activity in the supernatant.[5]

Q3: My fluorescence-based assay is showing a high background signal. Could Spiro[isochroman-1,4'-piperidine] be autofluorescent?

A3: Yes, compounds containing aromatic rings and heterocyclic systems, like the isochroman and piperidine moieties, can exhibit intrinsic fluorescence.[8] To check for autofluorescence:

  • Run a Control Experiment: Prepare a control well or plate containing your Spiro[isochroman-1,4'-piperidine] derivative in the assay buffer without the fluorescent reporter molecule.

  • Measure Fluorescence: Excite the control sample at the same wavelength used in your assay and measure the emission. A significant signal indicates that your compound is autofluorescent.[1]

Q4: What should I do if my Spiro[isochroman-1,4'-piperidine] compound is autofluorescent?

A4: If you confirm autofluorescence, consider the following strategies:

  • Switch to Red-Shifted Dyes: Autofluorescence is often more pronounced in the blue-green region of the spectrum.[1] Switching to fluorophores that excite and emit at longer wavelengths (far-red or near-infrared) can often resolve the issue.[1]

  • Time-Resolved Fluorescence (TRF): This technique can help differentiate the typically short-lived fluorescence of an interfering compound from the long-lived fluorescence of specific lanthanide-based probes.[1]

  • Use an Orthogonal Assay: If possible, validate your findings using a non-fluorescence-based method, such as an absorbance-based or luminescence-based assay.

Q5: Can the piperidine ring in my compound cause interference?

A5: The basic nitrogen in the piperidine ring can be protonated at physiological pH. This positive charge can lead to non-specific interactions with negatively charged macromolecules like DNA or acidic residues on proteins.[8] Additionally, some piperidine derivatives have been reported to have intrinsic fluorescence.[8]

Troubleshooting Guides

Guide 1: Systematic Investigation of a Suspected False Positive

If you suspect your Spiro[isochroman-1,4'-piperidine] derivative is a false positive, follow this workflow to identify the mechanism of interference.

G A Initial Hit Observed B Is the compound known to interfere? (e.g., PAINS filter) A->B C Test for Aggregation (Detergent, Enzyme Conc.) B->C No J False Positive - Reactive B->J Yes D Test for Fluorescence Interference (Autofluorescence, Quenching) C->D Negative H False Positive - Aggregator C->H Positive E Test for Chemical Reactivity (Pre-incubation, Thiol Scavengers) D->E Negative I False Positive - Fluorescent D->I Positive F Orthogonal Assay Confirmation (Different detection method) E->F Negative E->J Positive G Confirmed Hit F->G Confirmed K False Positive - Assay Specific F->K Not Confirmed G cluster_0 Primary Assay cluster_1 Aggregation Tests cluster_2 Conclusion A Inhibition Observed B Add 0.01% Triton X-100 A->B C Increase Enzyme Concentration A->C D IC50 shifts significantly right? B->D E IC50 increases? C->E D->E No F Likely Aggregator D->F Yes E->F Yes G Likely True Inhibitor E->G No

References

Technical Support Center: Spiro[isochroman-1,4'-piperidine] Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with Spiro[isochroman-1,4'-piperidine] dissolved in dimethyl sulfoxide (DMSO). It provides troubleshooting advice and frequently asked questions (FAQs) to help enhance the stability of your experimental solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Spiro[isochroman-1,4'-piperidine] solution in DMSO is showing decreased potency over time. What could be the cause?

A1: Decreased potency is often an indication of compound degradation. Several factors can contribute to the instability of Spiro[isochroman-1,4'-piperidine] in DMSO solution. The primary degradation pathways to consider are oxidation and hydrolysis. The piperidine ring's tertiary amine is susceptible to oxidation, potentially forming an N-oxide or leading to ring-opening byproducts.[1] The isochroman moiety, being a cyclic ether, could also be susceptible to degradation, although this is generally less likely under standard storage conditions. Additionally, the presence of water in DMSO can facilitate hydrolysis.

Troubleshooting Steps:

  • Minimize Water Content: DMSO is highly hygroscopic.[2] Ensure you are using anhydrous DMSO and minimize the exposure of your stock solutions to atmospheric moisture. Store solutions under an inert atmosphere (e.g., argon or nitrogen).

  • Control Storage Temperature: While many compounds are stable in DMSO at room temperature for short periods, long-term storage should be at lower temperatures (-20°C or -80°C) to slow down potential degradation reactions. However, be mindful of freeze-thaw cycles.

  • Limit Freeze-Thaw Cycles: Although some studies suggest minimal impact from a limited number of freeze-thaw cycles, repeated cycling can increase the probability of compound precipitation, especially if water has been absorbed.[2][3] Aliquot your stock solution into smaller, single-use vials.

  • Protect from Light: Photodegradation can be a factor for many organic molecules.[1] Store your solutions in amber vials or in the dark to prevent light-induced degradation.

  • Use High-Purity DMSO: Impurities in DMSO, such as acids or bases, can catalyze the decomposition of both the solvent and the dissolved compound.[4] Use high-purity, analytical grade DMSO.

Q2: I observe a precipitate in my Spiro[isochroman-1,4'-piperidine] DMSO solution after thawing. What should I do?

A2: Precipitation upon thawing can be due to several factors, including the absorption of water by DMSO, which can significantly decrease the solubility of your compound.[2] It could also indicate that the compound is degrading into less soluble products.

Troubleshooting Steps:

  • Gentle Warming and Sonication: Try gently warming the solution (e.g., to 37°C) and sonicating it to see if the precipitate redissolves.

  • Solubility Check: If the precipitate does not redissolve, it may be a degradation product. You can analyze the supernatant by HPLC or LC-MS to determine the concentration of the parent compound and identify any new peaks corresponding to degradation products.

  • Water Content Analysis: Consider analyzing the water content of your DMSO stock. Commercially available kits or Karl Fischer titration can be used for this purpose.

  • Revised Storage Protocol: To prevent future precipitation, ensure you are using anhydrous DMSO and aliquot your solutions to minimize freeze-thaw cycles and exposure to moisture.

Q3: How can I assess the stability of my Spiro[isochroman-1,4'-piperidine] solution?

A3: A forced degradation study is a systematic way to determine the stability of your compound under various stress conditions.[1] This involves exposing the compound solution to conditions such as heat, acid, base, and oxidation, and then analyzing the samples at different time points.

Summary of Forced Degradation Conditions:

Stress ConditionRecommended ProtocolPotential Degradation Pathway
Acidic Hydrolysis Add 0.1 M HCl to the DMSO solution. Incubate at 40-60°C.Acid-catalyzed hydrolysis of the ether linkage.
Basic Hydrolysis Add 0.1 M NaOH to the DMSO solution. Incubate at 40-60°C.Base-catalyzed hydrolysis.
Oxidation Add 3% H₂O₂ to the DMSO solution. Keep at room temperature.Oxidation of the piperidine nitrogen to an N-oxide or ring opening.[1]
Thermal Degradation Incubate the DMSO solution at an elevated temperature (e.g., 60°C).General acceleration of all degradation pathways.
Photostability Expose the DMSO solution to a controlled light source (e.g., Xenon lamp).Light-induced degradation.

Note: Samples should be analyzed by a stability-indicating method, such as HPLC or LC-MS, at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the disappearance of the parent compound and the appearance of degradation products.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol outlines a general reverse-phase HPLC method to quantify Spiro[isochroman-1,4'-piperidine] and detect potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (determined by UV-Vis scan of the compound) or Mass Spectrometry (MS).

  • Column Temperature: 30°C

Protocol 2: Sample Preparation for Forced Degradation Studies

  • Prepare a stock solution of Spiro[isochroman-1,4'-piperidine] in anhydrous DMSO (e.g., 10 mM).

  • For each stress condition, mix the stock solution with the respective stress agent in a 1:1 ratio in a clean vial.

  • For the control sample, mix the stock solution with an equal volume of anhydrous DMSO.

  • Incubate the vials under the specified conditions (temperature, light).

  • At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., neutralize acid/base), and dilute with the initial mobile phase to a suitable concentration for HPLC analysis.

Visualizations

Degradation_Pathway cluster_main Spiro[isochroman-1,4'-piperidine] cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Spiro_Compound Spiro[isochroman-1,4'-piperidine] N_Oxide N-Oxide Derivative Spiro_Compound->N_Oxide H₂O₂ / O₂ Ring_Opened Ring-Opened Products Spiro_Compound->Ring_Opened H₂O₂ / O₂ Hydrolyzed_Product Hydrolyzed Isochroman Spiro_Compound->Hydrolyzed_Product H₂O / H⁺ or OH⁻

Caption: Proposed degradation pathways for Spiro[isochroman-1,4'-piperidine] in DMSO.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into single-use vials prep->aliquot stress_conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) aliquot->stress_conditions control Control (DMSO only) aliquot->control sampling Sample at T=0, 2, 4, 8, 24h stress_conditions->sampling control->sampling quench Quench Reaction sampling->quench hplc Analyze by HPLC/LC-MS quench->hplc quantify Quantify Parent Compound hplc->quantify identify Identify Degradation Products quantify->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for assessing the stability of Spiro[isochroman-1,4'-piperidine] in DMSO.

References

Technical Support Center: Purification of Basic Spiro[isochroman-1,4'-piperidine] Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of basic Spiro[isochroman-1,4'-piperidine] compounds.

Troubleshooting Guides

This section addresses common issues encountered during the purification of basic Spiro[isochroman-1,4'-piperidine] compounds.

Issue 1: Poor Peak Shape (Tailing) in Column Chromatography

Q1: My peaks are tailing significantly during flash chromatography on silica gel. What is causing this and how can I fix it?

A: Peak tailing is a frequent issue when purifying basic compounds like Spiro[isochroman-1,4'-piperidine]s on standard silica gel. The basic piperidine nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.

Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting workflow for addressing peak tailing during chromatography.

Table 1: Mobile Phase Modifiers for Tailing Reduction

ModifierTypical ConcentrationAdvantagesDisadvantages
Triethylamine (TEA)0.1 - 2% (v/v)Effective, readily available.Can be difficult to remove under vacuum.
Ammonia in Methanol2 M solutionStronger base, effective for highly basic compounds.Volatile, requires good ventilation.
Pyridine0.1 - 1% (v/v)Can be effective.Toxic, strong odor.

Issue 2: Low Recovery of the Compound

Q2: I am experiencing significant loss of my Spiro[isochroman-1,4'-piperidine] compound during column chromatography. What are the possible reasons and solutions?

A: Low recovery is often due to irreversible adsorption of the basic compound onto the acidic silica gel stationary phase or degradation of the compound on the silica.

Logical Flow for Diagnosing Low Recovery

Low_Recovery_Diagnosis Start Low Compound Recovery Check_Stability Assess Compound Stability on Silica (TLC test) Start->Check_Stability Degradation Degradation Observed Check_Stability->Degradation Yes No_Degradation No Degradation Check_Stability->No_Degradation No Check_Adsorption Evaluate Irreversible Adsorption Strong_Adsorption Strong Adsorption Suspected Check_Adsorption->Strong_Adsorption Solution_Degradation Use Alternative Stationary Phase (e.g., Alumina, treated Silica) Degradation->Solution_Degradation No_Degradation->Check_Adsorption Solution_Adsorption Modify Mobile Phase (Add TEA or NH3) Strong_Adsorption->Solution_Adsorption Solution_RP_HPLC Use Reversed-Phase HPLC Strong_Adsorption->Solution_RP_HPLC Purification_Workflow Start Crude Spiro[isochroman-1,4'-piperidine] TLC_Analysis TLC Analysis with Mobile Phase Modifiers Start->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Purity_Analysis Purity Analysis (HPLC, NMR, MS) Column_Chromatography->Purity_Analysis Recrystallization Recrystallization Recrystallization->Purity_Analysis Purity_Analysis->Recrystallization Purity < 95% Pure_Product Pure Product Purity_Analysis->Pure_Product Purity > 95%

Validation & Comparative

Validating the Mechanism of Action of Spiro[isochroman-1,4'-piperidine] Inhibitors of ASH1L

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a detailed comparison of Spiro[isochroman-1,4'-piperidine]-based inhibitors, focusing on the validation of their mechanism of action as potent and selective inhibitors of the histone methyltransferase ASH1L. The data presented herein is intended for researchers, scientists, and drug development professionals working in oncology and epigenetic regulation.

Introduction

The Spiro[isochroman-1,4'-piperidine] scaffold has emerged as a promising framework for the development of targeted therapeutics. A notable success in this area is the creation of potent inhibitors of "absent, small, or homeotic-like 1" (ASH1L), a histone lysine methyltransferase that plays a critical role in certain cancers, particularly MLL-rearranged (MLLr) leukemias.[1][2] This guide will delve into the experimental validation of the mechanism of action of these inhibitors, comparing key compounds and outlining the methodologies used to confirm their on-target activity.

Mechanism of Action: Targeting the Catalytic SET Domain of ASH1L

Spiro[isochroman-1,4'-piperidine] inhibitors have been designed to target the catalytic SET domain of ASH1L.[1][2] ASH1L is responsible for the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2), an epigenetic mark associated with active gene transcription. In MLLr leukemias, ASH1L activity is crucial for maintaining the expression of genes that drive leukemogenesis.

By binding to the SET domain, these inhibitors competitively block the catalytic activity of ASH1L. This leads to a global reduction in H3K36me2 levels, which in turn alters gene expression, ultimately inducing apoptosis (programmed cell death) and differentiation in leukemia cells.[1]

ASH1L_Inhibition_Pathway cluster_0 ASH1L Catalytic Cycle cluster_1 Inhibitor Action cluster_2 Downstream Effects in MLLr Leukemia ASH1L ASH1L (SET Domain) H3K36me2 H3K36me2 ASH1L->H3K36me2 Methylation H3K36 Histone H3 (K36) H3K36->ASH1L Substrate GeneExpression Altered Gene Expression H3K36me2->GeneExpression Inhibitor Spiro[isochroman-1,4'-piperidine] Inhibitor (e.g., 66s) Inhibitor->ASH1L Inhibition Apoptosis Apoptosis GeneExpression->Apoptosis Differentiation Differentiation GeneExpression->Differentiation Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment (e.g., MV4;11 cells + 66s) Lysis 2. Cell Lysis & Protein Extraction CellCulture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Gel Electrophoresis Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% milk) Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (anti-H3K36me2, anti-H3) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Image Analysis & Quantification Detection->Analysis

References

Confirming Target Engagement of Spiro[isochroman-1,4'-piperidine] in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental methods to confirm the cellular target engagement of Spiro[isochroman-1,4'-piperidine]. As the specific cellular target of the parent compound Spiro[isochroman-1,4'-piperidine] is not broadly established in publicly available literature, this guide will proceed with a hypothetical target, "Target X," to illustrate the application of these techniques. The principles and protocols described herein are broadly applicable for validating the interaction of any small molecule with its putative protein target within a cellular context.

Derivatives of the Spiro[isochroman-1,4'-piperidine] scaffold have been shown to interact with a variety of protein classes, including G-protein coupled receptors (GPCRs) and enzymes like histone methyltransferases.[1][2] Therefore, confirming direct target engagement is a critical step in the characterization of this and related chemical series.

Comparison of Cellular Target Engagement Methods

Several robust methods exist to confirm that a small molecule binds to its intended target in a cellular environment.[3][4] The choice of assay depends on factors such as the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare three widely used techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Affinity Chromatography coupled with Mass Spectrometry (AC-MS).

Method Principle Advantages Disadvantages Primary Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.[5]Label-free, applicable in live cells and tissues, reflects physiological conditions.[5][6]Requires a specific antibody for the target protein, optimization of heating conditions can be time-consuming.Western Blot or other protein quantification methods.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from protease digestion.[3]Label-free, does not require heating, relatively simple and low-cost.[3]May not be suitable for all proteins, dependent on protease sensitivity.Western Blot or other protein quantification methods.
Affinity Chromatography-Mass Spectrometry (AC-MS) An immobilized version of the small molecule is used to capture its binding partners from cell lysates.[3]Can identify novel or unexpected targets, provides direct evidence of interaction.Requires chemical modification of the compound, potential for non-specific binding, performed on cell lysates.[3]Mass Spectrometry.

Experimental Workflows

To visually compare the experimental processes, the following diagrams illustrate the workflows for CETSA, DARTS, and AC-MS.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating cluster_lysis Lysis & Fractionation cluster_analysis Analysis start Intact Cells treatment Treat with Vehicle or Spiro[isochroman-1,4'-piperidine] start->treatment heat Heat Shock at Temperature Gradient treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Separate Soluble and Precipitated Proteins lysis->centrifugation analysis Quantify Soluble Target X (e.g., Western Blot) centrifugation->analysis

Figure 1: CETSA Experimental Workflow.

DARTS_Workflow cluster_lysis_treatment Cell Lysis & Treatment cluster_digestion Protease Digestion cluster_quenching Quenching & Analysis start Cell Lysate treatment Treat with Vehicle or Spiro[isochroman-1,4'-piperidine] start->treatment protease Add Protease (e.g., Pronase) treatment->protease quench Stop Digestion protease->quench analysis Analyze Protein Digestion by SDS-PAGE/Western Blot quench->analysis

Figure 2: DARTS Experimental Workflow.

AC_MS_Workflow cluster_preparation Preparation cluster_incubation Incubation & Washing cluster_elution_analysis Elution & Analysis immobilize Immobilize Spiro[isochroman-1,4'-piperidine] on Beads incubate Incubate Lysate with Beads immobilize->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute ms Identify Proteins by Mass Spectrometry elute->ms Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Upstream Receptor TargetX Target X Receptor->TargetX activates Downstream1 Downstream Effector 1 TargetX->Downstream1 phosphorylates Downstream2 Downstream Effector 2 Downstream1->Downstream2 inhibits TranscriptionFactor Transcription Factor Downstream2->TranscriptionFactor translocates to nucleus GeneExpression Gene Expression TranscriptionFactor->GeneExpression regulates Spiro Spiro[isochroman-1,4'-piperidine] Spiro->TargetX inhibits

References

A Comparative Analysis of Spiro[isochroman-1,4'-piperidine] and Non-Spiocyclic Analogs in Sigma Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of spiro[isochroman-1,4'-piperidine] derivatives and their non-spirocyclic counterparts for sigma receptors. This analysis is supported by experimental data from published literature, offering insights into the structural requirements for potent and selective sigma receptor ligands.

The quest for novel therapeutics targeting the central nervous system has led to the exploration of a diverse range of molecular scaffolds. Among these, the spiro[isochroman-1,4'-piperidine] moiety has emerged as a privileged structure, particularly for ligands of sigma receptors. These receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for drug discovery.[1]

This guide focuses on a comparative study of a prominent spiro[isochroman-1,4'-piperidine] derivative, Lu 28-179, and its non-spirocyclic analog, a 4-phenylpiperidine derivative. The comparison highlights the impact of the rigid spirocyclic framework on binding affinity and selectivity for sigma receptors.

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities of the spirocyclic compound Lu 28-179 and its non-spirocyclic analog for sigma-1 and sigma-2 receptors. The data is presented as IC50 values, which represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

CompoundStructureTargetIC50 (nM)[2][3]Selectivity (σ₁/σ₂)
Spirocyclic: 1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]-1-butyl]spiro[isobenzofuran-1(3H),4'-piperidine] (Lu 28-179)Lu 28-179 structureSigma-1 (σ₁) 17 0.007
Sigma-2 (σ₂) 0.12
Non-Spirocyclic: 1-(4-fluorophenyl)-3-[4-[4-(4-fluorophenyl)-1-piperidinyl]-1-butyl]-1H-indole (Analog)Non-spirocyclic analog structureSigma-1 (σ₁) 16 0.059
Sigma-2 (σ₂) 0.27

Experimental Protocols

The binding affinity data presented in this guide was obtained through competitive radioligand binding assays. Below is a generalized protocol for such an assay targeting sigma-1 receptors.

Sigma-1 Receptor Binding Assay Protocol

1. Materials:

  • Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand).
  • Membrane Preparation: Guinea pig brain or liver membranes, or cell lines expressing the sigma-1 receptor.
  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
  • Non-specific Binding Control: Haloperidol (10 µM).
  • Test Compounds: Spiro[isochroman-1,4'-piperidine] and non-spirocyclic analogs at various concentrations.
  • 96-well microplates.
  • Glass fiber filters.
  • Scintillation counter.

2. Procedure:

  • The assay is performed in a final volume of 100 µL in 96-well plates.
  • To each well, add the following in order:
  • 50 µL of assay buffer.
  • 25 µL of the test compound at various concentrations or the non-specific binding control (haloperidol).
  • 25 µL of the membrane preparation.
  • Pre-incubate for 15 minutes at 37°C.
  • Add 25 µL of [³H]-(+)-pentazocine to each well.
  • Incubate for 90 minutes at 37°C.[4]
  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters three times with ice-cold assay buffer.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The IC50 values are determined by non-linear regression analysis of the competition binding data.
  • The Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing the Molecular Logic and Biological Context

To better understand the structural differences and the biological context of the target, the following diagrams are provided.

Structural Comparison: Spirocyclic vs. Non-Spirocyclic Scaffolds cluster_0 Spiro[isochroman-1,4'-piperidine] (Rigid) cluster_1 Non-Spirocyclic Analog (Flexible) Spiro Spirocyclic Core (Lu 28-179) Spiro_Feature1 Constrained Conformation Spiro->Spiro_Feature1 Spiro_Feature2 Precise Orientation of Substituents Spiro->Spiro_Feature2 NonSpiro Acyclic Core (4-Phenylpiperidine Analog) NonSpiro_Feature1 Rotatable Bonds NonSpiro->NonSpiro_Feature1 NonSpiro_Feature2 Multiple Possible Conformations NonSpiro->NonSpiro_Feature2 G cluster_workflow Experimental Workflow: Sigma Receptor Binding Assay prep 1. Preparation of Reagents (Membranes, Radioligand, Buffers) plate 2. Assay Plate Setup (Total, Non-specific, Test Compound Wells) prep->plate incubate 3. Incubation (Binding Equilibrium) plate->incubate filter 4. Filtration & Washing (Separate Bound/Free Ligand) incubate->filter count 5. Scintillation Counting (Measure Radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50/Ki) count->analyze Simplified Sigma-1 Receptor Signaling Pathway cluster_0 ER Lumen cluster_1 ER Membrane ER Endoplasmic Reticulum (ER) BiP BiP (Chaperone) Sigma1 Sigma-1 Receptor Sigma1->BiP Dissociates from ClientProteins Client Proteins (Ion Channels, Kinases, etc.) Sigma1->ClientProteins Interacts with Ligand Ligand (Agonist) Ligand->Sigma1 Binds Ca_release Modulation of Ca2+ Release ClientProteins->Ca_release Modulates CellularResponse Cellular Responses (Neuroprotection, etc.) Ca_release->CellularResponse Leads to

References

Spiro[isochroman-1,4'-piperidine] Derivatives as ASH1L Inhibitors: A Comparative Efficacy Analysis Against Standard of Care in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of emerging Spiro[isochroman-1,4'-piperidine]-based inhibitors of the histone methyltransferase ASH1L against standard of care chemotherapeutic agents used in the treatment of Mixed-Lineage Leukemia (MLL)-rearranged leukemias. MLL-rearranged leukemias are aggressive hematological malignancies with a generally poor prognosis, necessitating the development of novel targeted therapies.[1][2] Spiro[isochroman-1,4'-piperidine] derivatives represent a promising new class of therapeutics targeting the epigenetic machinery that drives this disease.

Efficacy Comparison of ASH1L Inhibitors and Standard of Care Drugs

The following table summarizes the in vitro efficacy of Spiro[isochroman-1,4'-piperidine]-based ASH1L inhibitors and standard of care drugs in MLL-rearranged leukemia cell lines. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth or enzyme activity.

Compound ClassDrug/CompoundMechanism of ActionCell Line(s)IC50 Value (µM)Reference(s)
Spiro-piperidine ASH1L Inhibitor AS-99ASH1L histone methyltransferase inhibitorMLL-rearranged leukemia cells0.79[3]
Spiro-piperidine ASH1L Inhibitor Compound 65ASH1L histone methyltransferase inhibitorHMT Assay0.15
Spiro-piperidine ASH1L Inhibitor Compound 66sASH1L histone methyltransferase inhibitorHMT Assay0.15
Standard of Care (Chemotherapy) Cytarabine (Ara-C)DNA synthesis inhibitorMV4-11< 0.03[4]
MOLM-130.042[5]
Standard of Care (Chemotherapy) DaunorubicinTopoisomerase II inhibitor, DNA intercalatorVarious AML cell lines0.0081 - 0.0567[6]

Signaling Pathway in MLL-Rearranged Leukemia and ASH1L Inhibition

MLL-rearranged leukemias are characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene. The resulting MLL fusion proteins are potent oncogenic drivers that aberrantly activate the transcription of key target genes, including the HOX gene cluster (e.g., HOXA9) and MEIS1.[7][8][9] This transcriptional dysregulation is central to leukemic transformation and maintenance.

ASH1L, a histone methyltransferase, plays a crucial role in this process by depositing the H3K36me2 mark on histone tails, a mark associated with active transcription.[1][3][10][11][12] ASH1L cooperates with MLL fusion proteins to maintain the high expression levels of their target genes.[1][10][12] Spiro[isochroman-1,4'-piperidine]-based inhibitors, such as AS-99, are designed to inhibit the catalytic activity of ASH1L, thereby preventing H3K36me2 deposition and suppressing the expression of MLL fusion protein target genes. This mechanism offers a targeted therapeutic approach to counteract the oncogenic drive in MLL-rearranged leukemia.

MLL_Signaling_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein ASH1L ASH1L MLL_Fusion->ASH1L Co-localizes with Target_Genes Target Genes (HOXA9, MEIS1) MLL_Fusion->Target_Genes Upregulates H3K36me2 H3K36me2 (Active Transcription) ASH1L->H3K36me2 Writes Mark Leukemogenesis Leukemogenesis (Cell Proliferation, Survival) Target_Genes->Leukemogenesis H3K36me2->Target_Genes Activates Spiro_Drug Spiro[isochroman-1,4'-piperidine] Inhibitor Spiro_Drug->ASH1L Inhibits

Caption: MLL-rearranged leukemia signaling pathway and the point of intervention for Spiro[isochroman-1,4'-piperidine] inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of Spiro[isochroman-1,4'-piperidine] derivatives and standard of care drugs are provided below.

Histone Methyltransferase (HMT) Assay

This assay is used to determine the enzymatic activity of ASH1L and the inhibitory potential of test compounds.

Materials:

  • Recombinant human ASH1L protein

  • Histone H3 substrate (e.g., recombinant H3 or nucleosomes)

  • S-adenosyl-L-[methyl-3H]-methionine (radiolabeled methyl donor)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

  • Test compounds (Spiro[isochroman-1,4'-piperidine] derivatives) dissolved in DMSO

  • P81 phosphocellulose paper

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing ASH1L enzyme, histone H3 substrate, and assay buffer.

  • Add the test compound at various concentrations to the reaction mixture. An equivalent volume of DMSO is used as a vehicle control.

  • Initiate the reaction by adding S-adenosyl-L-[methyl-3H]-methionine.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated radiolabeled methyl donor.

  • Dry the P81 paper and place it in a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the HMT activity.

  • Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation (MTT) Assay

This colorimetric assay is a quantitative method for assessing cell viability and proliferation.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (Spiro[isochroman-1,4'-piperidine] derivatives or standard of care drugs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the leukemia cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).

  • Incubate the cells overnight to allow for attachment and recovery.

  • Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compounds.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

Materials:

  • Leukemia cells treated with test compounds

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat leukemia cells with the test compounds at the desired concentrations for a specified time.

  • Harvest the cells by centrifugation and wash them with cold PBS.

  • Resuspend the cells in the binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compounds.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of novel anti-leukemic compounds like the Spiro[isochroman-1,4'-piperidine] derivatives.

Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow Compound_Synthesis Compound Synthesis & Characterization Enzyme_Assay In Vitro Enzyme Assay (e.g., HMT Assay) Compound_Synthesis->Enzyme_Assay Screening Cell_Based_Assays Cell-Based Assays Enzyme_Assay->Cell_Based_Assays Lead Identification Proliferation Proliferation/Viability (e.g., MTT Assay) Cell_Based_Assays->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Based_Assays->Apoptosis Mechanism_Studies Mechanism of Action Studies Cell_Based_Assays->Mechanism_Studies Lead Optimization Western_Blot Western Blot (Target Engagement) Mechanism_Studies->Western_Blot qPCR qRT-PCR (Gene Expression) Mechanism_Studies->qPCR In_Vivo In Vivo Efficacy (Animal Models) Mechanism_Studies->In_Vivo Toxicity Toxicity Studies In_Vivo->Toxicity

Caption: A typical experimental workflow for the evaluation of anti-leukemic compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[isochroman-1,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of selective ligands for a variety of biological targets. This guide provides a comparative analysis of the selectivity profile of these derivatives against related targets, supported by experimental data from various studies. The information is intended to aid researchers in the design and development of novel therapeutics.

Comparative Selectivity Data

The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of representative spiro[isochroman-1,4'-piperidine] and related spiro-piperidine derivatives for various receptors. It is important to note that the data presented has been compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Sigma Receptor Selectivity Profile

Compound ReferencePrimary TargetKi (nM) - Sigma-1Ki (nM) - Sigma-2Selectivity (Sigma-2/Sigma-1)
1'-Benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine]Sigma-11.14>1250>1100-fold[2]
Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine]Sigma-1Low nM-High (7000-fold)[3]

Table 2: Serotonin (5-HT) Receptor Selectivity Profile of a Spiro[chromene-2,4'-piperidine] Analog

Compound ReferencePrimary TargetEC50 (nM) - 5-HT2CActivity at 5-HT2AActivity at 5-HT2B
7-chloro analog (Compound 8)5-HT2C121.5 (Partial Agonist)No observed activityNo observed activity

Table 3: Opioid and Dopamine Receptor Affinity of Related Spiro-Piperidine Scaffolds

Compound ClassPrimary TargetKi (nM) - Opioid Receptors (subtype)Ki (nM) - Dopamine Receptors (subtype)
Spirocyclic delta opioid receptor agonistsDelta OpioidPotent agonismNot specified
Piperidine-based D4 antagonistsDopamine D4Not specifiedHigh affinity for D4

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of selectivity profiling data. Below are representative protocols for key assays cited in the literature.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol is adapted from standard methodologies for determining the binding affinity of test compounds to sigma receptors.

1. Membrane Preparation:

  • Tissues (e.g., guinea pig liver for high sigma-1, or cultured cells overexpressing the target receptor) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • The assay is performed in a 96-well plate in a final volume of 200 µL.

  • To each well, add:

    • 50 µL of membrane suspension.

    • 50 µL of radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1, or [³H]-DTG in the presence of a sigma-1 selective ligand to isolate sigma-2 binding).

    • 100 µL of test compound at various concentrations or buffer for total binding.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled sigma receptor ligand (e.g., haloperidol).

  • The plate is incubated at a specified temperature (e.g., 37°C for 90 minutes).

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The filters are dried, and scintillation cocktail is added.

  • The radioactivity retained on the filters is counted using a scintillation counter.

4. Data Analysis:

  • The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay for 5-HT2C Receptor Functional Activity

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2C.

1. Cell Culture and Plating:

  • HEK-293 cells (or other suitable cell lines) stably expressing the human 5-HT2C receptor are cultured under standard conditions.

  • Cells are seeded into 96-well, black-walled, clear-bottom plates and allowed to adhere overnight.

2. Dye Loading:

  • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes at 37°C).

3. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence plate reader equipped with an automated liquid handling system.

  • Baseline fluorescence is measured before the addition of the test compound.

  • Test compounds at various concentrations are added to the wells.

  • The fluorescence intensity is measured kinetically for a period of time to capture the transient calcium release.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • The data are normalized to the response of a reference agonist (e.g., serotonin).

  • EC50 values (concentration of the compound that produces 50% of the maximal response) are determined by plotting the concentration-response curves and fitting them to a sigmoidal dose-response equation.

Visualizations

Experimental Workflow for Selectivity Profiling

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Engagement cluster_2 Selectivity Profiling cluster_3 Data Analysis & Interpretation synthesis Synthesis of Spiro[isochroman-1,4'-piperidine] Derivatives purification Purification & Structural Verification (NMR, MS) synthesis->purification primary_assay Primary Binding/Functional Assay (e.g., Sigma-1) purification->primary_assay sigma2 Sigma-2 Receptor primary_assay->sigma2 serotonin Serotonin Receptors (5-HT subtypes) primary_assay->serotonin opioid Opioid Receptors (µ, δ, κ) primary_assay->opioid dopamine Dopamine Receptors (D1-D5) primary_assay->dopamine other Other relevant targets (e.g., GPCRs, ion channels) primary_assay->other analysis Determination of Ki/IC50/EC50 Values sigma2->analysis serotonin->analysis opioid->analysis dopamine->analysis other->analysis selectivity Calculation of Selectivity Ratios analysis->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar

Caption: A general experimental workflow for the selectivity profiling of novel compounds.

Sigma-1 Receptor Signaling Pathway

G cluster_0 Endoplasmic Reticulum Lumen cluster_1 Endoplasmic Reticulum Membrane cluster_2 Cytosol bip BiP/GRP78 sigma1 Sigma-1 Receptor bip->sigma1 Inactive State ip3r IP3 Receptor sigma1->ip3r Modulation ion_channel Ion Channels sigma1->ion_channel Modulation ca_release Ca2+ Release ip3r->ca_release Inhibition of ligand Spiro[isochroman-1,4'-piperidine] (Antagonist) ligand->sigma1 Binding downstream Modulation of Downstream Signaling ca_release->downstream ion_channel->downstream

Caption: A simplified diagram of the Sigma-1 receptor signaling pathway.[1][4][5][6][7]

5-HT2C Receptor Signaling Pathway (Gq-coupled)

G cluster_0 Plasma Membrane cluster_1 Cytosol ht2c 5-HT2C Receptor gq Gq Protein ht2c->gq Activation plc Phospholipase C (PLC) gq->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ligand Spiro-piperidine Derivative (Agonist) ligand->ht2c Binding er Endoplasmic Reticulum ip3->er Binds to IP3R on pkc Protein Kinase C (PKC) dag->pkc Activation ca_release Ca2+ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: The Gq-coupled signaling pathway of the 5-HT2C receptor.

References

Head-to-head comparison of different Spiro[isochroman-1,4'-piperidine] analogs' potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[isochroman-1,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Analogs based on this and structurally related spirocyclic piperidine systems have demonstrated high affinity for various receptors, with the sigma-1 (σ1) receptor being a prominent target. This guide provides a head-to-head comparison of the potency of different spiro[isochroman-1,4'-piperidine] analogs and related compounds, supported by experimental data and detailed protocols.

Data Presentation: Potency of Spiro-Piperidine Analogs at the Sigma-1 Receptor

Compound IDStructureR GroupTarget ReceptorPotency (Ki, nM)
1 1'-Benzyl-3-methoxy-3H-spiro[benzofuran-1,4'-piperidine]-CH₂-PhSigma-11.14
2 1'-((6-(2-Fluoroethoxy)pyridin-3-yl)methyl)-3H-spiro[benzofuran-1,4'-piperidine]-CH₂-(6-(2-F-ethoxy)pyridin-3-yl)Sigma-12.30

Note: The data for these specific analogs with the spiro[benzofuran] core is presented to illustrate the high affinity achievable with this general spiro-piperidine scaffold. Structure-activity relationship (SAR) studies on older series of spiro[isochroman-piperidine] analogs have focused on activities such as the inhibition of histamine release, though recent, direct comparative potency data at specific receptors is limited.

Experimental Protocols

The potency of these analogs is primarily determined through in vitro radioligand binding assays. These assays are crucial for establishing the affinity and selectivity of the compounds for their target receptors.

Sigma-1 Receptor Radioligand Binding Assay

This competitive inhibition assay is used to determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.

1. Materials and Reagents:

  • Membrane Preparation: Guinea pig liver membranes are often used due to their high expression of sigma-1 receptors.[1][2]
  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand, is commonly used.[1]
  • Non-specific Binding Control: Haloperidol or (+)-pentazocine at a high concentration (e.g., 10 µM) is used to determine non-specific binding.[3]
  • Test Compounds: Spiro[isochroman-1,4'-piperidine] analogs dissolved in a suitable solvent (e.g., DMSO).
  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
  • Filtration Apparatus: A cell harvester with glass fiber filters.
  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Incubation: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, [³H]-(+)-pentazocine at a concentration near its Kd (e.g., 1-5 nM), and varying concentrations of the test compound.
  • Total and Non-specific Binding: Control wells for total binding (containing only radioligand and membranes) and non-specific binding (containing radioligand, membranes, and a high concentration of an unlabeled ligand) are included.
  • Equilibration: The plates are incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 120 minutes) to allow the binding to reach equilibrium.[3]
  • Termination: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
  • The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[4] Upon stimulation by ligands, it dissociates from its binding partner BiP and can modulate a variety of downstream signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.[4]

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol BiP BiP Sigma1_inactive Sigma-1 Receptor (Inactive) Sigma1_inactive->BiP Sigma1_active Sigma-1 Receptor (Active) Sigma1_inactive->Sigma1_active Dissociates from BiP IP3R IP3 Receptor Sigma1_active->IP3R Modulates Ca_ER Ca²⁺ Ca_Cytosol Ca²⁺ Ca_ER->Ca_Cytosol Release Ligand Spiro-piperidine Analog (Agonist) Ligand->Sigma1_inactive Binds Downstream Downstream Signaling (e.g., Kinase activation, Ion channel modulation) Ca_Cytosol->Downstream Activates

Caption: Ligand activation of the Sigma-1 receptor and subsequent signaling.

References

A Comparative Guide to Target Deconvolution Strategies for Bioactive Spiro[isochroman-1,4'-piperidine] Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key target deconvolution methodologies for the characterization of bioactive Spiro[isochroman-1,4'-piperidine] compounds. This class of molecules has garnered significant interest in drug discovery, with reported activities suggesting engagement with a range of protein targets, including G-protein coupled receptors (GPCRs) and enzymes. Here, we objectively compare the performance of three leading target deconvolution techniques: Affinity Chromatography-Mass Spectrometry (AC-MS), Cellular Thermal Shift Assay (CETSA), and Computational Approaches. This guide includes detailed experimental protocols, comparative data, and visualizations of relevant signaling pathways to aid researchers in selecting the optimal strategy for their specific research goals.

Introduction to Spiro[isochroman-1,4'-piperidine] Compounds

The Spiro[isochroman-1,4'-piperidine] scaffold is a key pharmacophore found in a variety of biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets. Structure-activity relationship (SAR) studies have revealed that derivatives of this scaffold can exhibit potent and selective activity at several important drug targets, including the melanin-concentrating hormone receptor 1 (MCHR1), histamine receptors, G-protein coupled receptor 119 (GPR119), and histone deacetylases (HDACs). The diverse biological activities of these compounds underscore the importance of robust target deconvolution strategies to elucidate their mechanisms of action and identify potential off-target effects.

Comparison of Target Deconvolution Methodologies

The identification of the specific molecular targets of bioactive small molecules is a critical step in drug discovery and chemical biology.[1] This process, known as target deconvolution, can be approached through a variety of experimental and computational methods.[1] Below is a comparative overview of three widely used techniques.

FeatureAffinity Chromatography-Mass Spectrometry (AC-MS)Cellular Thermal Shift Assay (CETSA)Computational Approaches
Principle Immobilized small molecule "bait" captures interacting "prey" proteins from a cell lysate or extract. Bound proteins are eluted and identified by mass spectrometry.Based on ligand-induced thermal stabilization of the target protein. Target engagement is detected by a shift in the protein's melting temperature (Tm) in the presence of the compound.[2][3]Utilizes computer algorithms to predict potential protein targets based on the chemical structure of the small molecule (ligand-based) or by docking the molecule into the binding sites of known protein structures (structure-based).[4]
Sample Type Cell lysates, tissue extracts, recombinant proteins.Intact cells, cell lysates, tissues.[5]In silico (no physical sample required).
Throughput Low to medium.Medium to high, especially with high-throughput formats.[6]High.
Quantitative Output List of interacting proteins, relative abundance of bound proteins. Can be adapted to estimate binding affinity (Kd).Change in melting temperature (ΔTm), which correlates with target engagement. Isothermal dose-response curves can determine cellular potency (EC50).[5]Predicted binding affinity scores, docking poses, list of potential targets ranked by likelihood.
Strengths for GPCRs Can identify direct binding partners, including allosteric modulators. Well-suited for membrane proteins when optimized protocols are used.[7]Can confirm target engagement in a native cellular environment, including for membrane proteins. Does not require compound immobilization.[2]Can screen vast virtual libraries of compounds against known GPCR structures. Useful for prioritizing compounds for experimental testing.[8]
Weaknesses for GPCRs Requires chemical modification of the compound for immobilization, which may alter its binding properties. Solubilization of membrane proteins can be challenging.[9]May not be suitable for all GPCRs, as ligand binding does not always induce a significant thermal shift. Requires specific antibodies for detection in Western blot-based formats.Predictions require validation by experimental methods. Accuracy depends on the quality of the protein structure and the scoring functions used. Can have a high false-positive rate.
Strengths for Enzymes Can effectively pull down and identify target enzymes and their associated protein complexes.Can robustly validate target engagement with soluble enzymes in the cytoplasm and nucleus.Can predict binding to the active site or allosteric sites of enzymes with known structures.
Weaknesses for Enzymes Immobilization near the active site-binding moiety can prevent interaction.Indirect downstream effects on protein stability can sometimes be misinterpreted as direct binding.Less effective for enzymes with no available crystal structure or for identifying novel binding pockets.

Experimental Protocols

Affinity Chromatography-Mass Spectrometry (AC-MS) for Membrane Proteins

This protocol outlines the general steps for identifying protein targets of a Spiro[isochroman-1,4'-piperidine] compound from a cell lysate, with special considerations for membrane proteins like GPCRs.

a. Preparation of Affinity Matrix:

  • Synthesize a derivative of the Spiro[isochroman-1,4'-piperidine] compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached to a position on the molecule that is not critical for target binding.

  • Couple the synthesized compound to the activated beads according to the manufacturer's instructions.

  • Wash the beads extensively to remove any unreacted compound.

  • Prepare a control matrix with a structurally similar but inactive compound or with the linker alone to identify non-specific binders.

b. Cell Lysis and Protein Extraction:

  • Culture cells known to express the putative target protein(s) to a high density.

  • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a lysis buffer containing a mild non-ionic detergent (e.g., digitonin, DDM) to solubilize membrane proteins, along with protease and phosphatase inhibitors.

  • Incubate on ice with gentle agitation to lyse the cells and solubilize proteins.

  • Centrifuge at high speed to pellet insoluble debris. The supernatant is the protein lysate.

c. Affinity Purification:

  • Incubate the protein lysate with the affinity matrix and the control matrix in parallel at 4°C with gentle rotation for 2-4 hours.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads. This can be done by:

    • Competition with an excess of the free Spiro[isochroman-1,4'-piperidine] compound.

    • Changing the pH or salt concentration of the buffer.

    • Using a denaturing elution buffer (e.g., containing SDS).

d. Protein Identification by Mass Spectrometry:

  • Prepare the eluted protein samples for mass spectrometry analysis by in-solution or in-gel digestion with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

  • Compare the proteins identified from the affinity matrix with those from the control matrix to distinguish specific interactors from non-specific binders.

Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western blot-based CETSA to validate the engagement of a Spiro[isochroman-1,4'-piperidine] compound with a specific target protein in intact cells.

a. Cell Treatment:

  • Seed cells in a multi-well plate and grow them to 70-80% confluency.

  • Treat the cells with the Spiro[isochroman-1,4'-piperidine] compound at various concentrations or with a vehicle control (e.g., DMSO).

  • Incubate the cells at 37°C for a sufficient time to allow the compound to enter the cells and bind to its target.

b. Thermal Challenge:

  • Harvest the cells, wash them with PBS, and resuspend them in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of different temperatures for 3 minutes using a thermal cycler. A non-heated control should be included.

  • Immediately cool the tubes on ice for 3 minutes.

c. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample.

d. Western Blot Analysis:

  • Normalize the protein concentration of all samples.

  • Denature the protein samples by adding SDS-PAGE loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate it with a primary antibody specific to the target protein.

  • Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of potential targets for Spiro[isochroman-1,4'-piperidine] compounds and a general workflow for target deconvolution.

GPR119_Signaling cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ligand Spiro[isochroman- 1,4'-piperidine] (Agonist) Ligand->GPR119 Binds Gs->AC Activates ATP ATP PKA PKA cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR119 Signaling Pathway.

MCHR1_Signaling cluster_membrane Cell Membrane MCHR1 MCHR1 Gq Gαq MCHR1->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Ligand Spiro[isochroman- 1,4'-piperidine] (Antagonist) Ligand->MCHR1 Blocks MCH MCH MCH->MCHR1 Gq->PLC Activates PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: MCHR1 Signaling Pathway.

Histamine_H1_Signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gαq H1R->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Ligand Spiro[isochroman- 1,4'-piperidine] (Antagonist) Ligand->H1R Blocks Histamine Histamine Histamine->H1R Gq->PLC Activates PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Inflammatory Response Ca_release->Downstream PKC->Downstream HDAC_Signaling cluster_nucleus Nucleus HDAC HDAC Histones Histones HDAC->Histones Deacetylates Chromatin_Closed Condensed Chromatin (Transcription OFF) Histones->Chromatin_Closed Leads to Chromatin_Open Open Chromatin (Transcription ON) Histones->Chromatin_Open Leads to HAT HAT HAT->Histones Acetylates Gene Tumor Suppressor Genes Chromatin_Closed->Gene Represses Transcription of Chromatin_Open->Gene Allows Transcription of Ligand Spiro[isochroman- 1,4'-piperidine] (Inhibitor) Ligand->HDAC Inhibits Target_Deconvolution_Workflow cluster_methods Target Deconvolution Methods Compound Bioactive Spiro[isochroman- 1,4'-piperidine] Compound AC_MS Affinity Chromatography- Mass Spectrometry Compound->AC_MS CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA Computational Computational Approaches Compound->Computational Putative_Targets List of Putative Targets AC_MS->Putative_Targets Validated_Target Validated Target(s) CETSA->Validated_Target Computational->Putative_Targets Putative_Targets->CETSA Validation Mechanism Elucidation of Mechanism of Action Validated_Target->Mechanism Off_Targets Identification of Off-Targets Validated_Target->Off_Targets

References

Mapping the Molecular Landscape: A Comparative Guide to the Biological Targets of Spiro[isochroman-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Spiro[isochroman-1,4'-piperidine]'s Putative Binding Interactions and a Comparative Look at Alternative Ligands.

Potential Biological Targets and Comparative Ligand Affinities

The Spiro[isochroman-1,4'-piperidine] core has been associated with several key protein families implicated in a variety of physiological and pathological processes. Below, we explore these targets and compare the binding affinities of relevant compounds.

Sigma-1 Receptor (σ1R)

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in cellular stress responses and neuronal signaling. Spirocyclic piperidines are a well-established class of sigma-1 receptor ligands.

Table 1: Comparative Binding Affinities of Ligands for the Sigma-1 Receptor

CompoundChemical ClassKi (nM)Receptor Subtype
Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] Spiro-piperidine AnalogLow nM rangeσ1 selective (Ki σ2/Ki σ1 = 7000)[1]
HaloperidolButyrophenone2.5σ1/σ2 non-selective
(+)-PentazocineBenzomorphan3.2σ1 agonist
1'-Benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine]Spiro-piperidine Analog1.14Highly σ1 selective (>1100-fold over σ2)[3]
Various N-arylalkyl substituted spiro[1,2,4-benzotriazine-3(4H),4'-piperidines] Spiro-piperidine AnalogsLow nM rangeHigh σ1 affinity[1]
Histamine Receptors

Histamine receptors are a class of G-protein coupled receptors that mediate the effects of histamine, a key player in allergic and inflammatory responses. Certain spiro[isochroman-piperidine] analogs have been investigated for their ability to inhibit histamine release.

Table 2: Comparative Binding Affinities of Ligands for the Histamine H1 Receptor

CompoundChemical ClassKi (nM)Notes
1'-Alkylspiro[isochroman-3,4-piperidines] and 1'-Alkylspiro[isochroman-4,4'-piperidines] Spiro[isochroman-piperidine] AnalogsData on direct receptor binding not specified; inhibit compound 48/80-induced histamine release[4]Indirect measure of activity
MepyramineEthylenediamine~10-25H1 Antagonist[5]
CetirizinePiperazine~6Selective H1 Antagonist[6]
FexofenadinePiperidine-H1 Antagonist
G-Protein-Coupled Receptor 119 (GPR119)

GPR119 is a Gs-coupled GPCR predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased insulin secretion and GLP-1 release, making it an attractive target for the treatment of type 2 diabetes. Spiro[chromane-2,4'-piperidine] derivatives have shown potent agonistic activity at this receptor.

Table 3: Comparative Agonist Activities of Ligands for GPR119

CompoundChemical ClassEC50 (nM)Emax (%)
(R)-29 (a spiro[chromane-2,4'-piperidine] derivative) Spiro[chromane-piperidine] Analog54181[7]
Lead compound 11 (a spiro[chromane-2,4'-piperidine] derivative) Spiro[chromane-piperidine] Analog36982[7]
Compound 17 (a spirocyclic cyclohexane derivative) Spirocyclic Agonist4-[8]
Oleoylethanolamide (OEA)Endogenous Lipid~2900-
Melanin-Concentrating Hormone Receptor 1 (MCH1R)

MCH1R is a GPCR involved in the regulation of energy homeostasis and appetite. Antagonists of this receptor are being investigated as potential anti-obesity agents. Novel spiro-piperidine derivatives have been identified as highly potent and selective MCH1R antagonists.

Table 4: Comparative Antagonist Activities of Ligands for MCH1R

CompoundChemical ClassIC50 (nM)
Compound 3c (a novel spiro-piperidine derivative) Spiro-piperidine Analog0.09[2]
SNAP-7941Arylpiperazine~5
T-226296Benzimidazole~1.3
An exemplified spiro-piperidine derivative from a patent Spiro-piperidine Analog2.4 (Ki)[9]
Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones. HDAC inhibitors have emerged as a promising class of anti-cancer agents. Spiro[chromane-2,4'-piperidine]-based compounds have been developed as HDAC inhibitors.

Table 5: Comparative Inhibitory Activities of Ligands for HDACs

CompoundChemical ClassIC50 (µM)
Phenyl spiro-piperidine 7a (a spiro[chromane-2,4'-piperidine] derivative) Spiro[chromane-piperidine] Analog0.41[10]
Other tested spiro[chromane-2,4'-piperidine] derivatives Spiro[chromane-piperidine] Analogs0.12 - 0.77[10]
Vorinostat (SAHA)Hydroxamic Acid~0.01
RomidepsinDepsipeptide~0.004

Experimental Protocols for Binding Site Characterization

A variety of experimental techniques are employed to map the binding site of a ligand to its biological target. Below are detailed methodologies for key experiments relevant to the targets of Spiro[isochroman-1,4'-piperidine].

Radioligand Binding Assay for Sigma-1 Receptor

This method is used to determine the affinity (Ki) of a test compound for the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the sigma-1 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

X-ray Crystallography for Ligand-Protein Complex

This technique provides a high-resolution three-dimensional structure of the ligand bound to its protein target, revealing the precise binding site and interactions.

Protocol:

  • Protein Expression and Purification: Overexpress and purify the target protein to a high degree of homogeneity.

  • Crystallization: Screen for conditions that induce the formation of well-ordered crystals of the protein in complex with the ligand.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data to determine the electron density map of the protein-ligand complex.

  • Model Building and Refinement: Build an atomic model of the protein and ligand into the electron density map and refine the structure to obtain the final coordinates.

Site-Directed Mutagenesis

This method is used to identify key amino acid residues involved in ligand binding by systematically mutating them and assessing the impact on binding affinity.

Protocol:

  • Mutant Construction: Introduce point mutations into the gene encoding the target protein using techniques like PCR-based mutagenesis.

  • Protein Expression: Express the wild-type and mutant proteins in a suitable expression system (e.g., mammalian cells, bacteria).

  • Binding Assays: Perform radioligand binding assays (as described above) to determine the binding affinity of the ligand for both the wild-type and mutant proteins.

  • Data Analysis: A significant decrease in binding affinity for a mutant protein compared to the wild-type suggests that the mutated residue is important for ligand binding.

Signaling Pathways and Experimental Workflows

The interaction of Spiro[isochroman-1,4'-piperidine] with its biological targets initiates downstream signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for ligand screening.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R_BiP σ1R-BiP Complex S1R σ1 Receptor S1R_BiP->S1R Stress / Agonist BiP BiP IP3R IP3 Receptor S1R->IP3R Modulates Cell_Response Cellular Response (e.g., Neuronal excitability, Cell survival) S1R->Cell_Response ER_Ca Ca2+ Release IP3R->ER_Ca Ca_Mito Ca2+ uptake Ca_Mito->Cell_Response ER_Ca->Ca_Mito Histamine_H1_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_Release Ca2+ Release ER->Ca_Release Cell_Response Cellular Response (e.g., Inflammation, Smooth muscle contraction) Ca_Release->Cell_Response PKC->Cell_Response GPR119_Signaling Agonist GPR119 Agonist GPR119 GPR119 Agonist->GPR119 Gs Gs Protein GPR119->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Insulin_Release Insulin Release (Pancreatic β-cell) PKA->Insulin_Release GLP1_Release GLP-1 Release (Intestinal L-cell) PKA->GLP1_Release MCH1R_Signaling MCH Melanin-Concentrating Hormone (MCH) MCH1R MCH1 Receptor MCH->MCH1R Gi Gi Protein MCH1R->Gi Gq Gq Protein MCH1R->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Ca_Mobilization ↑ [Ca2+]i PLC->Ca_Mobilization Ca_Mobilization->Neuronal_Activity HDAC_Signaling cluster_chromatin Chromatin cluster_gene_expression Gene Expression Histone Histone Protein Acetyl_Group Acetyl Group Histone->Acetyl_Group Chromatin_Relaxed Relaxed Chromatin Acetyl_Group->Chromatin_Relaxed HDAC Histone Deacetylase (HDAC) HDAC->Acetyl_Group Deacetylation Chromatin_Condensed Condensed Chromatin HDAC->Chromatin_Condensed HDAC_Inhibitor HDAC Inhibitor (e.g., Spiro-piperidine derivative) HDAC_Inhibitor->HDAC Inhibits HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylation Transcription_On Transcription ON Chromatin_Relaxed->Transcription_On Transcription_Off Transcription OFF Chromatin_Condensed->Transcription_Off Experimental_Workflow Start Start: Compound Library Screening High-Throughput Screening (e.g., Radioligand Binding Assay) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vitro In Vitro Characterization (e.g., Selectivity, Mechanism of Action) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy and Safety Studies In_Vitro->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

Navigating the ADMET Landscape of Spiro[isochroman-1,4'-piperidine] Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a chemical series is paramount to its successful development into a therapeutic agent. This guide provides a comparative analysis of the ADMET properties of the Spiro[isochroman-1,4'-piperidine] series and its close analogs, offering insights based on available experimental data and outlining standard protocols for key assays.

Comparative ADMET Data Summary

The following table summarizes key ADMET parameters for representative compounds from analogous spiro-piperidine series. It is important to note that these values are indicative and direct testing of any new Spiro[isochroman-1,4'-piperidine] derivative is essential for accurate characterization.

Compound ClassDerivative ExampleKey ADMET PropertyResultSource
Spiro[chromene-2,4'-piperidine] 7-chloro analogue (Compound 8)hERG Inhibition43.92% inhibition at 10 µM[1][2]
7-chloro analogue (Compound 8)In silico Toxicity PredictionLow probability of acute toxicity, hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity.[1]
Spiro[chromane-2,4'-piperidine] 4-fluorobenzyl & 2-phenylethyl spirocyclesIn vivo PharmacokineticsLower clearance, increased half-life, and higher AUCs compared to the parent benzyl spirocycle.[3]
Representative examplesOral Bioavailability≥35%[3]
Unspecified derivativesMetabolic StabilityDescribed as having "remarkable stability" in human and mouse microsomes.[3]

Key ADMET Considerations for the Spiro[isochroman-1,4'-piperidine] Series

Based on the available data from related scaffolds, several key ADMET areas warrant particular attention during the development of Spiro[isochroman-1,4'-piperidine] derivatives:

  • Cardiotoxicity (hERG Inhibition): As with many piperidine-containing structures, the potential for inhibition of the hERG potassium channel is a critical liability to assess. The 43.92% inhibition observed for a Spiro[chromene-2,4'-piperidine] analog at 10 µM suggests that this is a key parameter to monitor and optimize for within the Spiro[isochroman-1,4'-piperidine] series.[1][2]

  • Metabolic Stability: The high metabolic stability reported for some Spiro[chromane-2,4'-piperidine] derivatives in liver microsomes is a promising indicator for the Spiro[isochroman-1,4'-piperidine] series.[3] However, the specific sites of metabolism should be identified to guide structural modifications aimed at further enhancing stability.

  • Pharmacokinetics and Bioavailability: The favorable pharmacokinetic profiles and oral bioavailability observed in vivo for certain Spiro[chromane-2,4'-piperidine] compounds suggest that the rigid spirocyclic core may impart desirable drug-like properties.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of ADMET properties. Below are standard protocols for key in vitro ADMET assays relevant to the characterization of the Spiro[isochroman-1,4'-piperidine] series.

Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.

  • Incubation: The test compound (typically at a final concentration of 1 µM) is incubated with pooled human or mouse liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t½) and intrinsic clearance (CLint) are then determined from the rate of disappearance of the compound.

hERG Liability Assessment (Automated Patch-Clamp)

This assay assesses the potential of a compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

  • Compound Application: The test compound is applied to the cells at a range of concentrations.

  • Electrophysiology: Whole-cell voltage-clamp recordings are made using an automated patch-clamp system. A specific voltage protocol is applied to elicit hERG tail currents.

  • Data Acquisition: The peak tail current is measured before and after the application of the test compound.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration of the test compound. An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to a Hill equation.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines whether a compound inhibits the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.

  • Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

  • Reaction Initiation: The reaction is started by the addition of a NADPH-regenerating system.

  • Incubation and Termination: The mixture is incubated at 37°C for a specific time, and the reaction is then stopped with a cold organic solvent.

  • Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value for the inhibition of each CYP isoform is then calculated.

Visualizing ADMET Processes

To better understand the flow of ADMET testing and the key metabolic pathways, the following diagrams are provided.

ADMET_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion_toxicity Excretion & Toxicity Solubility Aqueous Solubility Permeability PAMPA / Caco-2 PPB Plasma Protein Binding Permeability->PPB BPR Blood-Plasma Ratio MetStab Microsomal Stability BPR->MetStab CYP_Inhib CYP450 Inhibition MetID Metabolite ID hERG hERG Liability MetID->hERG Cytotox Cytotoxicity

Caption: A typical in vitro ADMET experimental workflow.

CYP450_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Spiro[isochroman-1,4'-piperidine] (Parent Drug) CYPs CYP450 Enzymes (e.g., CYP3A4, 2D6, 2C9) Drug->CYPs Metabolite1 Oxidized Metabolite (e.g., hydroxylated) CYPs->Metabolite1 Oxidation, Reduction, Hydolysis UGT UGTs, SULTs, etc. Metabolite1->UGT Metabolite2 Conjugated Metabolite (more water-soluble) UGT->Metabolite2 Conjugation Excretion Excretion (Urine, Feces) Metabolite2->Excretion

Caption: General pathway of drug metabolism via Phase I and Phase II reactions.

References

Safety Operating Guide

Proper Disposal of Spiro[isochroman-1,4'-piperidine]: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Spiro[isochroman-1,4'-piperidine], ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to follow these procedures meticulously.

The disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following guidelines are based on general hazardous waste disposal protocols and information from safety data sheets (SDS) for structurally related compounds.

Key Disposal and Safety Information

ParameterInformationSource
Disposal Method The recommended method is removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1][2]ECHEMI, ChemicalBook
Environmental Precautions Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1][2] Do not discharge to sewer systems.[1][2]ECHEMI, ChemicalBook
Container Disposal Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[1][2]ECHEMI, ChemicalBook
Accidental Release Measures In case of a spill, avoid dust formation.[1][3] Prevent further leakage if it is safe to do so.[1] Collect the spillage for disposal.[1]ECHEMI

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of Spiro[isochroman-1,4'-piperidine] waste.

1. Waste Identification and Segregation:

  • Identify all waste streams containing Spiro[isochroman-1,4'-piperidine].

  • Segregate this waste from non-hazardous and other incompatible chemical waste to prevent dangerous reactions.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling the chemical waste.

3. Waste Collection and Storage:

  • Collect waste in a designated, properly labeled, and leak-proof container.

  • The container must be compatible with the chemical.

  • Store the waste container in a designated hazardous waste accumulation area that is secure and away from general laboratory traffic.

4. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Spiro[isochroman-1,4'-piperidine]".

  • Include the date of accumulation and any known hazard warnings.

5. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with a complete and accurate description of the waste.

6. Documentation:

  • Maintain a record of the amount of waste generated and the date of disposal.

Experimental Workflow for Chemical Waste Management

The following diagram illustrates the general workflow for managing chemical waste in a laboratory setting, from the point of generation to final disposal.

ChemicalWasteWorkflow cluster_0 Laboratory Operations cluster_1 Disposal Coordination cluster_2 Final Disposal A Chemical Waste Generation (e.g., Spiro[isochroman-1,4'-piperidine]) B Waste Identification & Segregation A->B Step 1 C Wear Appropriate PPE B->C Step 2 D Collect in Labeled, Leak-Proof Container C->D Step 3 E Store in Designated Hazardous Waste Area D->E Step 4 F Contact EHS or Licensed Contractor E->F Step 5 G Provide Waste Information F->G H Professional Waste Pickup G->H I Transport to Licensed Facility H->I J Incineration or Chemical Destruction I->J

Caption: Chemical Waste Management Workflow.

This structured approach ensures that the disposal of Spiro[isochroman-1,4'-piperidine] is handled in a manner that prioritizes safety, regulatory compliance, and environmental protection. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the chemicals you are working with.

References

Essential Safety and Handling Protocols for Spiro[isochroman-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for Spiro[isochroman-1,4'-piperidine] and its hydrochloride salt, focusing on personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Based on available safety data sheets (SDS), the following personal protective equipment is recommended when handling Spiro[isochroman-1,4'-piperidine].

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Protective ClothingFire/flame resistant and impervious clothing.[1]
GlovesChemical impermeable gloves.
Respiratory Protection Full-face RespiratorTo be used if exposure limits are exceeded or irritation is experienced.[1]

Safe Handling and Storage Workflow

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety. The following workflow outlines the key steps from receiving the compound to its final disposal.

Workflow for Handling Spiro[isochroman-1,4'-piperidine] cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal A Receive Compound B Inspect Container for Damage A->B C Store in a Tightly Closed Container B->C D Store in a Dry, Cool, and Well-Ventilated Place C->D E Work in a Well-Ventilated Area D->E Transport to Lab F Don Appropriate PPE E->F G Weigh and Prepare Solutions F->G H Conduct Experiment G->H I Segregate Waste H->I Generate Waste J Dispose of in Accordance with Regulations I->J K Licensed Chemical Destruction Plant or Controlled Incineration J->K

Safe handling workflow for Spiro[isochroman-1,4'-piperidine].

Experimental Protocol: Safe Handling in a Laboratory Setting

The following protocol provides a step-by-step guide for the safe handling of Spiro[isochroman-1,4'-piperidine] during routine laboratory experiments.

1. Pre-Experiment Preparation:

  • Ensure a current Safety Data Sheet (SDS) is accessible.

  • Verify that the fume hood is functioning correctly.

  • Assemble all necessary PPE as specified in the table above.

  • Prepare all necessary equipment and reagents for the experiment.

2. Handling the Compound:

  • Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood.[2]

  • Wear the recommended PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid the formation of dust when handling the solid form.[1][2]

3. In Case of a Spill:

  • For small spills, collect the material using an appropriate absorbent and place it in a sealed container for disposal.[2]

  • Prevent the spill from entering drains.[3]

  • For larger spills, evacuate the area and follow emergency procedures.

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[1][2]

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][3]

  • In case of eye contact: Rinse thoroughly with pure water for at least 15 minutes.[1][3]

  • If swallowed: Rinse the mouth with water. Do not induce vomiting.[1][3]

  • In all cases of exposure, seek medical attention.[1][3]

Disposal Plan

Proper disposal of Spiro[isochroman-1,4'-piperidine] and its containers is essential to prevent environmental contamination.

  • Product Disposal: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][3] Do not discharge into sewer systems.[2][3]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[2]

It is important to note that specific toxicological and ecological data for Spiro[isochroman-1,4'-piperidine] is largely unavailable in the provided safety data sheets.[1][2] Therefore, it is crucial to handle this compound with a high degree of caution and to strictly adhere to the safety protocols outlined above. Always consult your institution's safety guidelines and local regulations for chemical handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.